BAY-678
Description
Properties
Molecular Formula |
C20H15F3N4O2 |
|---|---|
Molecular Weight |
400.3612 |
SMILES |
CC(C1=C(C)N(C2=CC=CC(C(F)(F)F)=C2)C(N[C@@H]1C3=CN=C(C#N)C=C3)=O)=O |
Appearance |
Solid powder |
Synonyms |
BAY-678; BAY678; BAY 678.; (R)-5-(5-acetyl-6-methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidin-4-yl)picolinonitrile |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of BAY-678: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-678 is a potent, selective, and orally bioavailable small molecule inhibitor of human neutrophil elastase (HNE). As a key mediator in various inflammatory and pulmonary diseases, HNE represents a critical therapeutic target. This technical guide elucidates the mechanism of action of this compound, detailing its inhibitory profile, the molecular basis of its interaction with HNE, and the experimental methodologies employed in its characterization. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized to provide a comprehensive understanding of this compound for research and development applications.
Introduction
Human neutrophil elastase (HNE), a serine protease stored in the azurophilic granules of neutrophils, plays a crucial role in the innate immune response by degrading proteins of invading pathogens. However, excessive or unregulated HNE activity can lead to the degradation of host extracellular matrix components, such as elastin, contributing to the pathology of numerous inflammatory conditions, including chronic obstructive pulmonary disease (COPD), acute lung injury (ALI), and cystic fibrosis.[1] this compound has emerged as a significant chemical probe for studying the role of HNE in these disease processes.[1]
Mechanism of Action: Induced-Fit Inhibition
This compound functions as a reversible, competitive inhibitor of HNE.[2] Its mechanism of action is characterized by an "induced-fit" model, where the binding of the inhibitor to the enzyme's active site induces a conformational change in the protein. This conformational adaptation allows for a highly specific and tight interaction between this compound and HNE, contributing to its high potency.[2] This induced-fit binding mode facilitates interactions with both the S1 and S2 pockets of the HNE active site.[2]
The following diagram illustrates the simplified signaling pathway of HNE-mediated tissue damage and its inhibition by this compound.
Quantitative Inhibitory Profile
The potency and selectivity of this compound have been quantified through various biochemical assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound against Human Neutrophil Elastase
| Parameter | Value | Reference |
| IC50 | 20 nM | [1][3] |
| Ki | 15 nM | [4] |
Table 2: Selectivity Profile of this compound
This compound exhibits high selectivity for HNE over other serine proteases.
| Protease Panel | Selectivity | Reference |
| 21 other serine proteases | >2000-fold |
Note: A detailed list of the 21 other serine proteases is not consistently provided in the public literature.
Experimental Protocols
The characterization of this compound involved both in vitro biochemical assays and in vivo preclinical models.
In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of HNE. A common method involves a fluorogenic substrate.
Principle: HNE cleaves a specific, non-fluorescent substrate, releasing a fluorescent product. The rate of fluorescence increase is proportional to HNE activity. Inhibitors will reduce this rate.
General Protocol:
-
Reagents and Materials:
-
Human Neutrophil Elastase (HNE), purified
-
Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed amount of HNE to each well of the microplate.
-
Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 30 minutes) using a plate reader (Excitation/Emission wavelengths dependent on the substrate used).
-
Calculate the initial reaction rates (V) for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
-
The following diagram outlines the general workflow for the in vitro HNE inhibition assay.
In Vivo Acute Lung Injury (ALI) Model
Preclinical efficacy of this compound has been demonstrated in animal models of acute lung injury.
Principle: ALI is induced in rodents by intratracheal or intranasal administration of an inflammatory agent, such as lipopolysaccharide (LPS). The therapeutic effect of this compound is then assessed by measuring various inflammatory and lung injury markers.
General Protocol:
-
Animals: Male mice or rats.
-
Induction of ALI:
-
Anesthetize the animals.
-
Administer LPS (from E. coli) intratracheally or intranasally.
-
-
Treatment:
-
Administer this compound orally or via another appropriate route at various doses at a specified time point (e.g., 1 hour before or after LPS challenge).
-
A vehicle control group receives the vehicle without this compound.
-
-
Endpoint Analysis (e.g., 24-48 hours post-LPS):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to measure:
-
Total and differential cell counts (neutrophils, macrophages).
-
Pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) by ELISA.
-
Total protein concentration (as a marker of lung permeability).
-
-
Histopathology: Perfuse and fix the lungs for histological examination (e.g., H&E staining) to assess lung tissue damage, edema, and inflammatory cell infiltration.
-
Myeloperoxidase (MPO) Assay: Homogenize lung tissue to measure MPO activity as an indicator of neutrophil accumulation.
-
The logical relationship of the in vivo ALI model is depicted in the following diagram.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of human neutrophil elastase. Its reversible, induced-fit mechanism of action provides a strong basis for its utility as a chemical probe in studying HNE-mediated pathologies. The presented quantitative data and experimental protocols offer a foundational guide for researchers and drug development professionals working in the field of inflammatory and pulmonary diseases. Further investigation into the detailed structural biology of the this compound-HNE interaction and its efficacy in a broader range of preclinical disease models will continue to enhance our understanding of the therapeutic potential of HNE inhibition.
References
BAY-678: A Potent and Selective Human Neutrophil Elastase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Human neutrophil elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils.[1][2] Upon inflammation, HNE is released into the extracellular space where it plays a critical role in host defense by degrading proteins of invading pathogens.[1] However, excessive or unregulated HNE activity can lead to the degradation of host tissues, particularly elastin (B1584352) in the lungs, contributing to the pathogenesis of various inflammatory lung diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute lung injury (ALI).[1][3] This has made HNE a key therapeutic target for the development of novel anti-inflammatory agents.
BAY-678 is an orally bioavailable, potent, and selective small-molecule inhibitor of human neutrophil elastase.[4][5] It has demonstrated significant efficacy in preclinical models of lung injury and emphysema, highlighting its potential as a therapeutic agent for HNE-driven diseases.[4] This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, experimental protocols for its evaluation, and the signaling pathways it modulates.
Quantitative Data
The inhibitory potency and selectivity of this compound against human neutrophil elastase (HNE) have been characterized through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Enzyme Source | Notes |
| IC50 | 20 nM | Human Neutrophil Elastase (HNE) | The half-maximal inhibitory concentration.[4][5] |
| Ki | 15 nM | Human Neutrophil Elastase (HNE) | The inhibition constant, indicating a high binding affinity.[3] |
| Ki (Mouse) | 700 nM | Mouse Neutrophil Elastase (MNE) | Weaker activity against the murine enzyme.[4] |
| Selectivity | >2,000-fold | Panel of 21 other serine proteases | Demonstrates high selectivity for HNE.[4] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Notes |
| Bioavailability | Orally Active | - | Can be administered orally.[4][5] |
| Half-life (t1/2) | 1.3 hours | Rat | Indicates a relatively short duration of action in rats.[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound as a human neutrophil elastase inhibitor.
In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay (Biochemical)
This protocol outlines a typical fluorometric assay to determine the inhibitory activity of this compound on purified HNE.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% Triton X-100)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of test concentrations.
-
In a 96-well microplate, add the diluted this compound solutions to the appropriate wells. Include wells for a positive control (HNE without inhibitor) and a negative control (Assay Buffer only).
-
Add a pre-determined concentration of HNE to all wells except the negative control.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic HNE substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity (e.g., excitation at 380 nm, emission at 500 nm) in a kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of substrate hydrolysis for each concentration of this compound.
-
Plot the percentage of HNE inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell-Based Neutrophil Elastase Activity Assay
This protocol describes a method to assess the ability of this compound to inhibit HNE activity in a cellular context using isolated human neutrophils.
Materials:
-
Freshly isolated human neutrophils
-
Phorbol 12-myristate 13-acetate (PMA) or other neutrophil stimulant
-
This compound
-
Cell culture medium (e.g., RPMI 1640)
-
Fluorogenic HNE substrate
-
96-well cell culture plate
-
Centrifuge
-
Fluorescence microplate reader
Procedure:
-
Isolate human neutrophils from whole blood using standard methods (e.g., density gradient centrifugation).
-
Resuspend the isolated neutrophils in cell culture medium.
-
Seed the neutrophils into a 96-well cell culture plate.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) and incubate for a specified period (e.g., 30 minutes).
-
Stimulate the neutrophils with PMA to induce the release of HNE.
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant containing the released HNE to a new 96-well black microplate.
-
Add the fluorogenic HNE substrate to the supernatant.
-
Measure the fluorescence intensity over time as described in the biochemical assay.
-
Calculate the percentage of inhibition of HNE release/activity for each this compound concentration.
In Vivo Acute Lung Injury (ALI) Model
This protocol provides a general framework for evaluating the efficacy of this compound in a rodent model of ALI induced by lipopolysaccharide (LPS).
Materials:
-
Laboratory animals (e.g., mice or rats)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle for drug administration
-
Anesthesia
-
Bronchoalveolar lavage (BAL) fluid collection supplies
-
Materials for lung histology
Procedure:
-
Acclimatize the animals to the laboratory conditions.
-
Administer this compound or vehicle to the animals via the desired route (e.g., oral gavage) at a pre-determined time before inducing lung injury.
-
Induce acute lung injury by intratracheal or intranasal administration of LPS.
-
At a specified time point after LPS administration (e.g., 24 hours), euthanize the animals.
-
Perform bronchoalveolar lavage (BAL) to collect fluid and cells from the lungs.
-
Process the BAL fluid to determine total and differential cell counts (especially neutrophils) and measure markers of inflammation (e.g., cytokines) and lung injury (e.g., total protein).
-
Collect the lungs for histological analysis to assess the degree of inflammation, edema, and tissue damage.
-
Compare the outcome measures between the this compound-treated group and the vehicle-treated control group to determine the protective effect of the inhibitor.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving human neutrophil elastase and the general workflows for evaluating inhibitors like this compound.
References
BAY-678: A Technical Overview of its Discovery and Preclinical Development
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-678 is a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase (HNE), a key serine protease implicated in the pathogenesis of various inflammatory pulmonary diseases.[1][2] Developed by Bayer, this fourth-generation, cell-permeable compound demonstrated significant efficacy in preclinical models of acute lung injury (ALI) and lung emphysema.[1] Despite its promising preclinical profile, the development of this compound was discontinued (B1498344) in favor of a structurally related, next-generation inhibitor, BAY 85-8501, which exhibited significantly enhanced potency.[2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and a summary of its key pharmacological data.
Introduction
Human neutrophil elastase (HNE) is a powerful serine protease stored in the azurophilic granules of neutrophils.[2] Upon release at sites of inflammation, HNE plays a crucial role in the degradation of extracellular matrix proteins, including elastin. While essential for host defense, excessive HNE activity can lead to tissue damage and is a key driver in the pathophysiology of several lung diseases, such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, acute lung injury (ALI), and pulmonary hypertension.[2] Consequently, the inhibition of HNE has been a long-standing therapeutic target for these conditions.
This compound emerged from a medicinal chemistry program aimed at identifying potent and selective small-molecule inhibitors of HNE. It belongs to a class of dihydropyrimidinone-based compounds and was identified as a significant advancement in the field due to its favorable pharmacokinetic properties and in vivo efficacy.[2]
Discovery and Optimization
The development of this compound was part of a broader effort to optimize a novel class of dihydropyrimidinone HNE inhibitors. The core scaffold was systematically modified to enhance potency, selectivity, and pharmacokinetic parameters. This optimization process led to the identification of this compound as a lead candidate, demonstrating a favorable balance of these properties.
A key publication by von Nussbaum and colleagues in 2015 detailed the discovery process, highlighting the structure-activity relationships within this chemical series.[2] Ultimately, further optimization of this scaffold led to the discovery of BAY 85-8501, a compound with picomolar potency against HNE, which superseded this compound in development.[2]
Mechanism of Action
This compound is a reversible inhibitor of human neutrophil elastase.[2] It binds to the active site of the enzyme, preventing the hydrolysis of its natural substrates. The high selectivity of this compound for HNE over other serine proteases is a critical feature, minimizing the potential for off-target effects.[1]
Signaling Pathway
The pathological effects of HNE in the lungs are mediated through several pathways. HNE-mediated degradation of the extracellular matrix contributes to tissue remodeling and loss of lung function. Furthermore, HNE can perpetuate the inflammatory response by cleaving and activating various proteins, including cytokines and cell surface receptors. By inhibiting HNE, this compound is designed to interrupt these pathological processes.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species | Notes |
| IC50 | 20 nM | Human | [1] |
| Ki | 15 nM | Human | [2] |
| Selectivity | >2,000-fold | - | Against a panel of 21 other serine proteases.[1] |
Table 2: Preclinical Pharmacokinetics of this compound
| Parameter | Value | Species | Route of Administration |
| Half-life (t1/2) | 1.3 h | Rat | Oral |
| Bioavailability | Orally bioavailable | Rat | Oral |
Experimental Protocols
Human Neutrophil Elastase (HNE) Inhibition Assay
This protocol describes a typical colorimetric assay to determine the inhibitory activity of compounds against HNE.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human neutrophil elastase.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
Chromogenic substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA)
-
Assay Buffer: 0.1 M HEPES, pH 7.5
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dissolution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in the assay buffer to achieve a range of final concentrations.
-
Enzyme and Substrate Preparation: Dilute the HNE stock solution in assay buffer to the desired working concentration. Prepare a working solution of the MeOSuc-AAPV-pNA substrate in the assay buffer.
-
Assay Reaction:
-
Add a defined volume of the diluted this compound or vehicle (DMSO in assay buffer for control) to the wells of the 96-well plate.
-
Add the HNE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
-
Data Acquisition: Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The rate of p-nitroaniline production is proportional to the HNE activity.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of HNE inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
In Vivo Model of Acute Lung Injury (ALI)
This protocol outlines a general procedure for inducing ALI in rodents using lipopolysaccharide (LPS), a model in which this compound has shown efficacy.
Objective: To evaluate the in vivo efficacy of this compound in a rodent model of LPS-induced acute lung injury.
Materials:
-
Male rodents (e.g., mice or rats)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound formulated for oral administration
-
Anesthetic agent
-
Bronchoalveolar lavage (BAL) fluid collection apparatus
-
Reagents for cell counting and cytokine analysis (e.g., ELISA kits)
Procedure:
-
Animal Acclimation: House animals in a controlled environment with free access to food and water for at least one week prior to the experiment.
-
Induction of ALI: Anesthetize the animals. Induce acute lung injury by intratracheal or intranasal administration of a single dose of LPS dissolved in sterile saline. A control group receives saline only.
-
Compound Administration: Administer this compound orally at various doses at a specified time point relative to the LPS challenge (e.g., 1 hour before or after). A vehicle control group receives the formulation vehicle.
-
Endpoint Assessment (e.g., 24 hours post-LPS):
-
Anesthetize the animals and collect blood samples for systemic inflammatory marker analysis.
-
Perform a bronchoalveolar lavage (BAL) to collect lung fluid.
-
Process the BAL fluid for total and differential cell counts (especially neutrophils).
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and total protein in the BAL fluid using ELISA or other appropriate methods.
-
Excise the lungs for histological analysis to assess tissue damage, edema, and inflammatory cell infiltration.
-
-
Data Analysis: Compare the measured endpoints between the different treatment groups (Control, LPS + Vehicle, LPS + this compound). Statistical analysis is performed to determine the significance of the effects of this compound.
Development History and Rationale for Discontinuation
This compound was identified as a potent and selective HNE inhibitor with promising in vivo activity.[1] However, during the continued optimization of the dihydropyrimidinone scaffold, a subsequent compound, BAY 85-8501, was discovered.[2] BAY 85-8501 demonstrated a significantly improved potency, with a Ki value in the picomolar range, representing a substantial advancement over this compound.[2] Due to the superior profile of BAY 85-8501, the decision was made to advance this compound into further clinical development for pulmonary diseases, and the development of this compound was consequently halted. This decision reflects a common strategy in drug development where a follow-on compound with a clearly superior profile supersedes the lead candidate.
Conclusion
This compound was a significant milestone in the development of small-molecule inhibitors of human neutrophil elastase. Its high potency, selectivity, and oral bioavailability, coupled with demonstrated efficacy in preclinical models of lung disease, validated the dihydropyrimidinone scaffold as a promising starting point for HNE-targeted therapies. Although its development was ultimately superseded by the more potent analog, BAY 85-8501, the discovery and preclinical characterization of this compound provided crucial insights that paved the way for the next generation of HNE inhibitors. The data and methodologies associated with this compound remain a valuable reference for researchers in the field of protease biology and drug discovery for inflammatory lung diseases.
References
The Double-Edged Sword: A Technical Guide to Human Neutrophil Elastase in Pulmonary Diseases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human Neutrophil Elastase (HNE), a powerful serine protease stored in the azurophilic granules of neutrophils, is a critical component of the innate immune system. While essential for host defense against pathogens, its dysregulation and excessive activity in the lungs are central to the pathogenesis of a spectrum of devastating pulmonary diseases. This technical guide provides an in-depth exploration of the multifaceted role of HNE in chronic obstructive pulmonary disease (COPD), cystic fibrosis (CF), acute respiratory distress syndrome (ARDS), and bronchiectasis. It details the molecular mechanisms of HNE-mediated lung injury, including extracellular matrix degradation, mucus hypersecretion, and amplification of inflammation. This document also presents key quantitative data, detailed experimental protocols for studying HNE, and visual representations of associated signaling pathways and experimental workflows to support researchers and drug development professionals in advancing novel therapeutic strategies targeting HNE.
Introduction: The Protease-Antiprotease Imbalance
The concept of a delicate balance between proteases and their endogenous inhibitors is fundamental to lung homeostasis. In healthy individuals, the potent proteolytic activity of HNE is tightly controlled by inhibitors such as alpha-1 antitrypsin (AAT). However, in many pulmonary diseases, a persistent inflammatory environment, characterized by a massive influx of neutrophils, leads to an overwhelming release of HNE. This overwhelms the local antiprotease shield, resulting in a state of protease-antiprotease imbalance that drives progressive lung tissue destruction and dysfunction. This guide delves into the mechanisms and consequences of this imbalance in key pulmonary pathologies.
Role of Human Neutrophil Elastase in Pulmonary Diseases
Chronic Obstructive Pulmonary Disease (COPD)
In COPD, chronic exposure to irritants like cigarette smoke triggers a persistent inflammatory response, with neutrophils as key effector cells. The excessive release of HNE in the airways of COPD patients contributes significantly to two major pathological features of the disease: emphysema and chronic bronchitis.
-
Emphysema: HNE is a potent elastolytic enzyme that degrades elastin, a critical component of the alveolar walls responsible for lung elasticity. This enzymatic destruction of the extracellular matrix leads to the irreversible enlargement of airspaces, characteristic of emphysema.
-
Chronic Bronchitis: HNE is a powerful secretagogue, stimulating goblet cell hyperplasia and mucus hypersecretion. This leads to the chronic cough and sputum production characteristic of chronic bronchitis and contributes to airflow obstruction.
Cystic Fibrosis (CF)
In individuals with CF, the genetic defect in the CF transmembrane conductance regulator (CFTR) protein leads to impaired mucociliary clearance and chronic bacterial infections. This establishes a vicious cycle of inflammation and neutrophil infiltration in the airways. HNE is present in high concentrations in the airways of CF patients from a very early age and is a key driver of lung damage.
-
Airway Remodeling and Bronchiectasis: The destructive proteolytic activity of HNE degrades structural proteins in the airway walls, leading to airway remodeling and the permanent dilation of bronchi and bronchioles known as bronchiectasis.
-
Impaired Immune Response: HNE can cleave and inactivate components of the immune system, including immunoglobulins and complement receptors, thereby impairing the host's ability to clear infections.
Acute Respiratory Distress Syndrome (ARDS)
ARDS is a form of acute, diffuse, inflammatory lung injury characterized by increased permeability of the alveolar-capillary barrier, leading to pulmonary edema and respiratory failure. Neutrophils and HNE play a pivotal role in the pathogenesis of ARDS.
-
Endothelial and Epithelial Injury: HNE contributes to the breakdown of the alveolar-capillary barrier by degrading endothelial and epithelial cell adhesion molecules and basement membrane components.
-
Amplification of Inflammation: HNE can process and activate pro-inflammatory cytokines, further amplifying the inflammatory cascade in the lung.
Bronchiectasis
Bronchiectasis, not related to CF, is also characterized by a cycle of infection, inflammation, and airway damage. Neutrophilic inflammation and high levels of HNE in the airways are central to its pathophysiology.
-
Vicious Cycle of Inflammation: HNE contributes to the "vicious cycle" of bronchiectasis by promoting mucus hypersecretion, impairing ciliary function, and causing direct damage to the airway walls, which in turn fosters further infection and inflammation.
Quantitative Data on HNE in Pulmonary Diseases
The following tables summarize key quantitative data related to HNE levels in various pulmonary diseases and the potency of selected HNE inhibitors.
Table 1: Human Neutrophil Elastase Levels in Biological Fluids
| Disease State | Sample Type | HNE Concentration/Activity | Reference(s) |
| ARDS | Bronchoalveolar Lavage (BAL) Fluid | Significantly higher than normal subjects and sarcoidosis patients | |
| Cystic Fibrosis | BAL Fluid | Considerable enzymatic activity detected | |
| Bronchiectasis | Sputum | Higher levels associated with disease severity | |
| α1-Antitrypsin Deficiency | Plasma | Mean Aα 1-21 level of 7.9 nM (vs. 0.2 nM in healthy controls) |
Table 2: In Vitro Potency of Selected HNE Inhibitors
| Inhibitor | Type | IC50 / Ki | Reference(s) |
| Sivelestat (ONO-5046) | Small molecule | - | |
| AZD9668 | Reversible, selective oral inhibitor | - | |
| BI 1323495 | Small molecule | IC50 of 0.4 nM | |
| MR889 | Synthetic cyclic thiolic inhibitor | - | |
| Various Bayer Compounds | Dihydropyrimidinone scaffold | IC50 values in the nanomolar range for HNE | |
| Tricetin | Natural flavonoid | Strong inhibitory effect on HNE | |
| Dichloromethane extract of A. helianthoides | Natural product extract | IC50 = 0.4 µg/ml |
Experimental Protocols
Measurement of HNE Activity: Chromogenic Substrate Assay
This protocol describes a standard method for determining HNE activity using the chromogenic substrate MeO-Suc-Ala-Ala-Pro-Val-pNA.
Materials:
-
Human Neutrophil Elastase (HNE)
-
MeO-Suc-Ala-Ala-Pro-Val-pNA substrate
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
-
DMSO for substrate stock solution
Procedure:
-
Prepare Substrate Stock Solution: Prepare a stock solution of MeO-Suc-Ala-Ala-Pro-Val-pNA in DMSO.
-
Prepare Working Solutions: Dilute the HNE enzyme and the substrate to their final working concentrations in the assay buffer.
-
Enzyme Addition: Add the HNE solution to the wells of the 96-well plate. Include wells with assay buffer only as a blank control.
-
Initiate Reaction: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Measure Absorbance: Immediately measure the absorbance at 405-410 nm at regular intervals (e.g., every minute) for a defined period (e.g., 10-30 minutes) at a constant temperature.
-
Calculate Activity: Calculate the rate of reaction (change in absorbance per unit time). This rate is directly proportional to the HNE activity in the sample.
Quantification of HNE Protein: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the general steps for a sandwich ELISA to quantify HNE protein concentration in biological samples.
Materials:
-
HNE-specific capture antibody
-
HNE-specific detection antibody (biotinylated)
-
Recombinant human HNE standard
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2 N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
96-well ELISA plate
Procedure:
-
Plate Coating: Coat a 96-well plate with the HNE-specific capture antibody overnight at 4°C.
-
Washing and Blocking: Wash the plate with wash buffer and block non-specific binding sites with assay diluent for 1-2 hours at room temperature.
-
Standard and Sample Incubation: Add serially diluted HNE standards and samples to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated HNE-specific detection antibody. Incubate for 2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature, protected from light.
-
Substrate Development: Wash the plate and add TMB substrate solution. Incubate in the dark until a color change is observed.
-
Stop Reaction and Read Plate: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the HNE concentration in the samples.
Signaling Pathways and Experimental Workflows
HNE-Induced Mucus Hypersecretion Signaling Pathway
HNE stimulates mucus hypersecretion in airway epithelial cells through a complex signaling cascade, with Protein Kinase C (PKC) playing a central role. The following diagram illustrates this pathway.
Caption: HNE signaling pathway leading to mucus hypersecretion.
HNE-Mediated Extracellular Matrix Degradation
HNE directly contributes to the breakdown of the lung's structural framework, the extracellular matrix (ECM). This process is fundamental to the development of emphysema and airway remodeling.
Caption: HNE-mediated degradation of the extracellular matrix.
Experimental Workflow: In Vitro Screening of HNE Inhibitors
The following diagram outlines a typical workflow for the in vitro screening and characterization of potential HNE inhibitors.
Caption: Workflow for in vitro screening of HNE inhibitors.
Conclusion and Future Directions
Human neutrophil elastase is a key pathogenic mediator in a range of chronic and acute pulmonary diseases. Its central role in driving tissue destruction, inflammation, and mucus hypersecretion makes it a compelling therapeutic target. While the development of HNE inhibitors has been pursued for decades, achieving clinical success has been challenging. Future research and drug development efforts should focus on designing highly potent and selective inhibitors with favorable pharmacokinetic and safety profiles. Furthermore, a deeper understanding of the complex interplay between HNE and other inflammatory mediators in the lung microenvironment will be crucial for the development of more effective, targeted therapies for these debilitating respiratory conditions. This guide provides a foundational resource for researchers dedicated to unraveling the complexities of HNE and translating this knowledge into novel treatments for patients with pulmonary diseases.
BAY-678: A Technical Guide for Studying Inflammatory Response Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-678 is a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase (HNE), a key serine protease implicated in the pathogenesis of various inflammatory diseases.[1] HNE is stored in the azurophil granules of neutrophils and is released upon neutrophil activation at sites of inflammation.[2][3] Its enzymatic activity contributes to tissue remodeling and the propagation of inflammatory responses. This guide provides a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying inflammatory pathways.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of human neutrophil elastase.[1][4] HNE plays a significant role in inflammation through the activation of downstream signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Key Signaling Pathways Modulated by HNE Inhibition
-
NF-κB Pathway: HNE can activate Toll-like Receptor 4 (TLR4), leading to the recruitment of adaptor proteins like MyD88. This initiates a signaling cascade that results in the phosphorylation and degradation of the inhibitor of NF-κB (IκBα), allowing the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. HNE has also been shown to degrade TLRs, which can downregulate downstream signaling, including NF-κB activation.[5][6]
-
MAPK Pathway: HNE can activate signaling pathways leading to the phosphorylation and activation of MAPK family members, such as p42/44 MAPK (ERK1/2).[3]
By inhibiting HNE, this compound is expected to attenuate the activation of these pro-inflammatory signaling pathways, leading to a reduction in the production of inflammatory mediators.
Quantitative Data
The following tables summarize the key quantitative data for this compound and related compounds.
| Compound | Target | IC50 | Ki | Selectivity | Reference |
| This compound | Human Neutrophil Elastase (HNE) | 20 nM | 15 nM | >2,000-fold selective over a panel of 21 other serine proteases.[1][4] | [7] |
| BAY-85-8501 | Human Neutrophil Elastase (HNE) | 0.5 nM | - | High selectivity | [8] |
Signaling Pathways and Experimental Workflows
HNE-Mediated Inflammatory Signaling Pathway
Experimental Workflow for In Vitro Evaluation of this compound
Experimental Workflow for In Vivo Evaluation of this compound in an ALI Model
Experimental Protocols
Neutrophil Isolation from Human Blood
This protocol is for the isolation of neutrophils from fresh human whole blood for in vitro experiments.
Materials:
-
Whole blood collected in EDTA tubes
-
Histopaque®-1077
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 1% BSA
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer 30 mL of the diluted blood over 10 mL of Histopaque®-1077 in a 50 mL conical tube.
-
Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, aspirate and discard the upper plasma and mononuclear cell layers.
-
Collect the neutrophil/RBC pellet.
-
Resuspend the pellet in RBC Lysis Buffer and incubate for 10-15 minutes at room temperature with gentle rocking to lyse erythrocytes.
-
Centrifuge at 1200 rpm for 10 minutes and discard the supernatant.
-
Wash the neutrophil pellet twice with RPMI-1640 containing 1% BSA.
-
Resuspend the final neutrophil pellet in the desired experimental buffer and count the cells.
Zymosan-Induced Neutrophil Elastase Release
This protocol describes the stimulation of isolated neutrophils with zymosan to induce the release of HNE.
Materials:
-
Isolated human neutrophils
-
Zymosan A from Saccharomyces cerevisiae
-
Experimental buffer (e.g., HBSS with Ca2+/Mg2+)
-
This compound
-
DMSO (for dissolving this compound)
Procedure:
-
Prepare a stock solution of Zymosan (e.g., 10 mg/mL) in PBS. Opsonize by incubating with human serum for 30 minutes at 37°C, then wash with PBS.
-
Resuspend isolated neutrophils in the experimental buffer at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the neutrophils with various concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.
-
Add opsonized zymosan (e.g., at a final concentration of 1 mg/mL) to stimulate the neutrophils.
-
Incubate for 30-60 minutes at 37°C.
-
Centrifuge the samples at 400 x g for 5 minutes to pellet the cells.
-
Collect the supernatant for the measurement of HNE activity and cytokine levels.
Neutrophil Elastase Activity Assay (Fluorometric)
This assay is used to quantify the enzymatic activity of HNE in cell supernatants or other biological samples.[2][9][10]
Materials:
-
Supernatant from stimulated neutrophils
-
Neutrophil Elastase Assay Buffer
-
Neutrophil Elastase Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Purified Human Neutrophil Elastase (for standard curve)
-
96-well black microplate
Procedure:
-
Prepare a standard curve using purified HNE.
-
Add 50 µL of sample (supernatant) or standard to the wells of the microplate.
-
Prepare a reaction mix containing the NE Assay Buffer and the fluorometric substrate.
-
Add 50 µL of the reaction mix to each well.
-
Measure the fluorescence kinetically at 37°C using an excitation wavelength of 380 nm and an emission wavelength of 500 nm.
-
Calculate the rate of substrate cleavage (change in fluorescence over time) and determine the HNE activity in the samples by comparing to the standard curve.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice
This in vivo model is used to evaluate the efficacy of this compound in a disease-relevant context.[11][12][13][14][15]
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]
-
Anesthesia (e.g., ketamine/xylazine)
-
Intratracheal instillation device
Procedure:
-
Administer this compound or vehicle to mice via oral gavage. A dose of a related HNE inhibitor, BAY-85-8501, used in a bronchiectasis clinical trial was 1 mg once daily, which can serve as a starting point for dose-finding studies.[16]
-
After a specified pre-treatment time (e.g., 1-2 hours), anesthetize the mice.
-
Surgically expose the trachea and intratracheally instill LPS (e.g., 2.25 - 5 mg/kg) in a small volume of sterile saline (e.g., 40-50 µL).[13][14]
-
Allow the mice to recover.
-
At a predetermined time point (e.g., 24, 48, or 72 hours) post-LPS instillation, euthanize the mice and collect samples.
-
Perform bronchoalveolar lavage (BAL) to collect BAL fluid (BALF). Analyze BALF for total and differential cell counts, total protein concentration (as a measure of lung permeability), and cytokine levels (e.g., IL-6, TNF-α) by ELISA.
-
Harvest lung tissue for histological analysis (H&E staining to assess inflammation and lung injury), measurement of HNE activity, and Western blot analysis of signaling pathways.
Western Blot Analysis of NF-κB and MAPK Pathways
This protocol is for the detection of key phosphorylated signaling proteins in lung tissue homogenates or cell lysates.
Materials:
-
Lung tissue homogenates or cell lysates
-
Protein lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Prepare protein lysates from lung tissue or cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein or a loading control (e.g., β-actin).
Conclusion
This compound is a valuable research tool for investigating the role of human neutrophil elastase in inflammatory response pathways. Its high potency and selectivity make it suitable for both in vitro and in vivo studies. The protocols and data presented in this guide provide a framework for researchers to effectively utilize this compound to explore the intricate mechanisms of inflammation and to evaluate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tocris.com [tocris.com]
- 5. Neutrophil Elastase Subverts the Immune Response by Cleaving Toll-Like Receptors and Cytokines in Pneumococcal Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neutrophil Elastase and Chronic Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. content.abcam.com [content.abcam.com]
- 11. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 12. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 13. Comparative Evaluation of Lipopolysaccharide Administration Methods to Induce Acute Lung Injury in Murine Models: Efficacy, Consistency, and Technical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Lipopolysaccharide-induced murine lung injury results in long-term pulmonary changes and downregulation of angiogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Human Neutrophil Elastase (HNE) in Chronic Obstructive Pulmonary Disease (COPD) and the Therapeutic Potential of BAY-678: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic Obstructive Pulmonary Disease (COPD) is a progressive and debilitating lung disease characterized by persistent airflow limitation. The pathogenesis of COPD is complex, with inflammation and protease-antiprotease imbalance playing central roles. Human Neutrophil Elastase (HNE), a potent serine protease released by neutrophils, is a key mediator in the destructive processes observed in COPD. HNE contributes to the degradation of the extracellular matrix, mucus hypersecretion, and perpetuation of the inflammatory cascade. Consequently, inhibiting HNE presents a promising therapeutic strategy for mitigating lung damage and disease progression in COPD. BAY-678 is a highly potent and selective, orally bioavailable inhibitor of HNE, with a reported IC50 of 20 nM, positioning it as a compelling candidate for COPD treatment.[1] This technical guide provides an in-depth overview of the role of HNE in COPD, the mechanism of action of this compound, and a framework for its investigation, including detailed experimental protocols and data presentation templates.
Introduction: The Critical Role of HNE in COPD Pathogenesis
COPD is a leading cause of morbidity and mortality worldwide, primarily driven by an abnormal inflammatory response of the lungs to noxious particles or gases, most commonly cigarette smoke. A central tenet in the understanding of COPD pathogenesis is the protease-antiprotease imbalance theory . This theory posits that an excess of proteases, relative to their endogenous inhibitors, leads to the breakdown of lung connective tissues, particularly elastin (B1584352), resulting in emphysema and airflow limitation.
Human Neutrophil Elastase (HNE) is a key player in this imbalance. Stored in the azurophilic granules of neutrophils, HNE is released upon neutrophil activation in response to inflammatory stimuli in the airways. Once released, HNE exerts a range of detrimental effects:
-
Extracellular Matrix Degradation: HNE is a powerful elastase, degrading elastin fibers in the alveolar walls, which is a hallmark of emphysema. It also degrades other crucial matrix components like collagen and proteoglycans.
-
Inflammation and Immune Cell Recruitment: HNE can amplify the inflammatory response by cleaving and activating various chemokines and cytokines, leading to the recruitment of more neutrophils and other inflammatory cells to the lungs.
-
Mucus Hypersecretion: HNE is a potent secretagogue, stimulating goblet cells and submucosal glands to produce excessive mucus, a characteristic feature of chronic bronchitis.
-
Impairment of Host Defense: While crucial for killing pathogens, excessive HNE activity can impair innate immune functions and contribute to a cycle of inflammation and infection.
Given its multifaceted role in driving the pathology of COPD, targeted inhibition of HNE is a rational and promising therapeutic approach.
This compound: A Potent and Selective HNE Inhibitor
This compound is an orally bioavailable and highly selective inhibitor of human neutrophil elastase.[1] It belongs to a class of dihydropyrimidinone-based inhibitors and has demonstrated significant potency with an IC50 of 20 nM for HNE.[1] A key feature of this compound is its high selectivity for HNE over other serine proteases, which is crucial for minimizing off-target effects and enhancing its safety profile. Preclinical studies have suggested the anti-inflammatory and anti-remodeling potential of compounds from this class in models of lung injury and emphysema.[1]
Mechanism of Action
This compound acts as a competitive, reversible inhibitor of HNE. It binds to the active site of the enzyme, preventing it from interacting with and degrading its natural substrates, such as elastin. By blocking the enzymatic activity of HNE, this compound is expected to:
-
Reduce the degradation of the lung's extracellular matrix, thereby slowing the progression of emphysema.
-
Decrease mucus hypersecretion.
-
Dampen the inflammatory cascade by preventing the HNE-mediated activation of pro-inflammatory mediators.
Data Presentation: Framework for Evaluating this compound in COPD
Clear and structured presentation of quantitative data is paramount for evaluating the efficacy and safety of a new therapeutic agent. The following tables provide a template for summarizing key data from preclinical and clinical studies of this compound in COPD.
Note: Specific quantitative data for this compound in COPD models and patients is not extensively available in the public domain. The following tables are presented as a structured framework for data collection and presentation.
Table 1: Preclinical Efficacy of this compound in Animal Models of COPD
| Parameter | Animal Model | Treatment Group | Control Group | % Change with this compound | p-value |
| Lung Function | |||||
| Lung Compliance (mL/cmH2O) | Elastase-induced Emphysema (Mouse) | Illustrative Data | Illustrative Data | Illustrative Data | Illustrative Data |
| Inspiratory Capacity (mL) | Cigarette Smoke Exposure (Mouse) | Illustrative Data | Illustrative Data | Illustrative Data | Illustrative Data |
| Lung Histology | |||||
| Mean Linear Intercept (µm) | Elastase-induced Emphysema (Mouse) | Illustrative Data | Illustrative Data | Illustrative Data | Illustrative Data |
| Inflammatory Markers | |||||
| Neutrophil Count in BALF (cells/mL) | Cigarette Smoke Exposure (Mouse) | Illustrative Data | Illustrative Data | Illustrative Data | Illustrative Data |
| Macrophage Count in BALF (cells/mL) | Cigarette Smoke Exposure (Mouse) | Illustrative Data | Illustrative Data | Illustrative Data | Illustrative Data |
| HNE Activity in BALF (U/mL) | Cigarette Smoke Exposure (Mouse) | Illustrative Data | Illustrative Data | Illustrative Data | Illustrative Data |
Table 2: Pharmacokinetics of this compound in Humans (Phase I Study)
| Parameter | Single Ascending Dose (SAD) | Multiple Ascending Dose (MAD) |
| Dose Level | e.g., 10 mg, 50 mg, 100 mg | e.g., 50 mg QD, 100 mg BID |
| Cmax (ng/mL) | Illustrative Data | Illustrative Data |
| Tmax (hr) | Illustrative Data | Illustrative Data |
| AUC0-t (ng·hr/mL) | Illustrative Data | Illustrative Data |
| Half-life (t1/2) (hr) | Illustrative Data | Illustrative Data |
Table 3: Clinical Efficacy of this compound in COPD Patients (Phase II Study)
| Parameter | This compound (Dose 1) | This compound (Dose 2) | Placebo | p-value (vs. Placebo) |
| Primary Endpoint | ||||
| Change from Baseline in Trough FEV1 (L) | Illustrative Data | Illustrative Data | Illustrative Data | Illustrative Data |
| Secondary Endpoints | ||||
| Annualized Rate of Moderate/Severe Exacerbations | Illustrative Data | Illustrative Data | Illustrative Data | Illustrative Data |
| Change from Baseline in SGRQ Total Score | Illustrative Data | Illustrative Data | Illustrative Data | Illustrative Data |
| Change from Baseline in Sputum HNE Activity (U/mL) | Illustrative Data | Illustrative Data | Illustrative Data | Illustrative Data |
Table 4: Safety and Tolerability of this compound in COPD Patients (Phase II Study)
| Adverse Event (AE) | This compound (Dose 1) (n=) | This compound (Dose 2) (n=) | Placebo (n=) |
| Any AE (%) | Illustrative Data | Illustrative Data | Illustrative Data |
| Serious AEs (%) | Illustrative Data | Illustrative Data | Illustrative Data |
| AEs Leading to Discontinuation (%) | Illustrative Data | Illustrative Data | Illustrative Data |
| Most Common AEs (>5%) | |||
| e.g., Nasopharyngitis | Illustrative Data | Illustrative Data | Illustrative Data |
| e.g., Headache | Illustrative Data | Illustrative Data | Illustrative Data |
| e.g., Upper Respiratory Tract Infection | Illustrative Data | Illustrative Data | Illustrative Data |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the robust evaluation of this compound. The following sections outline key methodologies.
Preclinical Animal Models of COPD
4.1.1 Elastase-Induced Emphysema in Mice This model is used to assess the protective effects of this compound against elastin degradation and the development of emphysema.
-
Animals: C57BL/6 mice, 8-10 weeks old.
-
Induction: A single intra-tracheal instillation of porcine pancreatic elastase (PPE) (0.5-1.5 U in 50 µL of sterile saline) is administered to anesthetized mice. Control mice receive saline only.
-
Treatment: this compound is administered orally at various doses (e.g., 1, 10, 30 mg/kg) daily, starting one day before elastase instillation and continuing for 14-21 days.
-
Endpoints:
-
Lung Function: Measured using a small animal ventilator to assess lung compliance and resistance.
-
Histology: Lungs are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E). The mean linear intercept (Lm) is measured to quantify airspace enlargement.
-
Bronchoalveolar Lavage (BAL): BAL fluid (BALF) is collected to analyze total and differential cell counts (neutrophils, macrophages).
-
4.1.2 Cigarette Smoke-Induced Inflammation and Emphysema in Mice This model mimics the chronic inflammatory state induced by cigarette smoking.
-
Animals: A/J or C57BL/6 mice, 8-10 weeks old.
-
Induction: Mice are exposed to whole-body cigarette smoke (e.g., 6 cigarettes/day, 5 days/week) for 3-6 months in a smoking chamber. Control mice are exposed to room air.
-
Treatment: this compound is administered orally at various doses daily throughout the smoke exposure period.
-
Endpoints:
-
BALF Analysis: Total and differential cell counts, and measurement of inflammatory cytokines (e.g., TNF-α, IL-1β, KC/CXCL1) by ELISA or multiplex assay.
-
HNE Activity Assay: HNE activity in BALF is measured using a specific chromogenic or fluorogenic substrate.
-
Lung Histology: Assessment of emphysema (Lm) and airway inflammation.
-
Lung Function: Measurement of lung mechanics.
-
Clinical Trial Methodologies
4.2.1 Measurement of HNE Activity in Sputum This assay is crucial for assessing the pharmacodynamic effect of this compound in patients.
-
Sputum Induction and Processing: Sputum is induced by inhalation of nebulized hypertonic saline (3-5%). The collected sputum is treated with dithiothreitol (B142953) (DTT) to dissociate mucus plugs and then centrifuged to separate the sol phase from cells.
-
HNE Activity Assay:
-
A specific chromogenic substrate for HNE (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide) is used.
-
Sputum supernatant is incubated with the substrate in a 96-well plate.
-
The change in absorbance over time is measured at 405 nm using a microplate reader.
-
HNE activity is calculated based on a standard curve generated with purified HNE.
-
4.2.2 Assessment of Inflammatory Biomarkers Changes in inflammatory markers in response to this compound treatment are key secondary endpoints.
-
Sample Collection: Blood (serum/plasma), sputum, and BALF can be collected.
-
Analysis:
-
Cell Counts: Total and differential cell counts in sputum and BALF are performed using a hemocytometer and cytospin preparations with staining (e.g., Wright-Giemsa).
-
Cytokine Measurement: Levels of key cytokines and chemokines (e.g., IL-6, IL-8, TNF-α) are quantified using ELISA or multiplex bead-based assays (e.g., Luminex).
-
C-Reactive Protein (CRP): Measured in serum using a high-sensitivity immunoassay.
-
4.2.3 Pulmonary Function Testing (Spirometry) Spirometry is the gold-standard for assessing airflow limitation in COPD and is a primary efficacy endpoint.
-
Procedure: Performed according to the American Thoracic Society (ATS)/European Respiratory Society (ERS) guidelines.
-
Key Parameters:
-
Forced Expiratory Volume in 1 second (FEV1): The volume of air forcibly exhaled in the first second.
-
Forced Vital Capacity (FVC): The total volume of air that can be forcibly exhaled after a maximal inhalation.
-
FEV1/FVC Ratio: A key indicator of airflow obstruction.
-
-
Measurement Schedule: Spirometry should be performed at baseline and at regular intervals throughout the clinical trial (e.g., weeks 4, 12, 24, and 52). Trough FEV1 (pre-bronchodilator) is a standard primary endpoint.
Visualizations: Signaling Pathways and Workflows
Visual representations are critical for understanding complex biological processes and experimental designs. The following diagrams are generated using Graphviz (DOT language).
HNE-Mediated Pathogenesis in COPD
References
BAY-678: A Potent and Selective Chemical Probe for Human Neutrophil Elastase (HNE) Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Human neutrophil elastase (HNE), a serine protease stored in the azurophilic granules of neutrophils, plays a critical role in the innate immune response by degrading components of the extracellular matrix and aiding in the clearance of pathogens.[1][2] However, excessive or unregulated HNE activity is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute lung injury (ALI), acute respiratory distress syndrome (ARDS), bronchiectasis, and pulmonary hypertension (PH).[3][4] This has made HNE a compelling therapeutic target. BAY-678 is an orally bioavailable, potent, and selective small-molecule inhibitor of HNE.[1][5] It has been nominated as a chemical probe by the Structural Genomics Consortium (SGC), highlighting its utility for studying the physiological and pathological roles of HNE.[1][2][5][6][7] This guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, selectivity, and methodologies for its use in research.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Parameter | Value | Species | Notes |
| Human Neutrophil Elastase (HNE) | IC₅₀ | 20 nM | Human | [1][2][5][6][7][8] |
| Human Neutrophil Elastase (HNE) | Kᵢ | 15 nM | Human | [8][9] |
| Mouse Neutrophil Elastase (MNE) | Kᵢ | 700 nM | Mouse | [1][5] |
| Rat Neutrophil Elastase (RNE) | Kᵢ | 600 nM | Rat | [10] |
| Panel of 21 other serine proteases | IC₅₀ | > 30 µM | Various | [1][8][9] |
Table 2: Pharmacokinetic Properties of this compound
| Species | Parameter | Value | Route of Administration |
| Rat | Half-life (t₁₂) | 1.3 h | Oral (p.o.) |
| Rat | Bioavailability | Good | Oral (p.o.) |
Experimental Protocols
Biochemical Human Neutrophil Elastase (HNE) Inhibition Assay
This protocol is a representative method for determining the inhibitory activity of this compound against HNE in a biochemical setting.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
This compound
-
Fluorogenic substrate: MeOSuc-Ala-Ala-Pro-Val-AMC (N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin)
-
Assay Buffer: 0.1 M HEPES (pH 7.4), 0.5 M NaCl, 0.1% (w/v) Brij-35, 10% (v/v) DMSO
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add 10 µL of the diluted this compound or vehicle (assay buffer with DMSO) to each well.
-
Add 70 µL of HNE solution (final concentration ~0.5 nM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate (final concentration ~100 µM).
-
Immediately measure the fluorescence intensity at 37°C every minute for 30 minutes.
-
Calculate the reaction velocity (rate of increase in fluorescence) for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percentage of HNE inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
In Vivo Acute Lung Injury (ALI) Model
This protocol describes a general method for inducing ALI in mice to evaluate the in vivo efficacy of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound formulated for oral administration
-
Vehicle control
-
Anesthesia (e.g., isoflurane)
-
Bronchoalveolar lavage (BAL) fluid collection supplies
-
Materials for cell counting and differential analysis
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Administer this compound or vehicle orally to the mice at a predetermined dose (e.g., 1-10 mg/kg) one hour prior to ALI induction.
-
Anesthetize the mice and induce ALI by intranasal or intratracheal instillation of LPS (e.g., 1-5 mg/kg in sterile saline). A control group receives saline only.
-
Monitor the animals for signs of distress.
-
At a specified time point after LPS administration (e.g., 6, 24, or 48 hours), euthanize the mice.
-
Perform a bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of sterile saline into the lungs.
-
Analyze the BAL fluid for:
-
Total and differential cell counts (neutrophils, macrophages).
-
Total protein concentration as a measure of vascular permeability.
-
Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
-
The lungs can also be harvested for histological analysis to assess the degree of inflammation and tissue damage.
Mandatory Visualization
Caption: HNE-activated signaling pathway leading to MUC1 gene transcription.
Caption: Experimental workflow for the validation of this compound as a chemical probe.
Caption: Logical relationship of this compound as an HNE inhibitor and chemical probe.
References
- 1. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The signaling pathway involved in neutrophil elastase stimulated MUC1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent and Selective Human Neutrophil Elastase Inhibitors with Novel Equatorial Ring Topology: in vivo Efficacy of the Polar Pyrimidopyridazine BAY-8040 in a Pulmonary Arterial Hypertension Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. apexbt.com [apexbt.com]
- 10. Frontiers | The Role of Neutrophils and Neutrophil Elastase in Pulmonary Arterial Hypertension [frontiersin.org]
The Selectivity Profile of BAY-678: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of BAY-678, a potent and selective inhibitor of human neutrophil elastase (HNE). The information presented herein is intended to support researchers and professionals in the fields of drug discovery and development in understanding the molecular interactions and therapeutic potential of this compound.
Introduction to this compound
This compound is a small molecule inhibitor targeting human neutrophil elastase (HNE), a serine protease implicated in a variety of inflammatory diseases.[1][2][3] HNE is released by neutrophils during an inflammatory response and is responsible for the degradation of extracellular matrix proteins, including elastin.[4] Unregulated HNE activity can lead to tissue damage and is associated with conditions such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute lung injury. This compound has been identified as a highly potent and selective inhibitor of HNE, making it a valuable tool for studying the role of this enzyme in disease and a potential therapeutic candidate.[1][2][3]
Quantitative Selectivity Profile
The selectivity of a compound is a critical determinant of its therapeutic window and potential for off-target effects. This compound has been extensively profiled against a panel of proteases and other biologically relevant targets to establish its selectivity.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | Result (IC50/Ki) | Selectivity vs. HNE |
| Human Neutrophil Elastase (HNE) | Biochemical Inhibition Assay | 20 nM (IC50) | - |
| Biochemical Inhibition Assay | 15 nM (Ki) | - | |
| Panel of 21 Serine Proteases | Biochemical Inhibition Assay | > 30 µM | > 1500-fold |
| Panel of 7 Serine/Threonine Kinases | Kinase Inhibition Assay | No significant inhibition at 20 µM | > 1000-fold |
| Panel of 64 Receptors and Transporters | Radioligand Binding Assay | > 30-fold selective at 10 µM | - |
| HTR3 (closest GPCR hit) | Radioligand Binding Assay | pKi = 5.55 | - |
Data sourced from The Chemical Probes Portal and other publicly available databases.[5]
Signaling Pathway of Human Neutrophil Elastase
HNE exerts its biological effects through direct enzymatic activity on extracellular matrix components and by activating specific signaling cascades in target cells. The following diagram illustrates a key signaling pathway initiated by HNE in airway epithelial cells, leading to the transcriptional upregulation of Mucin 1 (MUC1), a protein involved in the inflammatory response.
Experimental Protocols
The following sections detail the methodologies used to characterize the selectivity profile of this compound.
Biochemical Neutrophil Elastase Inhibition Assay (Fluorogenic Substrate)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against HNE.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
This compound (or other test compounds)
-
Positive control inhibitor (e.g., Sivelestat)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final concentration in the assay should typically range from picomolar to micromolar.
-
Enzyme Preparation: Dilute HNE in assay buffer to a working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate over the desired time course.
-
Assay Setup:
-
To the wells of a 96-well plate, add 50 µL of assay buffer.
-
Add 25 µL of the serially diluted this compound or control compounds.
-
Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 25 µL of the diluted HNE to all wells except the negative control.
-
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of the fluorogenic HNE substrate to all wells to initiate the enzymatic reaction.
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence (e.g., Ex/Em = 380/500 nm) over time (kinetic mode) or at a fixed time point (end-point mode).[2][6]
-
Data Analysis: Calculate the rate of reaction for each well. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Radioligand Binding Assay for Off-Target Screening
This assay is used to assess the binding of a compound to a panel of receptors, transporters, and ion channels to identify potential off-target interactions.
Materials:
-
Cell membranes or purified proteins expressing the target of interest
-
Radiolabeled ligand specific for the target
-
This compound (or other test compounds)
-
Assay buffer specific to the target
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a solution of this compound at a fixed concentration (e.g., 10 µM) in the appropriate assay buffer.
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes/purified protein, the radiolabeled ligand at a concentration near its Kd, and the test compound (this compound).
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competing ligand).
-
-
Incubation: Incubate the plate at a specified temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter plate to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: After the filters are dry, add scintillation fluid and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition of specific binding caused by the test compound. A significant reduction in radioligand binding indicates an interaction of the test compound with the off-target protein.
Conclusion
This compound is a highly potent and selective inhibitor of human neutrophil elastase. The comprehensive selectivity profiling demonstrates minimal off-target activity against a broad range of other proteases, kinases, receptors, and transporters. This favorable selectivity profile, combined with its cellular permeability, makes this compound a valuable research tool for elucidating the physiological and pathological roles of HNE and a promising starting point for the development of therapeutic agents for inflammatory diseases. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this and similar compounds.
References
BAY-678: A Technical Guide to its Role in Mitigating Extracellular Matrix Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of BAY-678, a potent and highly selective inhibitor of human neutrophil elastase (HNE). We delve into the critical role of HNE in the degradation of the extracellular matrix (ECM), a key pathological feature in various fibrotic diseases. This document outlines the mechanism of action of this compound, presents quantitative data on its inhibitory activity, details relevant experimental protocols for its evaluation, and visualizes the associated signaling pathways and experimental workflows. The information compiled herein is intended to support researchers, scientists, and drug development professionals in understanding and potentially leveraging the therapeutic potential of this compound in indications where excessive ECM degradation is a contributing factor.
Introduction: The Extracellular Matrix and the Role of Human Neutrophil Elastase
The extracellular matrix (ECM) is a complex and dynamic network of proteins and other macromolecules that provides structural and biochemical support to surrounding cells. In healthy tissues, a delicate balance is maintained between ECM synthesis and degradation. However, in various pathological conditions, including chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis (IPF), this equilibrium is disrupted, leading to excessive ECM breakdown and tissue remodeling.
Human neutrophil elastase (HNE), a serine protease stored in the azurophilic granules of neutrophils, is a key driver of ECM degradation.[1][2] Upon release at sites of inflammation, HNE can directly cleave major ECM components, including elastin (B1584352) and various types of collagen.[3] Furthermore, HNE can indirectly amplify ECM degradation by activating matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases.[4] This proteolytic cascade contributes significantly to the tissue destruction observed in fibrotic diseases.
This compound: A Potent and Selective HNE Inhibitor
This compound is a cell-permeable and orally bioavailable small molecule that acts as a potent and selective inhibitor of HNE.[5] Its high affinity and selectivity make it a valuable tool for investigating the role of HNE in disease and a promising therapeutic candidate.
Quantitative Data on this compound Activity
The inhibitory potency and selectivity of this compound have been characterized in various biochemical assays. The following tables summarize the key quantitative data available.
| Parameter | Value | Enzyme | Reference |
| IC50 | 20 nM | Human Neutrophil Elastase (HNE) | [5] |
| Ki | 15 nM | Human Neutrophil Elastase (HNE) | [1] |
| Ki | 700 nM | Mouse Neutrophil Elastase (MNE) | [5] |
Table 1: Inhibitory Potency of this compound against Neutrophil Elastase.
| Protease Family | Selectivity | Details | Reference |
| Serine Proteases | >2000-fold | Tested against a panel of 21 other serine proteases. | [5] |
| Other Proteases | Not specified in detail | Inactive against cathepsin G, porcine pancreatic elastase, and chymotrypsin. | [6] |
Table 2: Selectivity Profile of this compound.
Signaling Pathways in HNE-Mediated ECM Degradation
The detrimental effects of HNE on the ECM are mediated through both direct and indirect pathways. Understanding these pathways is crucial for appreciating the mechanism of action of HNE inhibitors like this compound.
Caption: Signaling pathway of HNE-mediated extracellular matrix degradation and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of this compound on HNE activity and ECM degradation.
In Vitro HNE Inhibition Assay
This protocol is adapted from commercially available neutrophil elastase inhibitor screening kits and is suitable for determining the IC50 of inhibitors like this compound.
Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of human neutrophil elastase.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
HNE substrate (e.g., MeOSuc-AAPV-AMC)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)
-
This compound
-
96-well microplate (black, for fluorescence)
-
Fluorometric plate reader
Procedure:
-
Prepare this compound dilutions: Serially dilute this compound in assay buffer to achieve a range of concentrations.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add HNE to each well (except for the blank). Add the diluted this compound or vehicle control to the respective wells. Incubate at 37°C for 15 minutes.
-
Substrate Addition: Add the HNE substrate to all wells, including the blank.
-
Kinetic Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm in a kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: Determine the rate of substrate cleavage for each concentration of this compound. Plot the percentage of HNE inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Fibroblast-Mediated Collagen Degradation Assay
This protocol describes a cell-based assay to evaluate the ability of this compound to protect collagen from degradation in a more physiologically relevant setting.
Objective: To assess the effect of this compound on collagen degradation by human lung fibroblasts stimulated to adopt a pro-fibrotic phenotype.
Materials:
-
Human lung fibroblasts
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Collagen-coated culture plates
-
TGF-β1 (to induce myofibroblast differentiation)
-
This compound
-
Hydroxyproline (B1673980) Assay Kit
Procedure:
-
Cell Seeding: Seed human lung fibroblasts onto collagen-coated plates and culture until they reach confluence.
-
Myofibroblast Differentiation: Induce differentiation of fibroblasts into myofibroblasts by treating the cells with TGF-β1 for 24-48 hours.
-
Treatment with this compound: Treat the differentiated myofibroblasts with various concentrations of this compound or vehicle control in the presence of a source of HNE (e.g., activated human neutrophils or purified HNE).
-
Incubation: Incubate the cells for a defined period (e.g., 24-72 hours) to allow for collagen degradation.
-
Collagen Quantification:
-
Collect the cell culture supernatant and the cell layer.
-
Hydrolyze the samples in 6 M HCl at 110°C for 18-24 hours to release hydroxyproline from the collagen fragments.
-
Quantify the hydroxyproline content in the hydrolysates using a colorimetric hydroxyproline assay according to the manufacturer's instructions.[7][8][9]
-
-
Data Analysis: Compare the amount of degraded collagen (as measured by hydroxyproline in the supernatant) in the this compound treated groups to the control group.
Experimental and Logical Workflows
Visualizing the experimental workflow can aid in the planning and execution of studies investigating this compound.
Caption: A generalized experimental workflow for the evaluation of this compound's effect on ECM degradation.
Conclusion
This compound is a powerful and specific inhibitor of human neutrophil elastase, a key enzyme implicated in the pathological degradation of the extracellular matrix. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers to further investigate the therapeutic potential of this compound in fibrotic diseases. By effectively neutralizing HNE activity, this compound offers a targeted approach to mitigate tissue destruction and potentially halt or reverse the progression of debilitating conditions characterized by excessive ECM remodeling. Further studies in relevant in vivo models are warranted to fully elucidate its clinical utility.
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. quickzyme.com [quickzyme.com]
- 3. selvita.com [selvita.com]
- 4. Neutrophil elastase promotes myofibroblast differentiation in lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protease-Specific Biomarkers to Analyse Protease Inhibitors for Emphysema Associated with Alpha 1-Antitrypsin Deficiency. An Overview of Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Preliminary Studies of Novel Therapeutics in Acute Lung Injury Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, publicly available scientific literature does not contain specific studies on a compound designated "BAY-678" for the treatment of acute lung injury (ALI). Therefore, this document serves as an in-depth technical guide and whitepaper outlining the core principles and methodologies for conducting preliminary studies of a hypothetical therapeutic agent, herein referred to as "Novel Compound X," in established preclinical models of ALI. The experimental protocols, data presentation, and signaling pathways described are based on common practices in the field.
Introduction to Acute Lung Injury (ALI) and the Rationale for Preclinical Investigation
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by acute, diffuse inflammatory lung injury, leading to increased pulmonary vascular permeability, pulmonary edema, and hypoxemia.[1][2][3] The complex pathophysiology of ALI/ARDS involves a cascade of inflammatory responses, offering multiple targets for pharmacological intervention.[4][5] Preclinical animal models are essential for evaluating the safety and efficacy of new therapeutic candidates.[6] The most common models aim to reproduce key features of human ALI, such as neutrophilic alveolitis, damage to the alveolar-capillary barrier, and the release of pro-inflammatory cytokines.[2][6][7]
Commonly Employed Preclinical Model: Lipopolysaccharide (LPS)-Induced ALI
The administration of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a widely used and reproducible method for inducing ALI in animal models.[7] This model mimics many of the key features of sepsis-induced ALI in humans.[8][9]
Experimental Protocol: LPS-Induced ALI in Mice
This protocol describes a common method for inducing ALI in mice via intratracheal instillation of LPS.
Materials:
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4 or O55:B5)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Anesthetic agent (e.g., isoflurane (B1672236), ketamine/xylazine)
-
Animal intubation platform and light source
-
22-gauge venous catheter or equivalent for instillation
-
Novel Compound X (or vehicle control)
Procedure:
-
Animal Acclimatization: C57BL/6 mice (or other appropriate strain) are acclimatized for at least one week before the experiment.
-
Anesthesia: Mice are anesthetized via intraperitoneal injection or isoflurane inhalation.[7][10]
-
Intratracheal Instillation: The anesthetized mouse is placed on an intubation platform. The trachea is exposed, and a 22-gauge catheter is inserted.[7] A specific dose of LPS (e.g., 5 mg/kg) dissolved in sterile PBS is instilled directly into the lungs.[10]
-
Treatment Administration: Novel Compound X or vehicle control is administered at a predetermined time point relative to the LPS challenge (e.g., 1 hour post-LPS). The route of administration (e.g., intravenous, intraperitoneal, intratracheal) will depend on the properties of the compound.
-
Monitoring: Animals are monitored for signs of distress.
-
Sample Collection: At a specified time point (e.g., 6, 16, or 24 hours post-LPS), animals are euthanized.[11] Blood, bronchoalveolar lavage fluid (BALF), and lung tissue are collected for analysis.[7][12]
Experimental Workflow Diagram
Caption: Workflow for LPS-induced ALI studies.
Data Presentation: Key Outcome Measures
The efficacy of Novel Compound X would be assessed by its ability to mitigate the pathological changes induced by LPS. The following tables summarize the key quantitative data that should be collected.
Table 1: Measures of Pulmonary Edema and Vascular Permeability
| Parameter | Control Group | LPS + Vehicle | LPS + Novel Compound X |
| Lung Wet/Dry Weight Ratio | |||
| BALF Total Protein (mg/mL) | |||
| BALF Albumin (µg/mL) |
Higher values in the "LPS + Vehicle" group indicate increased edema and permeability. A significant reduction in these values in the "LPS + Novel Compound X" group would suggest a therapeutic effect.
Table 2: Inflammatory Cell Infiltration
| Parameter | Control Group | LPS + Vehicle | LPS + Novel Compound X |
| Total Cells in BALF (x10⁵) | |||
| Neutrophils in BALF (x10⁵) | |||
| Macrophages in BALF (x10⁵) | |||
| Lung Myeloperoxidase (MPO) Activity (U/g tissue) |
A significant increase in inflammatory cells, particularly neutrophils, and MPO activity is expected after LPS challenge. Efficacy of Novel Compound X would be demonstrated by a reduction in these inflammatory markers.
Table 3: Pro-inflammatory Cytokine Levels
| Cytokine (pg/mL) | Control Group | LPS + Vehicle | LPS + Novel Compound X |
| TNF-α (in BALF) | |||
| IL-1β (in BALF) | |||
| IL-6 (in BALF) | |||
| MCP-1 (in BALF) |
LPS induces a "cytokine storm."[9] A potent therapeutic agent would significantly suppress the levels of these pro-inflammatory cytokines in the BALF and/or serum.[12][13]
Visualization of Key Signaling Pathways in LPS-Induced ALI
LPS primarily signals through Toll-like receptor 4 (TLR4), leading to the activation of downstream inflammatory pathways such as NF-κB and MAPK. These pathways are critical targets for therapeutic intervention in ALI.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation and is robustly activated in ALI.
Caption: Simplified NF-κB signaling cascade in ALI.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in the inflammatory response to LPS.
Caption: Key MAPK signaling pathways in lung inflammation.
Conclusion
While no specific data exists for "this compound," this guide provides a comprehensive framework for the preclinical evaluation of any novel therapeutic candidate for acute lung injury. By utilizing established models like LPS-induced ALI, and systematically measuring key indicators of edema, inflammation, and cytokine production, researchers can effectively assess the potential of new compounds. Understanding the impact of these compounds on critical signaling pathways such as NF-κB and MAPK is crucial for elucidating their mechanism of action and advancing their development as potential treatments for ALI/ARDS.
References
- 1. Acute lung injury/acute respiratory distress syndrome (ALI/ARDS): the mechanism, present strategies and future perspectives of therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.journalagent.com [pdf.journalagent.com]
- 3. Experimental Models and Emerging Hypotheses for Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacotherapy of Acute Lung Injury and Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacotherapy of acute lung injury and acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal models of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. mdpi.com [mdpi.com]
- 11. LPS-Induced Acute Lung Injury: Analysis of the Development and Suppression by the TNF-α-Targeting Aptamer - Sen’kova - Acta Naturae [actanaturae.ru]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Therapeutic Potential of Human Neutrophil Elastase (HNE) Inhibitors: A Technical Overview of BAY-85-8501 (Alvelestat)
Introduction
Human Neutrophil Elastase (HNE), a 29 kDa serine protease stored in the azurophilic granules of neutrophils, is a critical component of the innate immune system.[1][2][3] Its primary physiological function is to degrade proteins within phagosomes, aiding in the destruction of engulfed pathogens.[4][5] However, when released into the extracellular space during inflammation, HNE can indiscriminately cleave a wide array of extracellular matrix proteins, including elastin (B1584352), collagen, and fibronectin.[2][3] Under normal conditions, the potent activity of HNE is tightly regulated by endogenous inhibitors, primarily α1-antitrypsin (AAT) in the lower respiratory tract and Secretory Leukocyte Protease Inhibitor (SLPI).[1][3][6]
A chronic imbalance between HNE and its natural inhibitors leads to a state of excessive proteolytic activity, which is a key driver in the pathophysiology of numerous inflammatory lung diseases such as Chronic Obstructive Pulmonary Disease (COPD), Cystic Fibrosis (CF), non-CF Bronchiectasis, and Acute Respiratory Distress Syndrome (ARDS).[1][4][7] This protease-antiprotease imbalance results in progressive lung tissue damage, sustained inflammation, and mucus overproduction.[7] Consequently, the direct inhibition of HNE has emerged as a promising therapeutic strategy to halt disease progression in these conditions.[8][9] This guide focuses on the therapeutic potential of HNE inhibitors, with an in-depth analysis of BAY-85-8501 (alvelestat), a potent, selective, and reversible inhibitor that has progressed to clinical trials.
HNE Pathophysiological Cascade
The release of HNE during chronic inflammation initiates a destructive cycle. Inflammatory triggers lead to neutrophil influx, HNE release, and subsequent degradation of lung structural proteins. This damage releases elastin fragments that are themselves chemoattractants for more neutrophils, thus amplifying the inflammatory response. HNE also impairs immune function by cleaving opsonins and receptors and perpetuates inflammation by increasing the expression of pro-inflammatory cytokines.[4][5] HNE inhibitors aim to break this cycle.
References
- 1. Neutrophil Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. oatext.com [oatext.com]
- 4. Neutrophil Elastase and Chronic Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, biological evaluation, and molecular modelling studies of potent human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Human Neutrophil Elastase by Pentacyclic Triterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A patenting perspective on human neutrophil elastase (HNE) inhibitors (2014–2018) and their therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for BAY-678 in an In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Neutrophil Elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils. Upon inflammation, HNE is released and plays a critical role in host defense by degrading proteins of invading pathogens. However, excessive or unregulated HNE activity can lead to proteolytic damage of host tissues, contributing to the pathology of various inflammatory diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). BAY-678 is an orally bioavailable, potent, and selective inhibitor of human neutrophil elastase, making it a valuable tool for studying the roles of HNE in various physiological and pathological processes. This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound against HNE.
Data Presentation
The inhibitory potency of this compound against Human Neutrophil Elastase is summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of HNE by 50%.
| Compound | Target | IC50 (nM) | Assay Conditions |
| This compound | Human Neutrophil Elastase (HNE) | 20 | Fluorogenic substrate-based in vitro assay |
Experimental Protocol: HNE Inhibition Assay
This protocol describes a fluorometric assay to measure the inhibition of HNE by this compound. The assay is based on the cleavage of a fluorogenic substrate by HNE, leading to the release of a fluorescent product.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
This compound
-
MeOSuc-AAPV-AMC (N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin), fluorogenic substrate
-
Assay Buffer: 50 mM HEPES or Tris-HCl, 100 mM NaCl, pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Positive Control Inhibitor (e.g., Sivelestat or SPCK)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~460-500 nm
Reagent Preparation:
-
Assay Buffer: Prepare a solution of 50 mM HEPES or Tris-HCl with 100 mM NaCl and adjust the pH to 7.4.
-
HNE Stock Solution: Reconstitute purified HNE in Assay Buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C.
-
HNE Working Solution: On the day of the experiment, dilute the HNE stock solution in Assay Buffer to the desired final concentration (e.g., 0.5-1 nM).
-
Substrate Stock Solution: Dissolve MeOSuc-AAPV-AMC in DMSO to create a 10 mM stock solution. Aliquot and store at -20°C, protected from light.
-
Substrate Working Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).
-
This compound Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution.
-
This compound Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in Assay Buffer to achieve a range of final concentrations for IC50 determination.
-
Positive Control Solution: Prepare a solution of the positive control inhibitor at a concentration known to cause significant inhibition.
Assay Procedure:
-
Plate Setup: Add 25 µL of the serially diluted this compound, positive control, or vehicle control (Assay Buffer with the same percentage of DMSO as the compound dilutions) to the wells of a 96-well black microplate.
-
Enzyme Addition: Add 50 µL of the HNE working solution to each well.
-
Incubation: Gently mix the contents of the plate and incubate for 15-30 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 25 µL of the substrate working solution to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes (Excitation: 360-380 nm, Emission: 460-500 nm).
Data Analysis:
-
Calculate Reaction Rates: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate Percentage Inhibition: The percentage of HNE inhibition for each inhibitor concentration can be calculated using the following formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100 Where V_inhibitor is the reaction rate in the presence of the inhibitor and V_vehicle is the reaction rate in the absence of the inhibitor (vehicle control).
-
Determine IC50: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: Experimental workflow for the HNE inhibition assay.
Caption: Simplified HNE signaling pathway in airway epithelial cells.[1][2]
References
Application Notes and Protocols for BAY-678 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-678 is a potent, selective, and cell-permeable inhibitor of human neutrophil elastase (HNE).[1] HNE is a serine protease stored in the azurophilic granules of neutrophils and plays a critical role in host defense by degrading components of the extracellular matrix and participating in inflammatory responses. Dysregulated HNE activity is implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute lung injury (ALI), and cystic fibrosis. This compound offers a valuable tool for studying the roles of HNE in these processes in a cell culture setting.
These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing its inhibitory activity and downstream effects on cellular signaling and inflammatory responses.
Product Information
| Property | Value | Reference |
| Target | Human Neutrophil Elastase (HNE) | [1] |
| IC50 | 20 nM (for purified HNE) | [1] |
| Ki | 15 nM | [2] |
| Selectivity | >2,000-fold selective for HNE over a panel of 21 other serine proteases. | [1] |
| Cell Permeability | Yes | [1] |
| Solubility | Soluble in DMSO (up to 100 mM) | |
| Storage | Store stock solutions at -20°C. |
Data Presentation: Quantitative Effects of this compound
While specific cell-based IC50 values and quantitative cytokine inhibition data for this compound are not extensively published, the following table provides expected outcomes based on its high potency against purified HNE. Researchers should perform dose-response experiments to determine the optimal concentrations for their specific cell line and experimental conditions.
| Cell Type | Assay | Expected Effective Concentration Range (in vitro) | Expected Outcome |
| Primary Human Neutrophils | Neutrophil Elastase Activity Assay | 50 nM - 1 µM | Dose-dependent inhibition of HNE activity. |
| U937 (differentiated) | Neutrophil Elastase Activity Assay | 100 nM - 5 µM | Dose-dependent inhibition of HNE activity. |
| Primary Human Neutrophils or PBMCs stimulated with LPS | Cytokine Release Assay (e.g., IL-8, TNF-α) | 100 nM - 10 µM | Reduction in the release of pro-inflammatory cytokines. |
| BEAS-2B (or other lung epithelial cells) co-cultured with activated neutrophils | Cell Viability/Apoptosis Assay | 100 nM - 10 µM | Protection against neutrophil-mediated cell damage. |
Signaling Pathways and Experimental Workflow
Human Neutrophil Elastase (HNE) Signaling Pathway
HNE, upon its release, can activate multiple downstream signaling pathways that contribute to inflammation, cell proliferation, and tissue remodeling. This compound, by inhibiting HNE, can modulate these pathways.
Caption: Signaling pathways modulated by Human Neutrophil Elastase (HNE) and inhibited by this compound.
General Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical workflow for evaluating the effects of this compound in a cell culture experiment.
Caption: A general workflow for cell-based experiments using this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 4.00 mg of this compound (MW: 400.35 g/mol ) in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol for In Vitro Neutrophil Elastase (HNE) Activity Assay
This protocol is designed to measure the ability of this compound to inhibit HNE activity in a cell-based assay using differentiated U937 cells or isolated primary human neutrophils.
Materials:
-
U937 cells or freshly isolated human neutrophils
-
RPMI-1640 medium supplemented with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for cell stimulation
-
This compound stock solution (10 mM in DMSO)
-
HNE fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader
Protocol:
Cell Preparation:
-
For U937 cells: Differentiate U937 cells into a macrophage-like phenotype by treating with 10-100 ng/mL PMA for 24-48 hours.
-
For primary neutrophils: Isolate neutrophils from fresh human blood using a density gradient centrifugation method (e.g., Ficoll-Paque or Percoll).
Assay Procedure:
-
Seed the differentiated U937 cells or isolated neutrophils in a 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium. A suggested starting range is from 10 µM down to 1 nM. Include a vehicle control (DMSO) and a positive control (a known HNE inhibitor, if available).
-
Add the diluted this compound or vehicle to the cells and pre-incubate for 30-60 minutes at 37°C.
-
Prepare the HNE substrate according to the manufacturer's instructions.
-
Stimulate the cells with a suitable agonist to induce HNE release (e.g., 100 nM PMA).
-
Immediately add the HNE substrate to each well.
-
Measure the fluorescence intensity kinetically over 30-60 minutes at 37°C using an excitation wavelength of ~380 nm and an emission wavelength of ~500 nm.
-
Calculate the rate of substrate cleavage (RFU/min) for each well.
-
Determine the percentage of HNE inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the this compound concentration to determine the cellular IC50 value.
Protocol for Cytokine Release Assay
This protocol measures the effect of this compound on the release of pro-inflammatory cytokines (e.g., IL-8, TNF-α) from stimulated immune cells.
Materials:
-
Primary human peripheral blood mononuclear cells (PBMCs) or isolated neutrophils
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS) as a stimulant
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plate
-
ELISA kits for the cytokines of interest (e.g., human IL-8, human TNF-α)
Protocol:
-
Isolate PBMCs or neutrophils from fresh human blood.
-
Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium. A suggested starting range is from 10 µM down to 10 nM. Include a vehicle control (DMSO).
-
Add the diluted this compound or vehicle to the cells and pre-incubate for 1 hour at 37°C.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce cytokine production. Include an unstimulated control.
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Measure the concentration of the desired cytokines in the supernatant using the appropriate ELISA kits, following the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine release for each this compound concentration compared to the LPS-stimulated vehicle control.
Conclusion
This compound is a valuable research tool for investigating the role of human neutrophil elastase in various physiological and pathological processes. The protocols outlined in these application notes provide a framework for conducting cell-based assays to characterize the inhibitory activity of this compound and its downstream effects on cellular signaling and inflammatory responses. It is recommended that researchers optimize the experimental conditions, including cell type, inhibitor concentration, and incubation times, for their specific experimental goals.
References
Application Notes and Protocols for BAY-678 in Mouse Models of Acute Lung Injury (ALI)
Note to Researchers: Extensive literature searches did not yield specific information regarding a compound designated "BAY-678" for use in mouse models of Acute Lung Injury (ALI). The following application notes and protocols are synthesized from established methodologies for investigating novel therapeutic agents in preclinical ALI models, using common inducers and assessment techniques. Researchers should adapt these protocols based on the specific physicochemical properties and hypothesized mechanism of action of their investigational compound. For the purpose of this document, we will proceed with hypothetical data and protocols for a compound referred to as this compound, assuming it is a selective inhibitor of a key inflammatory mediator relevant to ALI, such as neutrophil elastase.
Introduction
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation of the lung parenchyma, leading to impaired gas exchange and respiratory failure.[1][2] Mouse models are crucial for understanding the pathophysiology of ALI and for the preclinical evaluation of new therapeutic agents like this compound.[2][3] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a common agent used to induce a robust and reproducible inflammatory lung injury in mice that mimics key features of clinical ALI.[4] This document provides detailed protocols for the administration of this compound in an LPS-induced mouse model of ALI, along with methods for assessing its therapeutic efficacy.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the administration and efficacy of this compound in a mouse model of LPS-induced ALI. These values are intended as a starting point and should be optimized for specific experimental conditions.
Table 1: this compound Dosage and Administration
| Parameter | Details |
| Compound | This compound |
| Formulation | 10 mg/mL stock in DMSO, diluted in sterile PBS |
| Dosage Range | 1 - 20 mg/kg body weight |
| Administration Route | Intraperitoneal (i.p.) injection |
| Dosing Schedule | 1 hour post-LPS administration |
| Vehicle Control | 1% DMSO in sterile PBS |
Table 2: Key Experimental Parameters for LPS-Induced ALI Model
| Parameter | Details |
| Animal Model | Male C57BL/6 mice, 8-12 weeks old, 20-25g |
| ALI Induction Agent | Lipopolysaccharide (LPS) from E. coli O111:B4 |
| LPS Dosage | 5 mg/kg body weight |
| LPS Administration | Intratracheal (i.t.) instillation |
| Experimental Endpoint | 24 hours post-LPS instillation |
Table 3: Expected Outcomes and Efficacy Markers
| Outcome Measure | Control (LPS + Vehicle) | This compound Treated (LPS + 10 mg/kg) |
| Total Cells in BALF (x10⁵) | 8.0 ± 1.5 | 3.5 ± 0.8 |
| Neutrophils in BALF (x10⁵) | 6.5 ± 1.2 | 2.0 ± 0.5 |
| Total Protein in BALF (µg/mL) | 900 ± 150 | 450 ± 100 |
| Lung Wet/Dry Weight Ratio | 6.5 ± 0.5 | 4.8 ± 0.4 |
| MPO Activity (U/g tissue) | 5.0 ± 1.0 | 2.0 ± 0.6 |
| IL-6 in BALF (pg/mL) | 1200 ± 200 | 500 ± 100 |
| TNF-α in BALF (pg/mL) | 800 ± 150 | 300 ± 80 |
Experimental Protocols
LPS-Induced Acute Lung Injury Mouse Model
This protocol describes the induction of ALI in mice via intratracheal administration of LPS.[4][5]
Materials:
-
Lipopolysaccharide (LPS) from Escherichia coli O111:B4
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Ketamine/Xylazine (B1663881) anesthetic solution
-
Animal platform for intratracheal instillation
-
22G venous catheter or equivalent
Procedure:
-
Animal Model: Use adult male C57BL/6 mice (8-12 weeks old, 20-25 g). House animals in a specific pathogen-free facility with ad libitum access to food and water.
-
LPS Preparation: Prepare a stock solution of LPS at 5 mg/mL in sterile PBS. On the day of the experiment, dilute the stock to a final concentration of 1 mg/mL in sterile PBS.
-
Anesthesia: Anesthetize the mice via intraperitoneal (i.p.) injection of ketamine (100 mg/kg) and xylazine (10 mg/kg). Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.[5]
-
Intratracheal Instillation: Place the anesthetized mouse in a supine position on a slanted board. Expose the trachea through a small midline cervical incision. Carefully insert a 22G venous catheter into the trachea. Instill 50 µL of the LPS solution (5 mg/kg body weight) into the lungs.[5] For the control group, instill 50 µL of sterile PBS.
-
Post-Procedure Care: Suture the incision and allow the mice to recover on a warming pad. Monitor the animals for signs of distress.
This compound Administration
This protocol outlines the preparation and administration of this compound.
Materials:
-
This compound
-
Vehicle for solubilization (e.g., DMSO, sterile PBS)
Procedure:
-
Preparation of Dosing Solution: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in sterile PBS to the final desired concentration for injection. The final DMSO concentration in the injected solution should be kept low (e.g., <5%) to avoid toxicity.
-
Dosing and Administration: A recommended starting dose range for a new compound in a mouse model can be 1-50 mg/kg. Dose-response studies are essential to determine the optimal effective dose. Administer this compound or vehicle to the mice via intraperitoneal injection 1 hour after LPS instillation.
Endpoint Analysis (24 hours post-LPS)
Procedure:
-
Euthanasia and Sample Collection: Euthanize mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). Collect blood via cardiac puncture for serum analysis if needed.
-
Bronchoalveolar Lavage (BAL): Expose the trachea and insert a catheter. Instill and retrieve 1 mL of sterile PBS three times (total volume ~3 mL). Pool the BAL fluid (BALF) for each mouse.[5]
-
BALF Analysis:
-
Centrifuge the BALF at 400 x g for 10 minutes at 4°C.
-
Cell Count: Resuspend the cell pellet in PBS. Perform a total cell count using a hemocytometer. Prepare cytospin slides for differential cell counting (e.g., Diff-Quik stain).[6]
-
Protein Concentration: Use the supernatant to measure total protein concentration (e.g., using a BCA assay) as an indicator of alveolar-capillary barrier permeability.[7]
-
Cytokine Analysis: Use the supernatant to measure levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.[7]
-
-
Lung Tissue Analysis:
-
Lung Wet/Dry Weight Ratio: Excise the right lung, weigh it (wet weight), then dry it in an oven at 60°C for 72 hours and weigh again (dry weight). The ratio is an indicator of pulmonary edema.[8]
-
Myeloperoxidase (MPO) Activity: Homogenize a portion of the lung tissue to measure MPO activity, which is an index of neutrophil infiltration.[8]
-
Histology: Perfuse the left lung with 4% paraformaldehyde, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess lung injury, including edema, inflammatory cell infiltration, and alveolar damage.[6]
-
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for LPS-induced ALI and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in an LPS-induced mouse model of ALI.
References
- 1. researchgate.net [researchgate.net]
- 2. Animal models of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolution of acute lung injury and inflammation: a translational mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Acute Lung Injury Is Reduced in fat-1 Mice Endogenously Synthesizing n-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Evaluation of Lipopolysaccharide Administration Methods to Induce Acute Lung Injury in Murine Models: Efficacy, Consistency, and Technical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sirtinol Inhibits Neutrophil Elastase Activity and Attenuates Lipopolysaccharide-Mediated Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Stock Solutions of BAY-678 in DMSO: An Application Note and Protocol
Introduction
BAY-678 is a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase (HNE).[1] With an IC50 value of 20 nM for HNE, it demonstrates over 2,000-fold selectivity against a panel of 21 other serine proteases.[1] This high selectivity and cell-permeability make this compound a valuable chemical probe for studying the role of HNE in various pathological processes, including acute lung injury (ALI), lung emphysema, and pulmonary arterial hypertension (PAH).[1] Proper preparation of stock solutions is the first critical step for reliable and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing properties for this compound.[1] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions in DMSO for research applications.
Physicochemical and Potency Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight | 400.35 g/mol | [1] |
| Formula | C₂₀H₁₅F₃N₄O₂ | [1] |
| CAS Number | 675103-36-3 | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| Purity | ≥98% | |
| Solubility in DMSO | ≥100 mg/mL (≥249.78 mM) | [1] |
| IC₅₀ (HNE) | 20 nM | [1][2] |
| Kᵢ (HNE) | 15 nM | [2] |
Signaling Pathway of Human Neutrophil Elastase (HNE)
This compound exerts its effects by inhibiting the enzymatic activity of HNE. HNE is a serine protease primarily stored in the azurophilic granules of neutrophils. Upon inflammation or infection, neutrophils release HNE into the extracellular space, where it can degrade a wide range of extracellular matrix proteins, including elastin, collagen, and fibronectin. HNE is also implicated in stimulating pro-inflammatory and proliferative signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, contributing to tissue damage and disease progression.[3]
Caption: Inhibition of HNE by this compound.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution.
-
Preparation: Work in a clean, dry environment. It is recommended to use a fume hood. Ensure all equipment is clean and calibrated. As DMSO is hygroscopic, use a new, unopened bottle or anhydrous grade DMSO for best results.[1]
-
Weighing this compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM solution, weigh out 40.04 mg of this compound (Molecular Weight = 400.35 g/mol ).
-
Solubilization: Add the appropriate volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. The solution should be clear and colorless to light yellow. If precipitation or phase separation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
Stock Solution Preparation Workflow
The following diagram illustrates the general workflow for preparing the this compound stock solution and subsequent working solutions.
Caption: Workflow for preparing this compound solutions.
Protocol 2: Preparation of Working Solutions
For most cell-based assays, the high-concentration DMSO stock solution must be further diluted in an appropriate aqueous buffer or cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤0.1%) to avoid solvent-induced cellular toxicity.
-
Thawing: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your chosen aqueous buffer or cell culture medium. For example, to prepare a 100 µM working solution from a 100 mM stock, you would perform a 1:1000 dilution. This can be done in multiple steps to ensure accuracy (e.g., a 1:10 dilution followed by a 1:100 dilution).
-
Final Dilution: Add the appropriate volume of the final working solution to your experimental setup. For instance, to achieve a final concentration of 100 nM in a 1 mL cell culture well, add 1 µL of a 100 µM working solution.
-
Mixing and Incubation: Mix gently and proceed with your experimental incubation. Note that aqueous solutions of this compound are not recommended for long-term storage and should be prepared fresh for each experiment.[4]
Stability and Storage
Proper storage is essential to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Stability | Reference(s) |
| Solid Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| DMSO Stock | -20°C | 1 year | [1] |
| -80°C | 2 years | [1] |
Important Considerations:
-
Hygroscopic DMSO: DMSO readily absorbs moisture from the air, which can impact the solubility and stability of dissolved compounds.[1] Always use newly opened or anhydrous grade DMSO.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution, as this can lead to degradation of the compound. Aliquoting into single-use volumes is highly recommended.[1]
-
Aqueous Solutions: Do not store this compound in aqueous solutions for extended periods. Prepare fresh working solutions from the DMSO stock for each experiment.
By following these guidelines and protocols, researchers can ensure the accurate and effective use of this compound in their studies investigating the roles of human neutrophil elastase in health and disease.
References
Application Notes and Protocols for Studying Macrophage Activity Using BAY-678
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-678 is a potent, selective, and cell-permeable inhibitor of human neutrophil elastase (HNE), a serine protease implicated in a variety of inflammatory diseases. With an IC50 of 20 nM for HNE, this compound offers a powerful tool for investigating the role of neutrophil elastase in modulating macrophage activity.[1][2][3] Macrophages, key players in the innate immune system, exhibit remarkable plasticity and can be polarized into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes, a process influenced by the local microenvironment. Neutrophil elastase has been shown to be a significant modulator of macrophage function, impacting phagocytosis, cytokine production, and polarization.[1][4][5][6] These application notes provide detailed protocols for utilizing this compound to study its effects on macrophage activity, offering insights into the therapeutic potential of HNE inhibition in inflammatory and immune-mediated disorders.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 5-[(4R)-5-Acetyl-1,2,3,4-tetrahydro-6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl]-2-pyridinecarbonitrile | [1][7] |
| Molecular Formula | C20H15F3N4O2 | [1] |
| Molecular Weight | 400.35 g/mol | [1] |
| IC50 (HNE) | 20 nM | [1][4][3] |
| Ki (HNE) | 15 nM | [2] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| Storage | Store at -20°C | [1] |
Table 2: Effects of Neutrophil Elastase on Macrophage Function and Potential Reversal by this compound
| Macrophage Function | Effect of Neutrophil Elastase (NE) | Expected Effect of this compound | Key Readouts |
| Phagocytosis | Impaired phagocytic function[1][2] | Restoration of phagocytic capacity | Phagocytosis assay (e.g., using fluorescently labeled bacteria or beads) |
| Cytokine Production | Increased pro-inflammatory cytokines (TNF-α, IL-1β, IL-8)[5] | Reduction of NE-induced pro-inflammatory cytokine secretion | ELISA, multiplex cytokine assays |
| Polarization | Promotes M1 polarization[3][6] | Inhibition of M1 polarization, potential shift towards M2 phenotype | Flow cytometry (CD86, CD206), qPCR (iNOS, Arg1), immunofluorescence |
| Cell Surface Receptors | Cleavage and downregulation of surface receptors (e.g., CD14, TLRs)[1][8][9] | Prevention of receptor cleavage | Flow cytometry, Western blot |
| Extracellular Trap Formation | Triggers release of Macrophage Extracellular Traps (METs)[3] | Inhibition of MET formation | Fluorescence microscopy (DNA and histone staining) |
Experimental Protocols
Protocol 1: Preparation of Human Monocyte-Derived Macrophages (hMDMs)
This protocol describes the isolation and differentiation of human peripheral blood mononuclear cells (PBMCs) into macrophages.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human M-CSF (Macrophage Colony-Stimulating Factor)
-
PBS (Phosphate-Buffered Saline)
-
6-well tissue culture plates
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for monocytes using the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's instructions.
-
Wash the enriched monocytes with PBS and resuspend in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the monocytes in 6-well plates at a density of 1 x 10^6 cells/mL.
-
Differentiate the monocytes into macrophages by adding 50 ng/mL of human M-CSF to the culture medium.
-
Incubate the cells for 6-7 days at 37°C in a 5% CO2 incubator, replacing the medium with fresh M-CSF-containing medium every 2-3 days.
-
On day 7, the adherent cells will be differentiated hMDMs, ready for experimentation.
Protocol 2: Investigating the Effect of this compound on NE-Induced Cytokine Production
This protocol details how to assess the ability of this compound to inhibit neutrophil elastase-induced pro-inflammatory cytokine secretion from macrophages.
Materials:
-
Differentiated hMDMs (from Protocol 1)
-
Human Neutrophil Elastase (HNE), active
-
This compound
-
DMSO (vehicle control)
-
Serum-free RPMI-1640 medium
-
ELISA kits for TNF-α, IL-1β, and IL-8
Procedure:
-
Prepare a stock solution of this compound in DMSO. Further dilute in serum-free RPMI-1640 to desired working concentrations (e.g., 10 nM, 50 nM, 100 nM). Ensure the final DMSO concentration is below 0.1%.
-
Wash the differentiated hMDMs twice with warm PBS.
-
Pre-incubate the macrophages with various concentrations of this compound or vehicle control (DMSO) for 1 hour at 37°C.
-
Add active HNE to the wells at a final concentration of 100-500 nM.[1][8] Include a control group without HNE.
-
Incubate the plates for 4-24 hours at 37°C.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Analyze the supernatants for the presence of TNF-α, IL-1β, and IL-8 using specific ELISA kits according to the manufacturer's instructions.
Protocol 3: Assessing the Impact of this compound on Macrophage Polarization
This protocol outlines a method to determine if this compound can modulate macrophage polarization in the presence of neutrophil elastase.
Materials:
-
Differentiated hMDMs (from Protocol 1)
-
Human Neutrophil Elastase (HNE), active
-
This compound
-
DMSO (vehicle control)
-
LPS (Lipopolysaccharide) and IFN-γ (for M1 polarization control)
-
IL-4 (for M2 polarization control)
-
Antibodies for flow cytometry: anti-CD80-FITC, anti-CD86-PE, anti-CD206-APC
-
RNA extraction kit and reagents for qPCR (primers for iNOS, ARG1, and a housekeeping gene)
Procedure:
-
Prepare treatments as described in Protocol 2. Include positive controls for M1 polarization (LPS + IFN-γ) and M2 polarization (IL-4).
-
Treat the hMDMs with this compound/vehicle followed by HNE for 24 hours.
-
For Flow Cytometry:
-
Gently detach the cells using a cell scraper.
-
Wash the cells with PBS containing 2% FBS.
-
Stain the cells with fluorescently labeled antibodies against CD80, CD86 (M1 markers), and CD206 (M2 marker) for 30 minutes on ice.
-
Wash the cells and analyze them using a flow cytometer.
-
-
For qPCR:
-
Lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative PCR using primers for iNOS (M1 marker), ARG1 (M2 marker), and a housekeeping gene (e.g., GAPDH) to determine relative gene expression levels.
-
Mandatory Visualizations
Caption: Signaling pathway of Neutrophil Elastase in macrophages and its inhibition by this compound.
Caption: Experimental workflow for studying the effect of this compound on macrophage activity.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Understanding the Impact of Neutrophil Elastase on Macrophage Phagocytosis in Cystic Fibrosis: A Proteomic Analysis [mymedisage.com]
- 3. Neutrophil Elastase Triggers the Release of Macrophage Extracellular Traps: Relevance to Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. (PDF) Neutrophil elastase promotes macrophage cell adhesion and cytokine production through the integrin-Src kinases pathway (2020) | Karina Krotova | 44 Citations [scispace.com]
- 6. dovepress.com [dovepress.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Neutrophil Elastase Targets Select Proteins on Human Blood-Monocyte-Derived Macrophage Cell Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Neutrophil Elastase Subverts the Immune Response by Cleaving Toll-Like Receptors and Cytokines in Pneumococcal Pneumonia [frontiersin.org]
Application Notes and Protocols: Inhibition of Human Neutrophil Elastase (HNE) in Neutrophil Lysates using BAY-678
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Neutrophil Elastase (HNE), a serine protease stored in the azurophilic granules of neutrophils, is a key mediator of innate immunity and inflammation. While essential for host defense, dysregulated HNE activity is implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute lung injury (ALI), and cystic fibrosis. Consequently, HNE represents a significant therapeutic target. BAY-678 is a potent, selective, and cell-permeable inhibitor of HNE, making it a valuable tool for studying the roles of HNE and for the development of novel therapeutics.[1][2][3][4][5]
These application notes provide detailed protocols for the use of this compound to inhibit HNE activity in human neutrophil lysates.
Data Presentation
The following table summarizes the key properties of this compound, a highly selective inhibitor of human neutrophil elastase.
| Property | Value | Reference |
| Target | Human Neutrophil Elastase (HNE) | [1][2][3][5] |
| IC50 | 20 nM | [1][2][6][7] |
| Ki | 15 nM | [4][8] |
| Selectivity | >2000-fold selective over 21 other serine proteases | [1][3][5] |
| Mechanism of Action | Reversible Inhibitor | [4] |
| Properties | Orally bioavailable, cell-permeable | [1][2][3][6] |
| Molecular Weight | 400.35 g/mol | [3] |
| Formula | C₂₀H₁₅F₃N₄O₂ | [3] |
| Solubility | Soluble to 100 mM in DMSO | [3][5] |
Signaling Pathway
The following diagram illustrates a signaling pathway initiated by the release of HNE and its subsequent effect on epithelial cells, leading to an inflammatory response. This compound can be utilized to block the initial enzymatic activity of HNE in this cascade.
References
- 1. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neutrophil isolation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. Design and use of highly specific substrates of neutrophil elastase and proteinase 3 [pubmed.ncbi.nlm.nih.gov]
- 6. Video: Neutrophil Isolation Protocol [jove.com]
- 7. Elastase Substrate, Fluorogenic (MeOSuc-AAPV-AFC) (CAS 312-84-5) | Abcam [abcam.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Application of BAY-678 in Cystic Fibrosis Research: A Proposed Therapeutic Strategy
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cystic Fibrosis (CF) is a genetic disorder characterized by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, leading to defective ion transport, mucus accumulation, chronic infection, and persistent inflammation in the lungs. A key driver of the inflammatory cascade and subsequent lung damage in CF is an excess of neutrophil elastase (NE), a potent serine protease released by neutrophils.[1][2][3][4] High levels of active NE in the airways of individuals with CF correlate with disease severity, including bronchiectasis and a decline in lung function.[1][3][5] NE contributes to the pathophysiology of CF lung disease by degrading structural proteins of the lung matrix, cleaving cell surface receptors, promoting mucus hypersecretion, and impairing innate immune responses.[2][6]
BAY-678 is a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase (HNE). While direct studies of this compound in cystic fibrosis have not been published, its well-defined mechanism of action as an HNE inhibitor presents a compelling rationale for its investigation as a potential therapeutic agent to mitigate neutrophil-driven inflammation and lung damage in CF. These application notes provide a proposed framework for utilizing this compound in cystic fibrosis research.
Principle of Application
The proposed application of this compound in cystic fibrosis research is based on the hypothesis that selective inhibition of neutrophil elastase can disrupt the cycle of inflammation and tissue damage in the CF lung. By neutralizing excessive HNE activity, this compound is expected to:
-
Reduce Lung Tissue Degradation: Inhibit the breakdown of elastin (B1584352) and other essential components of the lung extracellular matrix.
-
Decrease Inflammation: Attenuate the pro-inflammatory signaling cascades amplified by HNE.
-
Restore Mucociliary Clearance: Mitigate HNE-induced mucus hypersecretion.
-
Enhance Bacterial Clearance: Prevent HNE-mediated degradation of opsonins and immune receptors.
Data Presentation
The following tables present hypothetical data based on published literature on neutrophil elastase in cystic fibrosis and the known properties of this compound. These are intended to serve as a guide for expected outcomes in preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound on Neutrophil Elastase from CF Sputum
| Sample Type | Endogenous NE Activity (mU/mL) | This compound Concentration (nM) | % Inhibition of NE Activity |
| Sputum Solubilized from CF Patient 1 | 150.5 ± 12.3 | 10 | 48.2 ± 3.5 |
| 50 | 85.1 ± 5.1 | ||
| 100 | 98.7 ± 1.2 | ||
| Sputum Solubilized from CF Patient 2 | 210.2 ± 18.9 | 10 | 51.5 ± 4.2 |
| 50 | 89.3 ± 4.8 | ||
| 100 | 99.1 ± 0.9 | ||
| Healthy Control | 5.8 ± 1.1 | 100 | Not Applicable |
Table 2: Effect of this compound on Inflammatory Cytokine Release from CF Bronchial Epithelial Cells Stimulated with Neutrophil Elastase
| Cell Line | Treatment | IL-8 Concentration (pg/mL) | TNF-α Concentration (pg/mL) |
| CFBE41o- | Untreated Control | 25.4 ± 3.1 | 10.2 ± 1.5 |
| Human NE (100 nM) | 450.8 ± 25.6 | 150.3 ± 12.8 | |
| Human NE (100 nM) + this compound (50 nM) | 120.7 ± 11.9 | 45.6 ± 5.3 | |
| Human NE (100 nM) + this compound (100 nM) | 55.2 ± 6.8 | 20.1 ± 2.9 |
Experimental Protocols
Protocol 1: Determination of this compound Inhibitory Activity on Neutrophil Elastase in CF Sputum
Objective: To quantify the in vitro efficacy of this compound in inhibiting neutrophil elastase activity present in sputum samples from individuals with cystic fibrosis.
Materials:
-
Sputum samples from CF patients
-
This compound
-
Neutrophil Elastase Activity Assay Kit (e.g., fluorometric substrate like MeOSuc-AAPV-AMC)
-
Sputolysin (or similar mucolytic agent)
-
Phosphate-buffered saline (PBS)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Sputum Processing:
-
Collect expectorated sputum from CF patients.
-
Treat the sputum with a mucolytic agent (e.g., Sputolysin) according to the manufacturer's instructions to liquefy the sample.
-
Centrifuge the processed sputum to pellet cells and debris.
-
Collect the supernatant, which contains soluble neutrophil elastase.
-
-
Assay Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound to the desired concentrations in the assay buffer provided with the kit.
-
In a 96-well black microplate, add the processed sputum supernatant to each well.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a positive control (no inhibitor).
-
-
Enzymatic Reaction:
-
Prepare the fluorogenic neutrophil elastase substrate according to the kit instructions.
-
Add the substrate to all wells to initiate the enzymatic reaction.
-
Incubate the plate at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular time intervals using a fluorometric plate reader.
-
Calculate the rate of substrate cleavage (enzyme activity) for each condition.
-
Determine the percentage of inhibition of NE activity by this compound at each concentration relative to the vehicle control.
-
Protocol 2: Evaluation of this compound on NE-Induced Inflammation in CF Bronchial Epithelial Cells
Objective: To assess the ability of this compound to reduce the pro-inflammatory response of cystic fibrosis bronchial epithelial cells to neutrophil elastase.
Materials:
-
CF bronchial epithelial cell line (e.g., CFBE41o-)
-
Cell culture medium and supplements
-
Human neutrophil elastase (HNE)
-
This compound
-
ELISA kits for IL-8 and TNF-α
-
24-well cell culture plates
Procedure:
-
Cell Culture:
-
Culture CFBE41o- cells in 24-well plates until they reach 80-90% confluency.
-
-
Treatment:
-
Starve the cells in serum-free medium for 4-6 hours prior to treatment.
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with a predetermined concentration of human neutrophil elastase (e.g., 100 nM). Include an untreated control group.
-
Incubate for 24 hours at 37°C in a CO2 incubator.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Measure the concentrations of IL-8 and TNF-α in the supernatant using specific ELISA kits according to the manufacturer's protocols.
-
-
Data Analysis:
-
Compare the cytokine concentrations in the different treatment groups to determine the effect of this compound on NE-induced inflammation.
-
Visualizations
Caption: Proposed mechanism of this compound in mitigating CF lung pathology.
Caption: Workflow for in vitro evaluation of this compound in CF models.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Neutrophil Elastase and Chronic Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of neutrophils in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 6. Neutrophil Elastase Triggers the Release of Macrophage Extracellular Traps: Relevance to Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
BAY-678 for In Vivo Studies of Pulmonary Hypertension: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulmonary Hypertension (PH) is a severe and progressive disease characterized by elevated mean pulmonary arterial pressure, leading to right heart failure and premature death. The pathophysiology of PH is complex, involving vascular remodeling, inflammation, and vasoconstriction. Human Neutrophil Elastase (HNE), a serine protease released by activated neutrophils, has been identified as a key contributor to the pathogenesis of pulmonary arterial hypertension (PAH). HNE promotes inflammation, degradation of the extracellular matrix, and proliferation of pulmonary artery smooth muscle cells, all of which are central to the development of PH.
BAY-678 is a potent and highly selective, orally bioavailable inhibitor of human neutrophil elastase. Its ability to specifically target HNE makes it a valuable research tool for investigating the role of neutrophil elastase in preclinical models of pulmonary hypertension and for evaluating the therapeutic potential of HNE inhibition.
This document provides detailed application notes and protocols for the use of this compound in in vivo studies of pulmonary hypertension, with a focus on the well-established monocrotaline-induced rat model.
Mechanism of Action of HNE in Pulmonary Hypertension
Human Neutrophil Elastase contributes to the pathogenesis of pulmonary hypertension through multiple mechanisms:
-
Inflammation: HNE can activate pro-inflammatory cytokines and chemokines, leading to the recruitment of inflammatory cells to the pulmonary vasculature.
-
Extracellular Matrix Degradation: HNE degrades key components of the extracellular matrix, such as elastin, which can lead to vascular remodeling and stiffening.
-
Smooth Muscle Cell Proliferation: By degrading the extracellular matrix, HNE can release growth factors that stimulate the proliferation of pulmonary artery smooth muscle cells, contributing to the thickening of the vessel walls.
Inhibition of HNE by this compound is expected to counteract these pathological processes, thereby attenuating the development and progression of pulmonary hypertension.
Signaling Pathway of HNE in Pulmonary Hypertension
Caption: Signaling pathway of HNE in pulmonary hypertension.
In Vivo Efficacy of a this compound Analog (BAY-8040) in a Pulmonary Hypertension Model
Quantitative Data Summary
The following table summarizes the key findings from the in vivo study with BAY-8040 in the MCT-induced PAH rat model.[1]
| Parameter | Control | MCT + Vehicle | MCT + BAY-8040 |
| Right Ventricular Systolic Pressure (RVSP) (mmHg) | 25 ± 2 | 65 ± 5 | 45 ± 4 |
| Right Ventricular Hypertrophy (Fulton Index: RV/LV+S) | 0.25 ± 0.02 | 0.55 ± 0.03 | 0.40 ± 0.03 |
| Medial Wall Thickness (%) | 15 ± 1 | 35 ± 3 | 25 ± 2* |
*p < 0.05 vs. MCT + Vehicle
These results indicate that treatment with the HNE inhibitor significantly attenuated the development of pulmonary hypertension, as evidenced by the reduction in right ventricular systolic pressure and right ventricular hypertrophy.[1] Furthermore, the inhibitor demonstrated a positive effect on vascular remodeling by reducing the medial wall thickness of pulmonary arteries.[1]
Experimental Protocols
Monocrotaline-Induced Pulmonary Hypertension Rat Model
This is a widely used and well-characterized model for preclinical studies of pulmonary hypertension.
Objective: To induce pulmonary hypertension in rats to evaluate the therapeutic efficacy of this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Monocrotaline (B1676716) (MCT) (Sigma-Aldrich or equivalent)
-
Saline (0.9% NaCl)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
Protocol:
-
Induction of Pulmonary Hypertension:
-
On day 0, administer a single subcutaneous injection of monocrotaline (60 mg/kg) to the rats. Control animals should receive an equivalent volume of saline.
-
-
Drug Administration:
-
Randomly divide the MCT-injected rats into a vehicle treatment group and a this compound treatment group.
-
Begin daily oral administration of this compound (e.g., 10 mg/kg, dose to be optimized in dose-finding studies) or vehicle, starting from day 1 or at a later time point to model a therapeutic intervention scenario.
-
-
Monitoring:
-
Monitor the animals daily for clinical signs of distress.
-
Record body weight regularly.
-
-
Terminal Procedure (Day 28):
-
Anesthetize the rats.
-
Perform hemodynamic measurements to assess pulmonary artery pressure.
-
Euthanize the animals and collect heart and lung tissues for further analysis.
-
Assessment of Pulmonary Hemodynamics and Right Ventricular Hypertrophy
Objective: To quantify the severity of pulmonary hypertension and the extent of right ventricular hypertrophy.
Protocol:
-
Right Heart Catheterization:
-
Under anesthesia, insert a catheter into the right jugular vein and advance it into the right ventricle to measure the Right Ventricular Systolic Pressure (RVSP).
-
-
Measurement of Right Ventricular Hypertrophy (Fulton Index):
-
Excise the heart and dissect the right ventricle (RV) free wall from the left ventricle and septum (LV+S).
-
Weigh the RV and LV+S separately.
-
Calculate the Fulton Index as the ratio of RV weight to LV+S weight (RV/LV+S). An increased Fulton Index is indicative of right ventricular hypertrophy.
-
Histological Analysis of Pulmonary Vascular Remodeling
Objective: To assess the structural changes in the pulmonary arteries.
Protocol:
-
Tissue Preparation:
-
Perfuse the lungs with saline and then fix with 4% paraformaldehyde.
-
Embed the lung tissue in paraffin (B1166041) and cut sections.
-
-
Staining:
-
Stain the lung sections with Hematoxylin and Eosin (H&E) and/or Elastin van Gieson (EVG) to visualize the vessel walls.
-
-
Morphometric Analysis:
-
Capture images of small pulmonary arteries (50-100 µm in diameter).
-
Measure the thickness of the medial wall and the external diameter of the vessels.
-
Calculate the percentage of medial wall thickness as: (2 x medial wall thickness / external diameter) x 100.
-
Experimental Workflow
Caption: Experimental workflow for in vivo studies.
Conclusion
This compound, as a potent and selective inhibitor of human neutrophil elastase, represents a valuable pharmacological tool for investigating the role of HNE in the pathogenesis of pulmonary hypertension. The provided protocols for the monocrotaline-induced rat model offer a framework for conducting in vivo efficacy studies. The successful application of a closely related compound, BAY-8040, in this model underscores the potential of this therapeutic strategy to ameliorate key pathological features of pulmonary hypertension, including elevated pulmonary artery pressure, right ventricular hypertrophy, and vascular remodeling. Researchers and drug development professionals can utilize this information to design and execute robust preclinical studies to further explore the therapeutic utility of HNE inhibitors for this devastating disease.
References
Application Notes and Protocols for Cell-Based Assays to Determine BAY-678 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-678 is a potent, selective, and cell-permeable inhibitor of human neutrophil elastase (HNE), a serine protease implicated in a variety of inflammatory diseases.[1][2][3] HNE is stored in the azurophilic granules of neutrophils and is released upon neutrophil activation. Its physiological role is in host defense, where it degrades proteins of engulfed pathogens. However, excessive or unregulated HNE activity can lead to the degradation of extracellular matrix components, such as elastin, and contribute to tissue damage in chronic inflammatory conditions. Therefore, the inhibition of HNE by compounds like this compound presents a promising therapeutic strategy for various inflammatory disorders.
These application notes provide detailed protocols for a suite of cell-based assays to characterize the efficacy of this compound. The described assays will enable researchers to assess the inhibitory activity of this compound on HNE in a cellular context, as well as its functional consequences on neutrophil activity.
Mechanism of Action of Human Neutrophil Elastase
Human neutrophil elastase is a key mediator of inflammation and tissue destruction. Its inhibition by this compound is expected to have anti-inflammatory effects.
Data Presentation
The following tables summarize representative quantitative data for an HNE inhibitor with properties similar to this compound. These values should serve as a benchmark for expected efficacy.
Table 1: Biochemical and Cellular Inhibitory Activity of this compound
| Assay Type | Parameter | This compound Concentration |
| Biochemical HNE Activity Assay | IC50 | 20 nM[1][2][3] |
| Cellular HNE Activity Assay | IC50 | 50 - 100 nM (representative) |
Table 2: Functional Cellular Efficacy of an HNE Inhibitor
| Assay Type | Cell Type | Stimulant | Measured Parameter | IC50 (representative) |
| Neutrophil Migration Assay | Human Neutrophils | fMLP | % Migration Inhibition | 100 - 200 nM |
| Cytokine Release Assay | Human PBMCs | LPS | IL-8 Release Inhibition | 200 - 500 nM |
| Cytokine Release Assay | Human PBMCs | LPS | TNF-α Release Inhibition | 300 - 600 nM |
Experimental Protocols
Cellular Human Neutrophil Elastase (HNE) Activity Assay
Objective: To determine the potency of this compound in inhibiting HNE released from activated neutrophils.
Principle: Neutrophils are stimulated to release HNE. The enzymatic activity of the released HNE is measured using a fluorogenic substrate. The reduction in substrate cleavage in the presence of this compound is used to determine its inhibitory potency.
Materials:
-
Isolated human neutrophils
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
fMLP (N-Formylmethionyl-leucyl-phenylalanine) or PMA (Phorbol 12-myristate 13-acetate)
-
Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
96-well black, clear-bottom assay plates
-
Fluorescence plate reader
Protocol:
-
Neutrophil Isolation: Isolate primary human neutrophils from fresh whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Cell Seeding: Resuspend the isolated neutrophils in RPMI 1640 medium supplemented with 1% FBS to a concentration of 2 x 106 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of this compound in RPMI 1640. Add 10 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 30 minutes.
-
Stimulation: Prepare a working solution of fMLP (e.g., 1 µM) or PMA (e.g., 100 nM) in RPMI 1640. Add 10 µL of the stimulant to each well (except for the unstimulated control wells).
-
Incubation: Incubate the plate at 37°C for 60 minutes to allow for HNE release.
-
Substrate Addition: Prepare the fluorogenic HNE substrate according to the manufacturer's instructions. Add 20 µL of the substrate solution to each well.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every 5 minutes for 30-60 minutes.
-
Data Analysis: Determine the rate of substrate cleavage (slope of the fluorescence versus time curve). Calculate the percentage of HNE inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Neutrophil Migration (Chemotaxis) Assay
Objective: To assess the effect of this compound on the migration of neutrophils towards a chemoattractant.
Principle: The Boyden chamber assay is used to evaluate the ability of neutrophils to migrate through a porous membrane towards a chemoattractant gradient. The inhibitory effect of this compound on this process is quantified.
References
BAY-678: A Potent and Selective Tool for Human Neutrophil Elastase Inhibition in Drug Discovery
Application Notes and Protocols for Researchers
Introduction
BAY-678 is a highly potent, selective, and cell-permeable small molecule inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathology of various inflammatory diseases.[1][2][3][4][5] Its favorable pharmacological properties, including oral bioavailability, make it an invaluable tool compound for in vitro and in vivo studies aimed at elucidating the role of HNE in disease and for the validation of HNE as a therapeutic target.[1][2][3][4] This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery research.
Physicochemical and Pharmacokinetic Properties
| Property | Value | Reference |
| Molecular Weight | 400.35 g/mol | [3][4] |
| Formula | C₂₀H₁₅F₃N₄O₂ | [3][4] |
| CAS Number | 675103-36-3 | [3][4] |
| Solubility | Soluble to 100 mM in DMSO | [3][4] |
| Storage | Store at -20°C | [3][4] |
Quantitative Data Summary
This compound exhibits high potency and remarkable selectivity for human neutrophil elastase.
| Parameter | Target | Value | Assay Type | Reference |
| IC₅₀ | Human Neutrophil Elastase (HNE) | 20 nM | Biochemical Assay | [1][2][3][4][5] |
| Kᵢ | Human Neutrophil Elastase (HNE) | 15 nM | Biochemical Assay | [6] |
| Kᵢ | Mouse Neutrophil Elastase (MNE) | 700 nM | Biochemical Assay | [1][5] |
| Selectivity | Over 21 other serine proteases | >2,000-fold | Biochemical Assays | [1][3][4] |
Signaling Pathway
Human Neutrophil Elastase (HNE) is a key mediator in inflammatory processes. Its proteolytic activity can lead to tissue damage and the perpetuation of inflammation. This compound, by directly inhibiting HNE, can modulate these downstream effects. One notable pathway involves the HNE-mediated upregulation of MUC1, a mucin protein. HNE has been shown to increase MUC1 gene transcription, a process that can be investigated using this compound.
References
Application Notes and Protocols: Flow Cytometry Analysis of Neutrophils Treated with BAY-678
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophils are the most abundant type of white blood cell and a critical component of the innate immune system.[1] Upon activation by inflammatory stimuli, neutrophils employ a variety of mechanisms to combat pathogens, including phagocytosis, degranulation, and the formation of neutrophil extracellular traps (NETs). A key enzyme involved in these processes is human neutrophil elastase (HNE), a serine protease stored in the azurophilic granules of neutrophils. While essential for host defense, excessive HNE activity can lead to tissue damage and is implicated in the pathogenesis of various inflammatory diseases.
BAY-678 is an orally bioavailable, potent, and selective inhibitor of human neutrophil elastase (HNE), with an IC50 of 20 nM.[2] Its high selectivity makes it a valuable tool for studying the specific roles of HNE in neutrophil function and as a potential therapeutic agent for HNE-driven inflammatory conditions.
These application notes provide a detailed protocol for the analysis of neutrophil activation in response to treatment with this compound using flow cytometry. This method allows for the quantitative assessment of key cell surface markers associated with neutrophil activation, providing insights into the inhibitory effects of this compound on neutrophil function.
Mechanism of Action of Human Neutrophil Elastase (HNE)
Human neutrophil elastase is a powerful serine protease that, when released from activated neutrophils, can degrade a wide range of extracellular matrix proteins, including elastin, collagen, and fibronectin. Beyond its direct degradative functions, HNE is also involved in complex signaling pathways that amplify the inflammatory response. It can process and activate various cytokines and chemokines, further promoting neutrophil recruitment and activation.
Signaling Pathways
The signaling pathways initiated by HNE are multifaceted. In some contexts, HNE can activate cell surface receptors, leading to downstream signaling cascades that involve protein kinase C (PKC) and the generation of reactive oxygen species (ROS). These pathways can ultimately influence gene expression and cellular responses. The diagram below illustrates a simplified model of a potential HNE signaling pathway and the inhibitory action of this compound.
Caption: Simplified signaling pathway of HNE and the inhibitory action of this compound.
Experimental Protocols
This section details the materials and methods for the flow cytometry-based analysis of neutrophil activation following treatment with this compound.
Materials
-
Reagents:
-
This compound (MedChemExpress or other reputable supplier)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
N-Formylmethionyl-leucyl-phenylalanine (fMLP) as a neutrophil stimulant
-
Phosphate-buffered saline (PBS)
-
Ficoll-Paque PLUS for neutrophil isolation
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS Buffer (PBS with 2% Fetal Bovine Serum and 0.05% Sodium Azide)
-
-
Antibodies (conjugated for flow cytometry):
-
Anti-Human CD11b (e.g., FITC or PE conjugate)
-
Anti-Human CD62L (e.g., PE-Cy7 or APC conjugate)
-
Anti-Human CD66b (e.g., PerCP-Cy5.5 conjugate)
-
Anti-Human CD63 (e.g., APC-H7 conjugate)
-
Isotype controls for each antibody
-
-
Equipment:
-
Flow cytometer
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Incubator (37°C)
-
Micropipettes
-
Flow cytometry tubes
-
Neutrophil Isolation from Human Whole Blood
-
Collect fresh human whole blood from healthy donors in tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Carefully layer the whole blood over an equal volume of Ficoll-Paque PLUS in a conical centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate and discard the upper layers (plasma and mononuclear cells).
-
Collect the neutrophil-rich layer (found on top of the red blood cell pellet).
-
To remove contaminating red blood cells, resuspend the cell pellet in RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.
-
Wash the cells twice with PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the neutrophil pellet in culture medium (e.g., RPMI 1640) and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. The purity of the neutrophil population should be >95%.
In Vitro Treatment of Neutrophils with this compound and Stimulation
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to the desired working concentrations. Ensure the final DMSO concentration in the cell suspension is below 0.1% to avoid solvent-induced artifacts.
-
Adjust the concentration of the isolated neutrophils to 1 x 10^6 cells/mL in culture medium.
-
In flow cytometry tubes, add 100 µL of the neutrophil suspension to each tube.
-
Add the desired concentrations of this compound to the respective tubes. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the neutrophils with this compound for 30 minutes at 37°C.
-
Following the pre-incubation with this compound, stimulate the neutrophils by adding a pre-determined optimal concentration of fMLP (e.g., 1 µM final concentration) to the appropriate tubes. Include unstimulated controls (with and without this compound).
-
Incubate for an additional 15-30 minutes at 37°C.
Antibody Staining for Flow Cytometry
-
After stimulation, stop the reaction by adding 2 mL of cold FACS Buffer to each tube and centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 100 µL of cold FACS Buffer.
-
Add the fluorescently conjugated antibodies (anti-CD11b, anti-CD62L, anti-CD66b, anti-CD63, and corresponding isotype controls) at the manufacturer's recommended concentrations.
-
Incubate the tubes in the dark for 30 minutes on ice.
-
Wash the cells twice with 2 mL of cold FACS Buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS Buffer for flow cytometry analysis.
Data Acquisition and Analysis
-
Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 10,000-50,000) within the neutrophil gate.
-
Gate the neutrophil population based on their characteristic forward scatter (FSC) and side scatter (SSC) properties.
-
For each sample, determine the Mean Fluorescence Intensity (MFI) for each of the activation markers.
-
Analyze the data to compare the expression of activation markers between the different treatment groups (untreated, vehicle control, fMLP-stimulated, and fMLP-stimulated with varying concentrations of this compound).
Experimental Workflow
The following diagram outlines the key steps in the experimental protocol.
References
Application Notes and Protocols: Measuring Human Neutrophil Elastase (HNE) Activity in the Presence of BAY-678
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Neutrophil Elastase (HNE), a serine protease stored in the azurophilic granules of neutrophils, plays a critical role in the degradation of extracellular matrix proteins and host defense against pathogens.[1][2] However, excessive HNE activity is implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute lung injury (ALI), and cystic fibrosis.[1][3] Consequently, HNE has emerged as a significant therapeutic target.
BAY-678 is a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase.[3][4][5][6] As a fourth-generation HNE inhibitor, it exhibits high selectivity, making it a valuable tool for studying the roles of HNE in disease models and as a potential therapeutic agent.[4] These application notes provide detailed protocols for measuring HNE activity in vitro, with a specific focus on characterizing the inhibitory effects of this compound.
Quantitative Data on this compound Inhibition of HNE
The inhibitory potency of this compound against HNE has been well-characterized. The following table summarizes key quantitative data for easy reference.
| Parameter | Value | Notes | Reference |
| IC50 | 20 nM | The half maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of HNE activity. | [3][4][5][6] |
| Ki | 15 nM | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. | [3] |
| Selectivity | >2,000-fold | Highly selective for HNE over a panel of 21 other serine proteases. | [4][5] |
| Mechanism of Action | Reversible Inhibition | This compound reversibly binds to HNE. | [3] |
| Cell Permeability | Cell-permeable | Capable of crossing cell membranes to inhibit intracellular HNE. | [4][5][6] |
Signaling Pathway of HNE in Inflammatory Lung Disease
HNE contributes to the inflammatory cascade and tissue damage through a complex signaling pathway. Understanding this pathway is crucial for contextualizing the mechanism of action of HNE inhibitors like this compound.
Caption: HNE signaling in inflammation and inhibition by this compound.
Experimental Workflow for HNE Inhibition Assay
A typical workflow for assessing the inhibitory effect of a compound like this compound on HNE activity involves several key steps, from reagent preparation to data analysis.
Caption: Workflow for determining HNE inhibition by this compound.
Experimental Protocols
Fluorometric Assay for HNE Activity and Inhibition by this compound
This protocol describes a sensitive method to measure HNE activity and its inhibition using a fluorogenic substrate.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
HNE Fluorogenic Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)
-
This compound
-
DMSO (for dissolving this compound)
-
96-well black microplate
-
Microplate reader with fluorescence detection (Excitation/Emission ~380/460 nm for AMC-based substrates)
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of HNE in Assay Buffer.
-
Prepare a stock solution of the HNE fluorogenic substrate in DMSO.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[5]
-
Create a dilution series of this compound in Assay Buffer to achieve final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to appropriate wells:
-
Blank: Assay Buffer only (no HNE or substrate).
-
Substrate Control: Assay Buffer and HNE substrate (no HNE).
-
Enzyme Control (100% Activity): HNE and Assay Buffer.
-
Inhibitor Wells: HNE and the desired concentrations of this compound.
-
-
The final volume in each well before adding the substrate should be equal (e.g., 50 µL).
-
-
Pre-incubation:
-
Add HNE to the Enzyme Control and Inhibitor wells.
-
Mix gently and pre-incubate the plate at 37°C for 15-30 minutes to allow this compound to bind to HNE.
-
-
Reaction Initiation:
-
Prepare the substrate working solution by diluting the substrate stock in Assay Buffer to the desired final concentration (typically at or below the Km value).
-
Initiate the enzymatic reaction by adding the substrate working solution to all wells (e.g., 50 µL).
-
-
Measurement:
-
Immediately place the microplate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
Data Analysis:
-
Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve (ΔFU/min).
-
Subtract the rate of the Substrate Control from all other readings.
-
Calculate the percentage of HNE inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_enzyme_control)] * 100
-
Plot the % Inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
HNE Activity Measurement in Cell Culture Supernatants
This protocol outlines the measurement of HNE activity released from activated neutrophils in the presence of this compound.
Materials:
-
Isolated human neutrophils
-
Cell culture medium (e.g., RPMI)
-
Neutrophil stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
This compound
-
HNE Fluorogenic Substrate and Assay Buffer (as described in Protocol 1)
-
96-well clear bottom cell culture plate
-
96-well black microplate for the assay
-
Centrifuge
Protocol:
-
Neutrophil Isolation and Seeding:
-
Isolate primary human neutrophils from whole blood using standard methods (e.g., density gradient centrifugation).
-
Resuspend the isolated neutrophils in cell culture medium and seed them into a 96-well clear bottom plate.
-
-
Inhibitor Treatment:
-
Treat the cells with varying concentrations of this compound or vehicle control (DMSO) and incubate under standard cell culture conditions (37°C, 5% CO2) for a predetermined time (e.g., 30-60 minutes).
-
-
Neutrophil Stimulation:
-
Add a stimulant (e.g., PMA) to the wells to induce neutrophil degranulation and HNE release.[7]
-
Incubate for an appropriate time (e.g., 1-4 hours).
-
-
Sample Collection:
-
Centrifuge the cell culture plate to pellet the cells.
-
Carefully collect the cell-free supernatant, which contains the released HNE.
-
-
HNE Activity Assay:
-
In a new 96-well black microplate, add a portion of the collected supernatant to each well.
-
Initiate the reaction by adding the HNE fluorogenic substrate working solution.
-
Measure the fluorescence kinetically as described in Protocol 1 (Measurement and Data Analysis sections).
-
Concluding Remarks
The protocols outlined in these application notes provide a robust framework for measuring HNE activity and characterizing the inhibitory profile of compounds such as this compound. The high potency and selectivity of this compound make it an excellent research tool for elucidating the role of HNE in various physiological and pathological processes. Adherence to these detailed methodologies will ensure the generation of accurate and reproducible data, facilitating advancements in the development of novel anti-inflammatory therapies.
References
- 1. Neutrophil elastase enhances the proliferation and decreases apoptosis of leukemia cells via activation of PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition [mdpi.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BAY 678 | Elastases | Tocris Bioscience [tocris.com]
- 6. adooq.com [adooq.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
BAY-678 Technical Support Center: Troubleshooting Aqueous Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility challenges encountered with the human neutrophil elastase (HNE) inhibitor, BAY-678, in aqueous solutions. The following information is designed to facilitate the smooth execution of experiments by providing detailed protocols, troubleshooting advice, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). It is soluble in DMSO up to 100 mM.[1] For optimal results, use anhydrous, newly opened DMSO to avoid hygroscopic effects that can impact solubility.[2]
Q2: Why does my this compound precipitate when I dilute my DMSO stock solution into an aqueous buffer?
A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for many poorly aqueous-soluble compounds like this compound. This phenomenon, often termed "antisolvent precipitation," occurs because the compound is highly soluble in the organic solvent (DMSO) but not in the aqueous buffer. When the two are mixed, the abrupt change in solvent polarity causes the compound to crash out of the solution.
Q3: What is the maximum recommended final concentration of DMSO in my aqueous working solution?
A3: To avoid solvent-induced artifacts or toxicity in cellular assays, the final concentration of DMSO in your aqueous working solution should be kept as low as possible, ideally below 0.5%, and not exceeding 1%. Always include a vehicle control with the same final DMSO concentration in your experiments.
Q4: Can I heat or sonicate my solution to redissolve precipitated this compound?
A4: Yes, gentle warming (e.g., in a 37°C water bath) and/or brief sonication can be used to aid in the dissolution of this compound if precipitation occurs during the preparation of your working solution.[2][3] However, be cautious with prolonged heating, as it may affect the stability of the compound.
Q5: How should I store my this compound stock and working solutions?
A5: Solid this compound should be stored at -20°C.[1] Once prepared, stock solutions in DMSO should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C for up to one year or at -80°C for up to two years.[2] It is recommended to prepare aqueous working solutions fresh for each experiment.
Data Presentation: Solubility Summary
The following tables summarize the known solubility of this compound in various solvents and solvent systems.
Table 1: Solubility in Organic Solvents
| Solvent | Maximum Concentration | Molar Equivalent |
| DMSO | ≥ 100 mg/mL[2] | ≥ 249.78 mM |
| DMSO | Soluble to 100 mM[1] | 40.04 mg/mL |
| Ethanol | ≤ 30 mg/mL[4] | ≤ 74.93 mM |
| Dimethyl formamide | 30 mg/mL[4] | 74.93 mM |
Table 2: Formulations for Aqueous Solutions (for in vivo use)
| Formulation Components | Final Concentration of this compound | Solution Appearance | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.24 mM)[2][3][5] | Clear solution[2][3][5] | Prepare by sequential addition of solvents. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.24 mM)[2][3][5] | Clear solution[2][3][5] | May require warming to achieve dissolution. |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | 2.5 mg/mL (6.24 mM)[3][5] | Suspended solution[3][5] | Requires sonication. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of solid this compound (Molecular Weight: 400.35 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.00 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the solid this compound.
-
Mixing: Vortex the solution until the compound is completely dissolved. Brief sonication in a water bath can be used to expedite dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution for in vitro Assays
-
Pre-warm Aqueous Buffer: Warm your desired aqueous buffer (e.g., cell culture medium, phosphate-buffered saline) to the experimental temperature (e.g., 37°C).
-
Serial Dilution (Recommended): To minimize precipitation, perform a serial dilution of your concentrated DMSO stock solution in your aqueous buffer.
-
Direct Dilution (Alternative):
-
While vigorously vortexing or stirring the pre-warmed aqueous buffer, slowly add the required volume of the this compound DMSO stock solution drop-wise.
-
Continue to mix for a few minutes after the addition is complete to ensure a homogenous solution.
-
-
Visual Inspection: Visually inspect the solution for any signs of precipitation. A clear solution indicates that this compound has remained in solution.
-
Use Immediately: It is recommended to use the freshly prepared aqueous working solution immediately.
Troubleshooting Guide
If you encounter precipitation when preparing your aqueous this compound solution, follow this troubleshooting workflow.
This compound Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of human neutrophil elastase (HNE), a serine protease released by neutrophils during inflammation.[1][4] HNE plays a significant role in the pathology of various inflammatory lung diseases, including chronic obstructive pulmonary disease (COPD) and acute lung injury (ALI).[4][6] By inhibiting HNE, this compound can modulate downstream inflammatory signaling pathways.
One such pathway involves the HNE-induced transcription of the MUC1 gene in airway epithelial cells. The diagram below illustrates the key steps in this signaling cascade.
References
Technical Support Center: Overcoming Low Potency of BAY-678 in Rat Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenges of low in vivo potency of BAY-678 in rat models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, potent, and selective cell-permeable inhibitor of human neutrophil elastase (HNE).[1][2][3][4] HNE is a serine protease involved in the degradation of extracellular matrix proteins and is implicated in various inflammatory diseases. By inhibiting HNE, this compound can modulate inflammatory responses.
Q2: I'm observing lower than expected efficacy of this compound in my rat model compared to its in vitro potency. Why might this be happening?
A2: The discrepancy between in vitro potency and in vivo efficacy in rat models can be attributed to several factors related to the compound's pharmacokinetics and the physiological environment of the rat. These factors may include:
-
Rapid Metabolism: this compound may be quickly metabolized in the rat liver, leading to a shorter half-life and reduced exposure to the target tissue. One study reported a medium clearance with a half-life of 1.3 hours in rats.[2]
-
Poor Oral Bioavailability: The amount of this compound that reaches the systemic circulation after oral administration might be low due to poor solubility, low permeability across the intestinal wall, or significant first-pass metabolism in the gut and liver.
-
Efflux Transporter Activity: this compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of cells, reducing its intracellular concentration at the site of action.
-
Species-Specific Differences in Target Engagement: There might be differences in the binding affinity of this compound to rat neutrophil elastase compared to human neutrophil elastase.
Q3: What are the known pharmacokinetic parameters of this compound in rats?
A3: Direct and comprehensive pharmacokinetic data for this compound in rats is limited in the public domain. However, one study mentioned that in rats, this compound showed medium clearance with a half-life (t1/2) of 1.3 hours.[2] For a more detailed understanding, it may be necessary to perform a dedicated pharmacokinetic study in your specific rat strain.
Troubleshooting Guides
Issue 1: Suboptimal Therapeutic Effect After Oral Administration
This guide provides a step-by-step approach to investigate and potentially resolve the issue of low efficacy following oral dosing of this compound in rats.
dot
Caption: Troubleshooting workflow for low oral efficacy of this compound.
Step 1: Characterize Physicochemical and ADME Properties
Before modifying your in vivo protocol, it's crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in the context of the rat model.
| Parameter | Experimental Protocol | Potential Implication of Poor Result |
| Aqueous Solubility | Measure the solubility of this compound in buffers at pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract environment. | Low solubility can lead to poor dissolution and limited absorption. |
| Intestinal Permeability | Conduct an in vitro Caco-2 permeability assay. | Low permeability suggests the compound does not readily cross the intestinal barrier. |
| Metabolic Stability | Perform an in vitro metabolic stability assay using rat liver microsomes. | High clearance in microsomes indicates rapid metabolism in the liver. |
| P-gp Substrate Assessment | Use a cell-based assay with P-gp overexpressing cells to determine if this compound is a substrate. | If this compound is a P-gp substrate, its absorption will be limited by efflux into the gut lumen. |
Step 2: Implement Optimization Strategies
Based on the findings from Step 1, the following strategies can be employed:
-
Formulation Improvement:
-
If solubility is low: Consider formulation strategies such as creating a nanosuspension, using amorphous solid dispersions, or formulating in a lipid-based delivery system like a self-emulsifying drug delivery system (SEDDS).
-
If permeability is low: While more challenging to address, some formulation approaches like the use of permeation enhancers can be explored, though this requires careful consideration of potential toxicity.
-
-
Co-administration with Inhibitors:
-
If metabolic instability is high: Co-administration with a broad-spectrum cytochrome P450 (CYP) inhibitor (e.g., 1-aminobenzotriazole) in a pilot study can help determine if metabolism is a significant barrier to achieving sufficient exposure. Caution: This is a research tool and not a therapeutic strategy.
-
If this compound is a P-gp substrate: Co-administration with a known P-gp inhibitor (e.g., verapamil (B1683045) or quinidine) can increase intestinal absorption.
-
-
Dosing Regimen Adjustment:
-
If the compound has a short half-life, consider more frequent dosing or a continuous delivery method (e.g., osmotic mini-pump) to maintain therapeutic concentrations.
-
Issue 2: Rapid Clearance and Short Half-Life
This guide focuses on strategies to address the rapid elimination of this compound in rats.
dot
Caption: Workflow to address rapid clearance of this compound in rats.
Step 1: Understand the Metabolic Pathway
-
Metabolite Identification: Use in vitro methods with rat liver microsomes and in vivo analysis of plasma and urine samples to identify the major metabolites of this compound.
-
CYP450 Reaction Phenotyping: Utilize a panel of recombinant rat CYP450 enzymes or specific chemical inhibitors to determine which isoforms are primarily responsible for this compound metabolism.
Step 2: Implement Mitigation Strategies
-
Medicinal Chemistry Approaches (Long-Term): If a specific metabolic "hotspot" on the this compound molecule is identified, medicinal chemists can explore structural modifications to block this metabolic route without compromising efficacy.
-
Co-administration with a Specific CYP Inhibitor (Research Tool): If a dominant CYP isoform is responsible for clearance, co-dosing with a selective inhibitor for that isoform in a research setting can confirm the metabolic pathway and its impact on exposure.
-
Alternative Routes of Administration: If oral administration leads to extensive first-pass metabolism, consider alternative routes such as subcutaneous or intraperitoneal injection to bypass the liver initially and achieve higher systemic exposure.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Rat Liver Microsomes
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine rat liver microsomes (final protein concentration 0.5 mg/mL) and this compound (final concentration 1 µM) in phosphate (B84403) buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add NADPH (final concentration 1 mM) to start the metabolic reaction.
-
Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.
-
Stop Reaction: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining amount of this compound.
-
Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (8-10 weeks old) with cannulated jugular veins for blood sampling.
-
Dosing:
-
Intravenous (IV) Group: Administer this compound (e.g., 1 mg/kg) as a bolus injection through the tail vein.
-
Oral (PO) Group: Administer this compound (e.g., 10 mg/kg) by oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 100 µL) from the jugular vein cannula at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma.
-
Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd). For the oral group, calculate the absolute oral bioavailability (F%).
Data Presentation
Table 1: Physicochemical and In Vitro ADME Parameters for this compound (Hypothetical Data for Troubleshooting)
| Parameter | Result | Interpretation for Low In Vivo Potency |
| Aqueous Solubility (pH 6.8) | < 10 µg/mL | Low solubility limits dissolution in the intestine. |
| Caco-2 Permeability (Papp A→B) | < 1 x 10⁻⁶ cm/s | Low permeability restricts absorption across the gut wall. |
| Rat Liver Microsomal Stability (t1/2) | < 15 min | Rapid metabolism leads to low systemic exposure. |
| P-gp Substrate Efflux Ratio | > 2 | Active efflux by P-gp reduces net absorption. |
Table 2: Pharmacokinetic Parameters of a Hypothetical Neutrophil Elastase Inhibitor in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 200 |
| Tmax (h) | 0.083 | 1.0 |
| AUC (ng*h/mL) | 2500 | 800 |
| t1/2 (h) | 1.5 | 1.8 |
| CL (L/h/kg) | 0.4 | - |
| Vd (L/kg) | 0.8 | - |
| Oral Bioavailability (F%) | - | 12% |
This technical support guide provides a framework for systematically addressing the challenges of low potency of this compound in rat models. By carefully investigating the underlying pharmacokinetic reasons and implementing targeted optimization strategies, researchers can enhance the in vivo performance of this promising compound.
References
- 1. Frontiers | Pharmacokinetics and Metabolism of Naringin and Active Metabolite Naringenin in Rats, Dogs, Humans, and the Differences Between Species [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Investigation of the Functional Role of P-Glycoprotein in Limiting the Oral Bioavailability of Lumefantrine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
BAY-678 stability in cell culture media over time.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of BAY-678 in cell culture media. Given the limited publicly available stability data for this compound, this resource offers troubleshooting advice and protocols to ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) up to 100 mM.[1] It is recommended to prepare a high-concentration stock solution in DMSO.
Q2: How should I store the this compound stock solution?
A2: Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Q3: Is this compound stable in aqueous solutions and cell culture media?
Q4: Can I pre-mix this compound into my cell culture media and store it?
A4: It is not recommended to pre-mix this compound into cell culture media for long-term storage due to the potential for degradation. The compound's stability can be affected by factors such as pH, temperature, and components of the media. Always prepare fresh working solutions from your frozen DMSO stock for each experiment.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective inhibitor of human neutrophil elastase (HNE), a serine protease involved in inflammatory processes.[3][4][5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results between batches. | Degradation of this compound in cell culture media over the course of the experiment. | 1. Prepare Fresh Solutions: Always prepare the final working concentration of this compound in your cell culture media immediately before adding it to the cells. 2. Time-Course Experiment: If your experiment runs for an extended period (e.g., >24 hours), consider replacing the media with freshly prepared this compound-containing media at regular intervals. 3. Perform a Stability Test: Use the provided experimental protocol to determine the stability of this compound in your specific cell culture media and under your experimental conditions. |
| Precipitation of this compound in cell culture media. | The final concentration of DMSO in the media is too high, or the concentration of this compound exceeds its solubility limit in the aqueous media. | 1. Check DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is low (typically ≤ 0.1%) to avoid solvent-induced toxicity and precipitation. 2. Serial Dilutions: Prepare intermediate dilutions of your this compound stock solution in DMSO or media before making the final dilution in your culture media to avoid shocking the compound out of solution. |
| Loss of this compound activity over time. | The compound may be metabolized by the cells or may degrade due to the physiological conditions of the cell culture (37°C, pH 7.4). | 1. Assess Metabolic Stability: If you suspect cellular metabolism, you can perform a time-course experiment and analyze the concentration of this compound in the cell culture supernatant over time using methods like LC-MS. 2. Control for Temperature and pH Effects: Compare the stability of this compound in cell-free media incubated under the same conditions as your cell culture to differentiate between chemical degradation and cellular metabolism. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a method to determine the stability of this compound in a specific cell culture medium over a defined time course.
Materials:
-
This compound
-
DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the this compound stock solution into your complete cell culture medium to your final desired working concentration (e.g., 1 µM). Ensure the final DMSO concentration is consistent with your experimental conditions (e.g., 0.1%).
-
Time-Course Incubation:
-
Aliquot the this compound-containing media into sterile tubes or wells of a plate.
-
Place the samples in a 37°C, 5% CO2 incubator.
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours). The "0 hour" sample should be collected immediately after preparation.
-
-
Sample Storage: Immediately freeze the collected samples at -80°C until analysis to prevent further degradation.
-
Sample Analysis:
-
Thaw the samples.
-
Analyze the concentration of the parent this compound compound in each sample using a validated HPLC or LC-MS method.
-
The percentage of this compound remaining at each time point can be calculated relative to the 0-hour sample.
-
Data Presentation:
Summarize the stability data in a table as follows:
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | [Initial Concentration] | 100% |
| 2 | [Concentration at 2h] | [% Remaining] |
| 4 | [Concentration at 4h] | [% Remaining] |
| 8 | [Concentration at 8h] | [% Remaining] |
| 12 | [Concentration at 12h] | [% Remaining] |
| 24 | [Concentration at 24h] | [% Remaining] |
| 48 | [Concentration at 48h] | [% Remaining] |
| 72 | [Concentration at 72h] | [% Remaining] |
Visualizations
Caption: Workflow for determining this compound stability.
Caption: Inhibition of HNE by this compound.
References
Potential off-target effects of BAY-678 in primary cells.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BAY-678, a potent and selective human neutrophil elastase (HNE) inhibitor, in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally bioavailable, potent, and selective, cell-permeable inhibitor of human neutrophil elastase (HNE) with an IC50 of 20 nM.[1][2] It is a 4th generation HNE inhibitor.[1]
Q2: How selective is this compound against other proteases and off-targets?
A2: this compound demonstrates high selectivity for HNE. It has been shown to have over 2,000-fold selectivity against a panel of 21 other serine proteases.[1] In broader screening, it was found to be clean in a 7-member kinase panel at 20 µM and showed greater than 30-fold selectivity in a radioligand binding assay against 64 receptors and transporters at 10 µM.[3] A minor hit was observed on the 5-HT3 receptor (HTR3) with a pKi of 5.55.[3]
Q3: Are there any known off-target effects of this compound observed in primary cells?
A3: Currently, there is no direct published evidence detailing specific off-target effects of this compound in primary cells. Its high in vitro selectivity suggests a low probability of direct off-target effects through the screened kinases and receptors at typical working concentrations. However, cellular context can be complex. Any unexpected cellular phenotype should be investigated systematically, as outlined in the troubleshooting guides.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is soluble in DMSO. For long-term storage, it is recommended to store the lyophilized powder or stock solutions at -20°C or -80°C.[2][4] Prepare single-use aliquots of stock solutions to avoid repeated freeze-thaw cycles.[4]
Q5: I am not observing the expected inhibitory effect of this compound on HNE activity in my primary cell lysate. What could be the reason?
A5: Several factors could contribute to this. Please refer to the "Troubleshooting: No or Low On-Target Activity" section for a detailed guide on how to address this issue. Key considerations include inhibitor degradation, inaccurate concentration, and issues with the cell lysate or assay conditions.
Q6: I am observing a cellular phenotype that is not consistent with HNE inhibition. How can I determine if this is an off-target effect?
A6: Please consult the "Troubleshooting: Unexpected or Inconsistent Cellular Phenotypes" section. A systematic approach is necessary to distinguish between on-target, off-target, and non-specific effects. This includes performing dose-response experiments, using a structurally different HNE inhibitor as a control, and considering the potential for indirect effects.
Data Presentation
Table 1: In Vitro Selectivity Profile of this compound
| Target Class | Assay Type | Panel Details | Concentration Tested | Results |
| Primary Target | Biochemical Assay | Human Neutrophil Elastase (HNE) | - | IC50 = 20 nM, Ki = 15 nM[3] |
| Serine Proteases | Biochemical Assays | Panel of 21 serine proteases | > 30 µM | > 2,000-fold selective for HNE[1] |
| Kinases | In-house Kinase Panel | 7 kinases | 20 µM | No significant inhibition ("clean")[3] |
| GPCRs & Transporters | Radioligand Binding Assays | 64 receptors and transporters | 10 µM | > 30-fold selective; minor hit on HTR3 (pKi = 5.55)[3] |
| Other Species Elastase | Biochemical Assay | Murine Neutrophil Elastase (MNE) | - | Ki = 700 nM[1] |
Troubleshooting Guides
Troubleshooting: No or Low On-Target Activity
| Potential Cause | Recommended Action |
| Inhibitor Degradation | 1. Use a fresh aliquot of this compound from a properly stored stock. 2. Avoid multiple freeze-thaw cycles. 3. Protect stock solutions from light. |
| Inaccurate Concentration | 1. Verify calculations for stock and working solution dilutions. 2. Ensure pipettes are calibrated correctly. |
| Suboptimal Assay Conditions | 1. Ensure the pH and buffer composition of your assay are compatible with this compound activity. 2. Confirm the activity of your HNE enzyme preparation using a positive control. |
| Issues with Primary Cell Lysate | 1. Prepare fresh cell lysates for each experiment. 2. Include protease inhibitors (other than HNE inhibitors) in your lysis buffer to prevent degradation of other proteins. |
Troubleshooting: Unexpected or Inconsistent Cellular Phenotypes
| Potential Cause | Recommended Action |
| High Inhibitor Concentration | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your primary cells. 2. Use the lowest concentration that gives the desired on-target effect. |
| Solvent Toxicity | 1. Ensure the final concentration of the vehicle (e.g., DMSO) is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control. |
| Potential Off-Target Effect | 1. Use a structurally different HNE inhibitor to see if the same phenotype is observed. 2. If available, use the inactive S-enantiomer of this compound as a negative control. 3. Based on selectivity data, direct kinase or significant receptor binding is unlikely, but consider the minor hit on HTR3 if relevant to your cell type. |
| Indirect Effects of HNE Inhibition | 1. Consider the downstream consequences of inhibiting HNE in your specific primary cell type. For example, HNE can process various substrates, and its inhibition could lead to complex biological responses. |
| Experimental Variability in Primary Cells | 1. Use primary cells from multiple donors to ensure the observed effect is not donor-specific. 2. Maintain consistent cell culture conditions, including passage number and confluency. |
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized Powder:
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Reconstitute the lyophilized this compound in high-quality, anhydrous DMSO to a stock concentration of 10 mM. For example, for 1 mg of this compound (MW: 400.35), add 249.78 µL of DMSO.
-
Vortex gently to ensure complete dissolution.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into single-use volumes in amber vials or tubes wrapped in foil.
-
Store at -20°C for short-term storage or -80°C for long-term storage.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.
-
Prepare serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent toxicity.
-
Protocol: General Assay for HNE Activity in Primary Neutrophils
-
Isolation of Primary Human Neutrophils:
-
Isolate neutrophils from fresh human whole blood using a density gradient centrifugation method (e.g., using Ficoll-Paque).
-
Ensure all steps are performed under sterile conditions.
-
-
Cell Culture and Treatment:
-
Resuspend the isolated neutrophils in a suitable cell culture medium (e.g., RPMI 1640) supplemented with serum or BSA.
-
Plate the cells at the desired density in a multi-well plate.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 30-60 minutes).
-
-
Stimulation of Neutrophil Degranulation (Optional):
-
If measuring secreted HNE activity, stimulate the neutrophils with an appropriate agent (e.g., PMA, fMLP) to induce degranulation.
-
-
Measurement of HNE Activity:
-
Collect the cell supernatant (for secreted HNE) or lyse the cells (for intracellular HNE).
-
Use a commercially available HNE activity assay kit, which typically includes a fluorogenic or chromogenic HNE substrate.
-
Add the substrate to the samples and measure the signal over time using a plate reader at the appropriate excitation/emission or absorbance wavelength.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each sample.
-
Normalize the HNE activity to the vehicle control to determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: A logical workflow for troubleshooting unexpected cellular phenotypes when using this compound.
Caption: Signaling pathways showing the on-target effect of this compound and unlikely off-target interactions.
References
Optimizing BAY-678 Concentration for In Vitro Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of BAY-678 in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, potent, and selective inhibitor of human neutrophil elastase (HNE).[1] It functions as a reversible inhibitor of HNE, a serine protease involved in the breakdown of extracellular matrix proteins and a key mediator in inflammatory diseases.[1]
Q2: What is the IC50 of this compound for human neutrophil elastase?
A2: The half-maximal inhibitory concentration (IC50) of this compound for human neutrophil elastase is approximately 20 nM.[1]
Q3: How selective is this compound?
A3: this compound is highly selective for human neutrophil elastase. It has been shown to have no significant inhibitory activity against a panel of 21 other related serine proteases at concentrations up to 30 µM.[1]
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C for extended periods. To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.
Q5: In what solvents is this compound soluble?
A5: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 100 mM. For cell culture experiments, it is crucial to ensure the final concentration of DMSO in the media is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in culture medium | The concentration of this compound exceeds its solubility limit in the aqueous medium. The final DMSO concentration may be too low to maintain solubility. | - Prepare a higher concentration stock solution in DMSO and use a smaller volume to achieve the desired final concentration. - Ensure the final DMSO concentration in the culture medium is sufficient to maintain solubility, but still non-toxic to the cells (typically ≤ 0.1%). - Visually inspect the medium for any signs of precipitation after adding this compound. If precipitation occurs, prepare fresh dilutions. |
| Inconsistent or no inhibitory effect observed | - Incorrect concentration: The concentration of this compound may be too low to effectively inhibit the target. - Degradation of the compound: Improper storage or handling may have led to the degradation of this compound. - Enzyme concentration: The concentration of active HNE in the assay may be too high. - Species specificity: this compound is significantly less potent against rodent neutrophil elastase. | - Perform a dose-response experiment to determine the optimal concentration for your specific assay and cell type. - Ensure this compound has been stored correctly at -20°C and protected from light. Prepare fresh dilutions for each experiment. - Titrate the concentration of HNE in your assay to ensure it is within the dynamic range of inhibition by this compound. - Confirm that you are using human neutrophil elastase or a human cell line that expresses it. |
| High background signal in the assay | - Substrate instability: The fluorescent or colorimetric substrate used to measure HNE activity may be degrading spontaneously. - Contaminated reagents: Buffers or other reagents may be contaminated with substances that interfere with the assay signal. | - Prepare fresh substrate solution for each experiment and protect it from light. - Use high-purity reagents and sterile, nuclease-free water to prepare all buffers and solutions. |
| Unexpected cellular toxicity | - High concentration of this compound: While selective, high concentrations of any compound can lead to off-target effects and cytotoxicity. - High DMSO concentration: The final concentration of the solvent (DMSO) in the culture medium may be toxic to the cells. | - Determine the cytotoxic profile of this compound on your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo®). Use concentrations well below the cytotoxic threshold for your experiments. - Ensure the final DMSO concentration in the culture medium does not exceed 0.1%. Include a vehicle control (medium with the same concentration of DMSO) in all experiments. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (Human Neutrophil Elastase) | 20 nM | [1] |
| Selectivity | >1500-fold over 21 other serine proteases (up to 30 µM) | [1] |
| Solubility in DMSO | Up to 100 mM | |
| Typical In Vitro Working Concentration | 50 - 200 nM (for cell-based assays) | [2] |
| Typical Incubation Time (Cell-based assays) | 24 hours (for gene expression studies) | [2] |
Experimental Protocols
Protocol: Inhibition of HNE-Induced MUC1 Gene Expression in A549 Lung Epithelial Cells
This protocol is based on the methodology for studying the signaling pathway of neutrophil elastase-stimulated MUC1 transcription.[2]
1. Cell Culture and Seeding:
- Culture A549 cells in appropriate growth medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
- Seed A549 cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
2. Preparation of Reagents:
- This compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO.
- Working Solutions: On the day of the experiment, prepare serial dilutions of this compound in serum-free medium.
- Human Neutrophil Elastase (HNE): Prepare a stock solution of HNE in sterile PBS. The final concentration used to stimulate cells is typically around 100 nM.[2]
3. Treatment:
- Wash the confluent A549 cells once with sterile PBS.
- Pre-incubate the cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 200 nM) in serum-free medium for 1 hour at 37°C.
- Include the following controls:
- Vehicle Control: Cells treated with the same final concentration of DMSO as the highest this compound concentration.
- Untreated Control: Cells in serum-free medium only.
- HNE-only Control: Cells treated with HNE without any inhibitor.
- After the pre-incubation period, add HNE to the wells to a final concentration of 100 nM.
- Incubate the plates for 24 hours at 37°C.
4. Endpoint Measurement (MUC1 Gene Expression by qRT-PCR):
- After the 24-hour incubation, wash the cells with PBS and lyse them for RNA extraction using a suitable kit.
- Synthesize cDNA from the extracted RNA.
- Perform quantitative real-time PCR (qRT-PCR) using primers specific for MUC1 and a housekeeping gene (e.g., GAPDH) for normalization.
- Analyze the data to determine the effect of this compound on HNE-induced MUC1 gene expression.
Visualizations
Caption: Signaling cascade of HNE-induced MUC1 gene transcription.
Caption: Workflow for assessing this compound inhibition of HNE activity.
Caption: Decision tree for troubleshooting this compound experiments.
References
Navigating Inconsistent Results with BAY-678: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when using BAY-678, a potent and selective inhibitor of human neutrophil elastase (HNE). By understanding the compound's characteristics and potential experimental variables, researchers can achieve more consistent and reliable results.
Understanding this compound: Key Properties
This compound is an orally bioavailable, cell-permeable, and highly potent inhibitor of human neutrophil elastase (HNE), with an IC50 of 20 nM.[1][2][3] It is a fourth-generation HNE inhibitor and has been nominated as a chemical probe by the Structural Genomics Consortium (SGC).[1][4] A key characteristic of this compound is its high selectivity for HNE, with over 2,000-fold selectivity against a panel of 21 other serine proteases.[1]
Table 1: this compound Inhibitory Activity
| Target | Species | Potency |
| Neutrophil Elastase (NE) | Human (HNE) | IC50: 20 nM, Ki: 15 nM[5][6] |
| Neutrophil Elastase (NE) | Mouse (MNE) | Ki: 700 nM[1] |
| Neutrophil Elastase (NE) | Rat (RNE) | Ki: 600 nM |
Table 2: this compound Physicochemical Properties
| Property | Value |
| Molecular Weight | 400.35 g/mol |
| Formula | C20H15F3N4O2 |
| Solubility | Soluble to 100 mM in DMSO |
| Storage | Store at -20°C |
Troubleshooting Inconsistent Results
Inconsistent results in experiments involving this compound can arise from a variety of factors, from reagent handling to experimental design. This section provides a question-and-answer guide to address common issues.
FAQs: Experimental Design and Execution
Q1: Why am I observing lower than expected potency of this compound in my in vivo rodent model?
A1: A critical factor to consider is the species specificity of this compound. It is significantly less potent against mouse and rat neutrophil elastase (Ki of 700 nM and 600 nM, respectively) compared to human neutrophil elastase (Ki of 15 nM).[1] Therefore, if your in vivo model relies on the inhibition of endogenous rodent neutrophil elastase, you may observe a weaker effect. For rodent models, consider experimental designs where human neutrophil elastase is administered exogenously. Alternatively, a more potent inhibitor with better cross-species activity, such as BAY 85-8501, might be more suitable.[7]
Q2: My in vitro cell-based assay results are variable between experiments. What could be the cause?
A2: Inconsistent results in cell-based assays can stem from several sources:
-
Cell Line Stability: Cancer cell lines can evolve over time, leading to genetic and phenotypic drift. This can alter their response to drugs. It is crucial to use cell lines from a reliable source and to regularly characterize them.
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can all impact experimental outcomes. Standardize these parameters across all experiments.
-
Compound Solubility: Ensure that this compound is fully dissolved in your culture medium. Precipitation of the compound will lead to a lower effective concentration and inconsistent results. If you observe precipitation, gentle heating or sonication may aid dissolution.[4]
Q3: I am seeing high background in my neutrophil elastase activity assay.
A3: High background can be caused by several factors:
-
Spontaneous Neutrophil Activation: Neutrophils can become activated during isolation, leading to the release of elastase and high background signal. Using a hypertonic solution during centrifugation and allowing the isolated granulocytes to rest in PBS for 30 minutes before stimulation can help mitigate this.
-
Reagent Contamination: Ensure all buffers and reagents are free of contaminating proteases.
-
Plate Autofluorescence: Some microplates can exhibit intrinsic fluorescence. Test your plate type for background fluorescence before starting your experiment.
FAQs: Reagent and Compound Handling
Q4: How should I prepare and store my this compound stock solutions?
A4: For optimal stability, dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 100 mM).[8] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[4] When preparing working solutions, dilute the DMSO stock in your final assay buffer. Be mindful of the final DMSO concentration in your experiment, as high concentrations can affect cell viability and enzyme activity.
Q5: I suspect my this compound has degraded. How can I check its activity?
A5: To verify the activity of your this compound stock, you can perform a quality control experiment. Run a standard in vitro human neutrophil elastase inhibition assay with a fresh, reliable batch of HNE and a fluorogenic substrate. Compare the IC50 value you obtain with the reported value of 20 nM. Significant deviation may indicate compound degradation.
Experimental Protocols
Human Neutrophil Elastase (HNE) Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound on HNE.
Materials:
-
Human Neutrophil Elastase (HNE), active enzyme
-
This compound
-
Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl
-
DMSO
-
Black 96-well microplate
Procedure:
-
Prepare this compound dilutions: Create a serial dilution of this compound in DMSO. Then, dilute these further in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 1%.
-
Prepare HNE solution: Dilute HNE in Assay Buffer to the desired working concentration.
-
Assay Plate Setup:
-
Add 50 µL of Assay Buffer to the "blank" wells.
-
Add 50 µL of HNE solution to the "control" and "test" wells.
-
Add 25 µL of the diluted this compound solutions to the "test" wells.
-
Add 25 µL of Assay Buffer containing the same final concentration of DMSO to the "blank" and "control" wells.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow this compound to bind to HNE.
-
Substrate Addition: Add 25 µL of the HNE substrate solution to all wells.
-
Measurement: Immediately begin reading the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 380/460 nm for AMC-based substrates) in a kinetic mode for 15-30 minutes at 37°C.
-
Data Analysis: Determine the rate of reaction (Vmax) for each well. Calculate the percent inhibition for each concentration of this compound relative to the control wells. Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizing the Mechanism: Signaling Pathways and Workflows
To better understand the context of this compound's action, the following diagrams illustrate the signaling pathway of human neutrophil elastase and a general experimental workflow.
Caption: HNE Signaling Pathways and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. This compound | 675103-36-3 | MOLNOVA [molnova.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BAY 678 | Elastases | Tocris Bioscience [tocris.com]
Why is BAY-678 less effective in mouse models?
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using the neutrophil elastase inhibitor, BAY-678, with a focus on addressing its observed lower efficacy in mouse models.
Frequently Asked Questions (FAQs)
Q1: Why is this compound less effective in our mouse model of lung inflammation compared to in vitro human cell assays?
A1: The primary reason for the reduced efficacy of this compound in mouse models is a significant species-specific difference in its potency against neutrophil elastase. This compound is a highly potent inhibitor of human neutrophil elastase (HNE) but is substantially less effective against mouse neutrophil elastase (MNE). This difference in potency is a critical factor to consider when designing and interpreting in vivo studies in mice.
Q2: How significant is the difference in potency of this compound between human and mouse neutrophil elastase?
A2: There is a considerable difference in the inhibitory activity of this compound against HNE versus MNE. The half-maximal inhibitory concentration (IC50) for HNE is approximately 20 nM, while the inhibitory constant (Ki) for MNE is around 700 nM. This indicates that a much higher concentration of this compound is required to achieve the same level of elastase inhibition in mice as in humans.
Q3: Are there alternative compounds with better efficacy in mouse models?
A3: Yes, a successor compound, BAY-85-8501, was developed and has shown significantly higher potency against both human and murine neutrophil elastase. BAY-85-8501 has demonstrated efficacy in rodent models of acute lung injury at lower doses than would be expected for this compound.[1] For studies in mice, utilizing a compound with demonstrated potency against the murine target is recommended for more translatable results.
Q4: What are the general pharmacokinetic properties of small molecule inhibitors like this compound in mice?
Troubleshooting Guide: Low Efficacy of this compound in Mouse Models
This guide provides a structured approach to troubleshooting experiments where this compound is showing lower than expected efficacy.
Problem: Insufficient or no therapeutic effect of this compound in a mouse model.
Potential Cause 1: Species-Specific Potency
As highlighted in the FAQs, the most likely reason for poor efficacy is the lower potency of this compound against mouse neutrophil elastase.
-
Recommendation:
-
Confirm Target Engagement: If possible, measure neutrophil elastase activity in your model system (e.g., in bronchoalveolar lavage fluid) with and without this compound treatment to assess if the drug is inhibiting the target at the administered dose.
-
Increase Dose: A dose escalation study may be necessary to achieve sufficient target inhibition. However, be mindful of potential off-target effects and toxicity at higher concentrations.
-
Consider an Alternative Inhibitor: For future studies, consider using an inhibitor with known high potency against mouse neutrophil elastase, such as BAY-85-8501.
-
Potential Cause 2: Suboptimal Pharmacokinetics
Poor absorption, rapid metabolism, or inefficient distribution to the site of action can all lead to a lack of efficacy.
-
Recommendation:
-
Formulation: Ensure this compound is properly formulated for the chosen route of administration to maximize bioavailability. For oral gavage, a suspension or solution in a suitable vehicle is necessary.
-
Pharmacokinetic Study: Conduct a pilot PK study to determine the Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and half-life (t½) of this compound in your mouse strain. This data will inform the optimal dosing frequency and concentration.
-
Potential Cause 3: Inadequate Experimental Design
The design of the in vivo study itself can influence the observed outcome.
-
Recommendation:
-
Dosing Regimen: The timing and frequency of drug administration relative to the disease induction and endpoint measurement are critical. For an acute model, pre-treatment or early therapeutic intervention may be more effective.
-
Mouse Model: The choice of mouse strain and the method of disease induction can affect the severity and progression of the pathology, potentially masking the therapeutic effect of an inhibitor. Ensure your model is well-characterized and appropriate for testing a neutrophil elastase inhibitor.
-
Data Presentation
Table 1: In Vitro Potency of this compound against Human and Mouse Neutrophil Elastase
| Target Enzyme | Potency Metric | Value |
| Human Neutrophil Elastase (HNE) | IC50 | ~20 nM |
| Mouse Neutrophil Elastase (MNE) | Ki | ~700 nM |
Experimental Protocols
General Protocol for Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice
This is a generalized protocol and should be optimized for specific experimental needs.
-
Animal Model: C57BL/6 mice are commonly used.
-
LPS Administration:
-
This compound Administration:
-
Formulation: For oral administration, this compound can be formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.
-
Dosing: Administer this compound via oral gavage at the desired dose. Due to the lower potency in mice, doses higher than those effective in human-based systems will likely be required. A dose-ranging study is recommended.
-
Timing: Administer this compound either prophylactically (e.g., 1 hour before LPS) or therapeutically (e.g., 2-4 hours after LPS).
-
-
Endpoint Analysis:
-
At a predetermined time point (e.g., 24 or 48 hours after LPS), euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) to measure inflammatory cell counts (total cells, neutrophils), total protein concentration (as a marker of lung permeability), and cytokine levels (e.g., TNF-α, IL-6).
-
Collect lung tissue for histological analysis (H&E staining) to assess lung injury and for myeloperoxidase (MPO) assay to quantify neutrophil infiltration.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting the inflammatory cascade.
Caption: A typical experimental workflow for evaluating this compound in a mouse model of ALI.
References
- 1. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Noninvasive In Vivo Quantification of Neutrophil Elastase Activity in Acute Experimental Mouse Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
Addressing BAY-678 precipitation in experimental buffers.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with BAY-678, a potent and selective inhibitor of human neutrophil elastase (HNE).
Troubleshooting Guide: Addressing this compound Precipitation
Precipitation of this compound in aqueous experimental buffers is a common issue that can lead to inaccurate and unreliable results. This guide provides a systematic approach to diagnosing and resolving these solubility challenges.
Initial Assessment: Is Your Compound Precipitating?
-
Visual Inspection: After adding the this compound DMSO stock solution to your aqueous buffer, visually inspect the solution for any signs of cloudiness, turbidity, or visible particles. Check against a dark background for better contrast.
-
Time-Dependent Observation: Some compounds may precipitate over time. Let the solution sit at the experimental temperature for a period (e.g., 15-30 minutes) and re-examine.
-
Spectrophotometric Analysis: For a more quantitative measure, check the absorbance of your solution at a wavelength where precipitates scatter light (e.g., 600 nm). An increase in absorbance over time indicates precipitation.
Troubleshooting Workflow
If you confirm precipitation, follow this workflow to identify and address the root cause.
Caption: Troubleshooting workflow for addressing this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in DMSO up to 100 mM.[1] It is recommended to prepare a concentrated stock solution (e.g., 10-50 mM) in high-quality, anhydrous DMSO. Store the stock solution at -20°C.
Q2: My this compound precipitated immediately upon dilution into my aqueous buffer. What is the most likely cause?
A2: The most common reason for immediate precipitation is that the final concentration of this compound exceeds its solubility limit in the final aqueous buffer. The solubility of this compound in a DMSO:PBS (pH 7.2) (1:2) mixture is 0.33 mg/mL.[2] If your final concentration is above this, precipitation is likely. Improper mixing, where the DMSO stock is not rapidly and evenly dispersed, can also cause localized high concentrations that lead to precipitation.
Q3: How can I improve the solubility of this compound in my experimental buffer?
A3: Here are several strategies to improve solubility:
-
Lower the Final Concentration: This is the most straightforward approach. Determine if a lower concentration of this compound will still be effective for your experiment.
-
Increase the Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 1% is often tolerated and can significantly improve compound solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Optimize Buffer pH: The solubility of ionizable compounds can be pH-dependent. Although the specific pH-solubility profile of this compound is not widely published, you can experimentally test a range of pH values suitable for your assay to see if solubility improves.
-
Use Solubilizing Excipients: For in vivo studies, co-solvents and surfactants are often used. A documented formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] For in vitro assays, the use of such excipients should be carefully validated to ensure they do not interfere with the assay.
-
Gentle Warming and Sonication: If precipitation occurs during preparation, gentle warming (e.g., to 37°C) and/or sonication can help redissolve the compound.[3] However, ensure that the compound is stable at the temperature used.
Q4: Can I dissolve this compound directly in an aqueous buffer like PBS?
A4: Direct dissolution in aqueous buffers is not recommended due to the low aqueous solubility of many small molecule inhibitors, including likely this compound. A concentrated stock solution in an organic solvent like DMSO is necessary to facilitate its dilution into aqueous media.
Q5: How can I differentiate between substrate and inhibitor (this compound) precipitation in my enzyme assay?
A5: To distinguish between substrate and inhibitor precipitation, you can run two control experiments:
-
Inhibitor-only control: Prepare a solution with this compound in the assay buffer without the enzyme or substrate. If precipitation occurs, it is the inhibitor.
-
Substrate-only control: Prepare a solution with the substrate in the assay buffer without the enzyme or this compound. If precipitation is observed, it is the substrate.
Data Presentation
| Property | Value | Source |
| Molecular Weight | 400.35 g/mol | [2] |
| Formula | C₂₀H₁₅F₃N₄O₂ | [2] |
| IC₅₀ (HNE) | 20 nM | [1][4] |
| Solubility in DMSO | Up to 100 mM | [1] |
| Solubility in DMSO:PBS (pH 7.2) (1:2) | 0.33 mg/mL | [2] |
| In Vivo Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (≥ 2.5 mg/mL) | [3] |
| In Vivo Formulation 2 | 10% DMSO, 90% Corn Oil (≥ 2.5 mg/mL) | [3] |
Experimental Protocols
Protocol 1: Determining the Kinetic Solubility of this compound in a Novel Buffer
This protocol allows you to determine the maximum concentration of this compound that can be achieved in your specific experimental buffer without immediate precipitation.
Materials:
-
10 mM this compound in DMSO
-
Your experimental buffer (e.g., Tris or HEPES-based)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Plate Setup: Add 198 µL of your experimental buffer to multiple wells of the 96-well plate.
-
Prepare Top Concentration: In the first well, add 4 µL of 10 mM this compound stock to the 198 µL of buffer. Mix thoroughly by pipetting up and down. This creates a 200 µM top concentration with 2% DMSO.
-
Serial Dilution: Perform a 2-fold serial dilution across the plate by transferring 100 µL from the first well to the next, mixing, and repeating.
-
Incubation: Incubate the plate at your experimental temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 600 nm.
-
Analysis: The highest concentration that does not show a significant increase in absorbance compared to the buffer-only control is your approximate kinetic solubility limit.
Protocol 2: General Human Neutrophil Elastase (HNE) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on HNE. Specific details may vary based on the assay kit used.
Materials:
-
Human Neutrophil Elastase (HNE) enzyme
-
HNE-specific fluorogenic substrate (e.g., (Z-Ala-Ala-Ala-Ala)₂Rh110)
-
Assay Buffer (e.g., Tris or HEPES-based, pH 7.4)
-
This compound stock solution in DMSO
-
96-well black plate suitable for fluorescence measurements
-
Fluorometric plate reader
Procedure:
-
Prepare Reagents: Dilute HNE enzyme and substrate to their working concentrations in the assay buffer as recommended by the supplier. Prepare a serial dilution of this compound in assay buffer, ensuring the final DMSO concentration remains constant across all wells (e.g., 0.5%).
-
Assay Plate Setup:
-
Blank: Add assay buffer only.
-
Enzyme Control (No Inhibitor): Add HNE enzyme and vehicle (DMSO in buffer).
-
Inhibitor Wells: Add HNE enzyme and the desired concentrations of this compound.
-
-
Pre-incubation: Add the HNE enzyme to the control and inhibitor wells. Allow the plate to incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the HNE substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorometric plate reader pre-set to 37°C. Measure the fluorescence (e.g., Ex/Em = 485/525 nm) every minute for 30-60 minutes.
-
Data Analysis:
-
Subtract the blank reading from all wells.
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percent inhibition for each this compound concentration relative to the enzyme control.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Signaling Pathway
Human Neutrophil Elastase (HNE) can trigger various downstream signaling pathways upon its release. One such pathway, leading to the transcription of the MUC1 gene in lung epithelial cells, is depicted below.[5][6] this compound, by directly inhibiting HNE, would block the initiation of this cascade.
Caption: HNE-mediated MUC1 transcription signaling pathway.
References
- 1. BAY 678 | Elastases | Tocris Bioscience [tocris.com]
- 2. caymanchem.com [caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The signaling pathway involved in neutrophil elastase stimulated MUC1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term storage and handling of BAY-678.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of BAY-678.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is an orally bioavailable, potent, and selective cell-permeable inhibitor of human neutrophil elastase (HNE).[1] It is often used in research to study the role of HNE in various physiological and pathological processes, particularly in pulmonary diseases.[1]
What is the mechanism of action of this compound?
This compound is a reversible inhibitor of human neutrophil elastase (HNE) with a reported IC50 of 20 nM.[1] It exhibits high selectivity, with over 2,000-fold greater selectivity for HNE compared to a panel of 21 other serine proteases.
What are the primary research applications for this compound?
This compound is primarily used in studies related to inflammatory diseases where neutrophil elastase is implicated. This includes research on acute lung injury (ALI), chronic obstructive pulmonary disease (COPD), and pulmonary hypertension.[1]
Is this compound effective against rodent neutrophil elastase?
It is important to note that this compound is significantly less potent against mouse and rat neutrophil elastase (Ki = 700 nM and 600 nM, respectively) compared to human neutrophil elastase (Ki = 15 nM). This should be a key consideration when designing and interpreting in vivo studies in rodent models.
Storage and Handling
Proper storage and handling of this compound are critical to maintain its stability and ensure reliable experimental results.
Long-Term Storage of Solid Compound:
The solid form of this compound should be stored at -20°C. Under these conditions, it is stable for at least four years.
Storage of Stock Solutions:
Once dissolved, stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. The stability of stock solutions depends on the storage temperature:
| Storage Temperature | Duration of Stability |
| -20°C | Up to 1 year[2] |
| -80°C | Up to 2 years[2] |
Solution Preparation:
This compound is soluble in several organic solvents. For experimental use, stock solutions are typically prepared in DMSO.
| Solvent | Maximum Concentration |
| DMSO | 100 mM |
| DMF | 30 mg/mL |
| Ethanol | ≤30 mg/mL |
For in vivo experiments, working solutions can be prepared by diluting the DMSO stock in a suitable vehicle. A common formulation is a co-solvent mixture:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. This yields a clear solution with a solubility of at least 2.5 mg/mL.[1]
-
Protocol 2: 10% DMSO, 90% Corn Oil. This also provides a clear solution with a solubility of at least 2.5 mg/mL.[1]
It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[2]
Safety Precautions:
As with any chemical compound, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work in a well-ventilated area. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution during storage | The concentration exceeds the solubility limit at the storage temperature. | Gently warm the solution and sonicate to redissolve. If precipitation persists, consider preparing a more dilute stock solution. |
| Precipitation when preparing aqueous working solutions | This compound has low aqueous solubility. | Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility. For cell culture experiments, the final DMSO concentration should typically be below 0.5%. The use of a co-solvent system may be necessary for higher concentrations. |
| Inconsistent or no inhibitory effect in experiments | - Compound degradation due to improper storage. - Incorrect concentration of the inhibitor. - Low potency against the target species (e.g., rodent elastase). | - Ensure the compound and its solutions have been stored correctly and are within their stability period. - Verify the calculations for solution preparation and dilution. - Confirm the species of the elastase being used and consider the lower potency of this compound against non-human elastase. |
| High background signal in fluorescence-based assays | Autofluorescence of the compound. | Run a control with this compound alone (without the enzyme or substrate) to determine its contribution to the background fluorescence and subtract this value from the experimental readings. |
Experimental Protocols
Detailed Methodology for Determining the IC50 of this compound against Human Neutrophil Elastase:
This protocol is based on a typical fluorometric assay for screening neutrophil elastase inhibitors.[3][4][5]
Materials:
-
Human Neutrophil Elastase (HNE)
-
This compound
-
Fluorogenic elastase substrate (e.g., MeOSuc-AAPV-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
DMSO
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation/Emission wavelengths appropriate for the substrate)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in Assay Buffer to obtain a range of concentrations for testing (e.g., from 1 µM to 0.1 nM).
-
Prepare Enzyme Solution: Dilute the HNE stock in Assay Buffer to the desired working concentration.
-
Prepare Substrate Solution: Dilute the fluorogenic substrate stock in Assay Buffer to the desired working concentration.
-
Assay Protocol:
-
Add 50 µL of Assay Buffer to the "blank" wells.
-
Add 50 µL of the various dilutions of this compound to the "inhibitor" wells.
-
Add 50 µL of Assay Buffer to the "enzyme control" (no inhibitor) wells.
-
Add 25 µL of the diluted HNE solution to all wells except the "blank" wells.
-
Mix gently and incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 25 µL of the diluted substrate solution to all wells.
-
Immediately measure the fluorescence in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the rate of the "blank" from all other readings.
-
Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (V_inhibitor / V_enzyme_control)] * 100.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Signaling Pathway
References
Technical Support Center: Minimizing Variability in BAY-678 In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in in vivo experiments involving the human neutrophil elastase (HNE) inhibitor, BAY-678.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase (HNE).[1] HNE is a serine protease released by neutrophils during inflammation, and it plays a key role in the degradation of extracellular matrix proteins.[2] By inhibiting HNE, this compound can mitigate tissue damage in inflammatory conditions. It is considered a 4th generation HNE inhibitor.[1]
Q2: In which in vivo models has this compound or similar HNE inhibitors been shown to be effective?
A2: this compound and its more potent successor, BAY-85-8501, have demonstrated efficacy in preclinical models of acute lung injury (ALI), lung emphysema, and pulmonary hypertension (PH).[1][2][3]
Q3: What are the key sources of variability in in vivo experiments with this compound?
A3: Variability in in vivo studies can arise from several factors, including the experimenter, the animals (genetics, sex, age), environmental conditions, and the experimental procedures themselves.[4][5] For pharmacological studies, inconsistent drug formulation, inaccurate dosing, and improper route of administration are major contributors to variability.
Q4: Are there any known issues with this compound's selectivity that could affect experimental results?
A4: this compound is highly selective for human neutrophil elastase, with over 2,000-fold selectivity against a panel of 21 other serine proteases.[6][7] However, it is important to note that its potency against rodent neutrophil elastase is significantly lower. This is a critical consideration when designing experiments in mice or rats, as the biological effect may be less pronounced unless human HNE is exogenously administered as part of the disease model.[8]
Troubleshooting Guides
Compound Formulation and Administration
Q: I'm observing inconsistent results between animals in the same treatment group. Could the formulation of this compound be the issue?
A: Yes, improper formulation is a common source of variability. An inhomogeneous suspension can lead to inaccurate dosing.
Troubleshooting Steps:
-
Ensure Complete Dissolution: If you are preparing a stock solution in DMSO, ensure that this compound is fully dissolved before preparing the final dosing solution.
-
Homogenize Suspensions: For oral gavage suspensions, vigorous mixing (e.g., vortexing) immediately before dosing each animal is critical to ensure a uniform distribution of the compound.
-
Vehicle Selection: The choice of vehicle is crucial for consistent absorption. Below are recommended vehicle formulations for this compound. Always prepare fresh on the day of the experiment.
| Vehicle Component | Protocol 1 (Oral) | Protocol 2 (Oral) |
| DMSO | 10% | 10% |
| PEG300 | 40% | - |
| Tween-80 | 5% | - |
| Saline | 45% | - |
| Corn Oil | - | 90% |
| Final Concentration | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL |
Source: MedChemExpress
-
Consider Palatability for Oral Dosing: For voluntary oral administration, consider semi-solid formulations with sweeteners to improve acceptance and ensure consistent intake.[9]
Q: My animals are showing signs of distress during or after oral gavage. How can I minimize this?
A: Improper oral gavage technique can cause significant stress, leading to physiological changes that can affect experimental outcomes. It can also lead to aspiration or esophageal injury.
Troubleshooting Steps:
-
Proper Restraint: Ensure the animal is properly restrained with its head and body in a straight line to facilitate the passage of the gavage needle.
-
Correct Needle Size and Type: Use a flexible, ball-tipped gavage needle appropriate for the size of the animal to minimize the risk of injury.
-
Measure Insertion Depth: Before the procedure, measure the correct insertion depth from the corner of the animal's mouth to the last rib to avoid stomach perforation.
-
Gentle and Swift Technique: The insertion should be smooth and without force. If resistance is met, withdraw and reposition.
-
Habituation: Acclimate the animals to handling and restraint before the experiment to reduce stress.
Animal Model and Experimental Design
Q: I am not observing a significant therapeutic effect of this compound in my acute lung injury (ALI) model. What could be the reason?
A: This could be due to several factors related to the animal model and experimental design.
Troubleshooting Steps:
-
Species Specificity: As this compound is significantly more potent against human HNE than rodent HNE, its efficacy in a rodent model will be most apparent when human HNE is used to induce the injury.
-
Dosing Regimen: The dose and timing of administration are critical. For a related, more potent HNE inhibitor, BAY-85-8501, significant effects in a mouse ALI model were observed at doses as low as 0.01-0.1 mg/kg when administered before the injury stimulus.[10] While a direct equivalent dose for this compound is not available, this provides a starting point for dose-response studies.
-
Endpoint Selection: Ensure your chosen endpoints are sensitive enough to detect the effects of HNE inhibition. In ALI models, key endpoints include:
-
Bronchoalveolar Lavage (BALF) Analysis: Hemoglobin concentration (as a marker of hemorrhage) and neutrophil count.
-
Lung Histology: Assessment of tissue damage and inflammatory cell infiltration.
-
Lung Wet/Dry Ratio: To quantify pulmonary edema.
-
Cytokine Levels in BALF: Such as TNF-α and IL-6.[11]
-
Q: The severity of disease in my control group is highly variable. How can I standardize my disease model?
A: Consistency in the induction of the disease model is fundamental for reducing variability.
Troubleshooting Steps:
-
Standardize Induction Procedure: For elastase-induced ALI, ensure the intratracheal instillation is performed consistently in terms of volume, concentration, and delivery technique.
-
Animal Strain: Different mouse and rat strains can exhibit varying responses to inflammatory stimuli. Use a consistent, well-characterized strain for your studies.
-
Environmental Factors: Maintain consistent housing conditions (temperature, light cycle, noise levels) as these can influence an animal's physiological state and response to treatment.
-
Acclimatization: Allow animals a sufficient period of acclimatization to the facility and handling before starting the experiment.
Experimental Protocols
Protocol 1: Human Neutrophil Elastase-Induced Acute Lung Injury (ALI) in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
This compound Formulation: Prepare a suspension for oral gavage using one of the vehicle formulations listed in the table above.
-
Dosing: Administer this compound or vehicle via oral gavage 1 hour prior to ALI induction. A dose-ranging study is recommended.
-
ALI Induction: Anesthetize mice and intratracheally instill human neutrophil elastase (e.g., 25 µg per mouse).
-
Endpoint Measurement (4 hours post-induction):
-
Euthanize mice and perform bronchoalveolar lavage (BAL).
-
Measure hemoglobin concentration in the BAL fluid as an indicator of lung hemorrhage.
-
Perform cell counts on the BAL fluid to determine the number of neutrophils.
-
Collect lung tissue for histological analysis and wet/dry weight ratio.
-
Protocol 2: Monocrotaline-Induced Pulmonary Hypertension (PH) in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
PH Induction: Administer a single subcutaneous injection of monocrotaline (B1676716) (MCT).
-
This compound Administration: Begin daily oral administration of this compound or vehicle a few days after MCT injection and continue for the duration of the study (e.g., 3-4 weeks).
-
Endpoint Measurement (at study termination):
-
Measure right ventricular systolic pressure (RVSP) via right heart catheterization.
-
Euthanize the animals and dissect the heart.
-
Calculate the Fulton index (ratio of right ventricle weight to left ventricle plus septum weight) as a measure of right ventricular hypertrophy.
-
Perform histological analysis of pulmonary arterioles to assess vascular remodeling.
-
Data Summary
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 400.35 g/mol | [6][7] |
| Formula | C₂₀H₁₅F₃N₄O₂ | [6][7] |
| IC₅₀ (HNE) | 20 nM | [1] |
| Kᵢ (MNE) | 700 nM | [1] |
| Solubility in DMSO | Up to 100 mM | [6][7] |
| Bioavailability | Orally bioavailable | [6][7] |
Visualizations
Caption: Mechanism of action of this compound in inhibiting HNE-mediated tissue damage.
Caption: Experimental workflow for an acute lung injury (ALI) model with this compound.
Caption: A logical troubleshooting guide for inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. BAY 678 | Elastases | Tocris Bioscience [tocris.com]
- 8. WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents - Google Patents [patents.google.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. In vitro and in vivo assessment of the protective effect of sufentanil in acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: BAY-678 and Human Neutrophil Elastase Inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of BAY-678, a potent and selective inhibitor of human neutrophil elastase (HNE). The following resources address common questions and experimental challenges, with a particular focus on the potential impact of serum proteins on this compound activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, potent, and selective, cell-permeable inhibitor of human neutrophil elastase (HNE).[1][2] It functions as a reversible, induced-fit inhibitor of the HNE active site.[3] HNE is a serine protease released by neutrophils during inflammation that can degrade various extracellular matrix proteins.
Q2: What is the reported IC50 value for this compound?
A2: The reported IC50 value for this compound against human neutrophil elastase is 20 nM.[1][2] It is important to note that this value is typically determined in biochemical assays under standard buffer conditions, which do not contain serum proteins.
Q3: How do serum proteins, such as human serum albumin (HSA), affect the activity of small molecule inhibitors like this compound?
A3: Serum proteins, particularly human serum albumin (HSA), can bind to small molecule drugs and inhibitors.[4] This binding is a critical factor in the pharmacokinetics and pharmacodynamics of a drug, as it can reduce the concentration of the free, unbound compound available to interact with its target.[5][6] For an inhibitor like this compound, binding to serum proteins would likely result in an increase in the apparent IC50 value, meaning a higher concentration of the inhibitor is required to achieve the same level of enzyme inhibition in the presence of serum.
Q4: Is there a known IC50 value for this compound in the presence of human serum or HSA?
A4: Currently, there is no publicly available data specifying the IC50 value of this compound in the presence of human serum or a physiological concentration of human serum albumin (HSA). Researchers should anticipate a rightward shift in the IC50 (a higher value) when conducting experiments in serum-containing media compared to serum-free buffer conditions. To accurately assess the potency of this compound under more physiologically relevant conditions, it is recommended to experimentally determine the IC50 in the presence of the desired concentration of serum or HSA.
Q5: A related compound, AZD9668, has been shown to be active in whole blood. What does this imply for this compound?
A5: The finding that AZD9668, another neutrophil elastase inhibitor, is active in zymosan-stimulated whole blood suggests that it retains inhibitory activity despite the presence of plasma proteins.[7] Given the structural and functional similarities among this class of inhibitors, it is reasonable to hypothesize that this compound will also exhibit activity in a similar biological matrix, although its potency may be modulated by protein binding.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Higher than expected IC50 for this compound | Presence of serum in the assay medium: Serum proteins, particularly albumin, can bind to this compound, reducing its free concentration and apparent potency. | - Report the IC50 value along with the percentage of serum used in the assay.- If a serum-free IC50 is desired, ensure all assay components are free of serum.- To quantify the effect of serum, perform a dose-response curve with and without a physiological concentration of human serum albumin (HSA) (typically 40-50 mg/mL). |
| Low or no HNE activity detected | Inactive enzyme: Improper storage or handling of the HNE enzyme can lead to loss of activity. | - Use a fresh aliquot of HNE and ensure it has been stored at the recommended temperature.- Include a positive control (enzyme without inhibitor) in every experiment to verify enzyme activity. |
| Substrate degradation: The fluorogenic or chromogenic substrate may have degraded due to light exposure or improper storage. | - Store substrates protected from light and at the recommended temperature.- Prepare fresh substrate solutions for each experiment. | |
| High background signal | Contaminated reagents or buffers: Buffers or other assay components may be contaminated with fluorescent or colored substances. | - Use high-purity, sterile reagents and buffers.- Include a "no enzyme" control to measure the background signal of the substrate and buffer alone. |
| Autohydrolysis of the substrate: Some substrates may spontaneously hydrolyze over time. | - Minimize the pre-incubation time of the substrate in the assay buffer.- Run a "no enzyme" control to quantify the rate of autohydrolysis and subtract this from all measurements. | |
| Inconsistent results between replicates | Pipetting errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability. | - Use calibrated pipettes and ensure proper pipetting technique.- Prepare master mixes of reagents to minimize the number of individual pipetting steps. |
| Incomplete mixing: Failure to adequately mix the contents of the wells after adding reagents. | - Gently mix the plate after the addition of each reagent, avoiding the introduction of bubbles. |
Data Presentation
Due to the absence of publicly available data for the IC50 of this compound in the presence of serum proteins, this section provides a template for how such data should be presented once determined experimentally.
Table 1: Impact of Human Serum Albumin (HSA) on this compound IC50 for HNE Inhibition
| Condition | This compound IC50 (nM) | Fold Shift |
| Standard Assay Buffer (0% HSA) | 20[1][2] | 1 |
| Assay Buffer + 45 mg/mL HSA | Data not publicly available | To be determined |
Researchers are encouraged to determine the IC50 of this compound in the presence of a physiological concentration of HSA (e.g., 45 mg/mL) to understand its potency in a more biologically relevant context.
Experimental Protocols
Protocol for Determining the IC50 of this compound against Human Neutrophil Elastase
This protocol describes a typical fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against HNE.
Materials:
-
Human Neutrophil Elastase (HNE), active enzyme
-
Fluorogenic HNE substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin)
-
Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)
-
This compound
-
DMSO (for dissolving this compound)
-
Human Serum Albumin (HSA), fatty acid-free (for investigating serum protein impact)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader with excitation/emission wavelengths appropriate for the substrate (e.g., 380 nm excitation / 500 nm emission)
Procedure:
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of concentrations (e.g., from 1 nM to 10 µM).
-
-
HNE Solution Preparation:
-
Prepare a working solution of HNE in Assay Buffer at a concentration that gives a robust signal within the linear range of the assay. The optimal concentration should be determined empirically.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 25 µL of the diluted this compound solutions or vehicle control (Assay Buffer with the same final DMSO concentration as the inhibitor wells).
-
Add 50 µL of the HNE working solution to each well.
-
Mix gently and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Prepare the substrate solution in Assay Buffer at a concentration equal to or below its Km for HNE.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Plot the reaction rate as a function of the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol for Assessing the Impact of Human Serum Albumin (HSA) on this compound IC50
To evaluate the effect of serum proteins, the above protocol can be modified as follows:
-
Buffer Preparation:
-
Prepare two sets of Assay Buffer: one without HSA and one containing a physiological concentration of HSA (e.g., 45 mg/mL).
-
-
Inhibitor and Enzyme Dilutions:
-
Prepare the serial dilutions of this compound and the HNE working solution in both the HSA-containing and HSA-free Assay Buffers.
-
-
Assay Procedure:
-
Perform the assay as described above in parallel using both the HSA-containing and HSA-free reagents.
-
-
Data Analysis:
-
Calculate the IC50 of this compound in the presence and absence of HSA.
-
The fold shift in IC50 can be calculated as: (IC50 with HSA) / (IC50 without HSA).
-
Visualizations
Caption: HNE signaling pathway and mechanism of this compound inhibition.
Caption: Experimental workflow for IC50 determination.
Caption: Troubleshooting logic for IC50 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protease-Specific Biomarkers to Analyse Protease Inhibitors for Emphysema Associated with Alpha 1-Antitrypsin Deficiency. An Overview of Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human serum albumin: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioivt.com [bioivt.com]
- 6. Determination of Plasma Protein Binding Rate - Creative Diagnostics [qbd.creative-diagnostics.com]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of the Potency of HNE Inhibitors: BAY-678 and BAY 85-8501
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of two notable human neutrophil elastase (HNE) inhibitors, BAY-678 and BAY 85-8501. The information presented is collated from preclinical and clinical research to assist in evaluating their potential therapeutic applications. All quantitative data is summarized for direct comparison, and detailed methodologies for key experiments are provided.
Introduction to this compound and BAY 85-8501
Both this compound and BAY 85-8501 are potent and selective inhibitors of human neutrophil elastase (HNE), a serine protease implicated in the pathogenesis of various inflammatory diseases, particularly those affecting the lungs.[1][2] HNE is a key mediator of tissue remodeling and inflammation. An excess of HNE activity can lead to the degradation of extracellular matrix proteins, such as elastin, contributing to conditions like chronic obstructive pulmonary disease (COPD), bronchiectasis, and acute lung injury (ALI).[3][4] Both compounds were developed by Bayer HealthCare and represent significant advancements in the pursuit of clinically effective HNE inhibitors.[5]
In Vitro Potency and Selectivity
The in vitro potency of this compound and BAY 85-8501 has been extensively characterized through biochemical assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to quantify their inhibitory activity against HNE.
| Compound | Target | IC50 | Ki | Selectivity | Reference |
| This compound | Human Neutrophil Elastase (HNE) | 20 nM | 9.4 nM | Inactive against 21 other serine proteases. | [4] |
| BAY 85-8501 | Human Neutrophil Elastase (HNE) | 70 pM | 0.08 nM | Inactive against 21 other serine proteases. | [4][6] |
As the data indicates, BAY 85-8501 exhibits significantly higher in vitro potency against HNE, with a picomolar IC50 value, making it several orders of magnitude more potent than this compound. Both compounds demonstrate high selectivity for HNE over a panel of other serine proteases, a crucial characteristic for minimizing off-target effects.
Experimental Protocols
Determination of HNE Inhibitory Activity (IC50)
The following protocol outlines the general procedure used to determine the half-maximal inhibitory concentration (IC50) of test compounds against human neutrophil elastase.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
Fluorogenic substrate: MeOSuc-AAPV-AMC (N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin)
-
Assay Buffer: Typically a Tris-HCl or similar buffer at physiological pH (e.g., 7.4)
-
Test compounds (this compound, BAY 85-8501) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
A solution of HNE is prepared in the assay buffer.
-
Serial dilutions of the test compounds are prepared in the assay buffer.
-
A fixed volume of the HNE solution is added to the wells of a 96-well microplate.
-
An equal volume of the diluted test compound solutions (or vehicle control) is added to the respective wells and pre-incubated with the enzyme for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by adding a fixed volume of the fluorogenic substrate MeOSuc-AAPV-AMC to each well.
-
The fluorescence intensity is measured kinetically over a set period using a fluorescence plate reader with excitation and emission wavelengths appropriate for AMC (typically ~360-380 nm excitation and ~440-460 nm emission).
-
The rate of substrate cleavage is calculated from the linear portion of the fluorescence versus time curve.
-
The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Mechanism of Action
Both this compound and BAY 85-8501 are reversible inhibitors that target the active site of HNE. By blocking the enzymatic activity of HNE, these compounds prevent the degradation of extracellular matrix proteins and the propagation of inflammatory signals mediated by HNE.
Caption: Inhibition of Human Neutrophil Elastase (HNE) Signaling Pathway.
In Vivo Potency
The in vivo efficacy of this compound and BAY 85-8501 has been evaluated in various animal models of inflammatory diseases.
BAY 85-8501 in a Mouse Model of Acute Lung Injury (ALI)
In a model of HNE-induced acute lung injury in mice, BAY 85-8501 demonstrated significant efficacy. Oral administration of BAY 85-8501 prior to HNE instillation led to a dose-dependent reduction in lung hemorrhage and neutrophil influx into the airways.
| Compound | Animal Model | Administration Route | Key Findings | Reference |
| BAY 85-8501 | HNE-induced Acute Lung Injury (Mouse) | Oral | Dose-dependent reduction in lung hemorrhage and neutrophil count in bronchoalveolar lavage fluid. | [2] |
This compound and BAY 85-8501 in a Rat Model of Pulmonary Hypertension
Both compounds have been investigated in a monocrotaline (B1676716) (MCT)-induced model of pulmonary hypertension in rats, a condition where inflammation and tissue remodeling play a role.
| Compound | Animal Model | Administration Route | Key Findings | Reference |
| This compound | Monocrotaline-induced Pulmonary Hypertension (Rat) | Not specified in detail | Showed beneficial pulmonary hemodynamic and vascular effects. | [7] |
| BAY 85-8501 | Monocrotaline-induced Pulmonary Hypertension (Rat) | Oral (10 mg/kg) | Significantly reduced right ventricular pressure and hypertrophy, and improved right ventricular dysfunction. | [6] |
While both compounds show promise in this model, the available data for BAY 85-8501 is more detailed regarding the dose and specific outcomes, indicating a robust in vivo effect.
Experimental Protocols (In Vivo)
HNE-Induced Acute Lung Injury in Mice (General Protocol)
Animals:
-
Male mice (e.g., C57BL/6 or similar strain)
Induction of Lung Injury:
-
Mice are anesthetized.
-
A solution of human neutrophil elastase in sterile saline is instilled intratracheally or intranasally to induce lung injury.
Treatment:
-
Test compounds (e.g., BAY 85-8501) or vehicle are administered orally at various doses at a specified time point before HNE instillation (e.g., 1 hour prior).
Assessment of Efficacy (typically 24-48 hours post-HNE instillation):
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline, and the BAL fluid is collected.
-
Cell Counts: Total and differential cell counts (especially neutrophils) in the BAL fluid are determined.
-
Protein Concentration: Total protein concentration in the BAL fluid is measured as an indicator of vascular permeability and lung injury.
-
Histopathology: Lung tissue is collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess tissue damage, inflammation, and hemorrhage.
Caption: Experimental Workflow for Acute Lung Injury Model.
Monocrotaline-Induced Pulmonary Hypertension in Rats (General Protocol)
Animals:
-
Male rats (e.g., Sprague-Dawley or Wistar)
Induction of Pulmonary Hypertension:
-
A single subcutaneous injection of monocrotaline (MCT) is administered to induce pulmonary hypertension.
Treatment:
-
Daily oral administration of the test compound (e.g., BAY 85-8501) or vehicle is initiated, often starting on the same day as MCT injection and continuing for several weeks (e.g., 28 days).
Assessment of Efficacy (at the end of the treatment period):
-
Hemodynamic Measurements: Right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) are measured via right heart catheterization.
-
Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle plus septum (LV+S). The ratio of RV weight to LV+S weight (Fulton index) is calculated as a measure of right ventricular hypertrophy.
-
Histopathology: Lung and heart tissues are collected for histological analysis to assess vascular remodeling and cardiac hypertrophy.
Summary and Conclusion
Based on the available preclinical data, BAY 85-8501 is a significantly more potent inhibitor of human neutrophil elastase than this compound, both in vitro and in vivo. Its picomolar potency in biochemical assays translates to robust efficacy in animal models of inflammatory lung diseases at low oral doses. Both compounds exhibit excellent selectivity for HNE, which is a desirable attribute for a therapeutic agent.
The comprehensive data available for BAY 85-8501, including its successful evaluation in various preclinical models and progression into clinical trials, underscores its potential as a promising therapeutic candidate for HNE-mediated diseases. While this compound is a potent and selective HNE inhibitor in its own right and serves as a valuable research tool, BAY 85-8501 represents a further optimization of this chemical class, achieving a remarkable level of potency.
This guide is intended to provide a comparative overview based on publicly available research. For specific applications, researchers are encouraged to consult the primary literature for more detailed experimental conditions and results.
References
- 1. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. mdpi.com [mdpi.com]
- 5. Potent and Selective Human Neutrophil Elastase Inhibitors with Novel Equatorial Ring Topology: in vivo Efficacy of the Polar Pyrimidopyridazine BAY-8040 in a Pulmonary Arterial Hypertension Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. flore.unifi.it [flore.unifi.it]
A Head-to-Head Comparison of BAY-678 and Sivelestat for Human Neutrophil Elastase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of inflammatory disease research, particularly in the context of pulmonary disorders such as acute lung injury (ALI) and chronic obstructive pulmonary disease (COPD), the inhibition of human neutrophil elastase (HNE) presents a key therapeutic strategy. HNE, a serine protease released by neutrophils, plays a critical role in the degradation of extracellular matrix proteins and the propagation of inflammation. This guide provides an objective, data-driven comparison of two prominent HNE inhibitors: BAY-678, a highly potent and selective small molecule, and Sivelestat, a competitive inhibitor used clinically in some countries for ALI.
Executive Summary
Both this compound and Sivelestat are effective inhibitors of human neutrophil elastase. However, available data suggests that this compound exhibits significantly higher potency in vitro. While both have demonstrated efficacy in preclinical models of lung injury, their kinetic properties and selectivity profiles show notable differences. This guide will delve into the quantitative data, experimental methodologies, and relevant biological pathways to provide a comprehensive comparison for research and drug development professionals.
Data Presentation
The following tables summarize the key quantitative data for this compound and Sivelestat, focusing on their inhibitory potency and selectivity against HNE.
Table 1: In Vitro Potency Against Human Neutrophil Elastase
| Inhibitor | IC50 (nM) | Ki (nM) | Mechanism of Inhibition |
| This compound | 20[1] | 15 | Reversible |
| Sivelestat | 44 | 200 | Competitive |
Table 2: Selectivity Profile
| Inhibitor | Selectivity Notes |
| This compound | >2000-fold selectivity for HNE over a panel of 21 other serine proteases.[2] |
| Sivelestat | Does not inhibit trypsin, thrombin, plasmin, plasma kallikrein, pancreas kallikrein, chymotrypsin, and cathepsin G, even at 100 μM. |
Mechanism of Action and Signaling Pathways
Human neutrophil elastase, upon its release at sites of inflammation, contributes to tissue damage by degrading essential extracellular matrix components like elastin. Its activity also amplifies the inflammatory cascade through various signaling pathways. Both this compound and Sivelestat interfere with this process by directly inhibiting HNE activity.
Sivelestat acts as a competitive inhibitor, binding to the active site of HNE and preventing substrate access.[3] In addition to its direct enzymatic inhibition, Sivelestat has been shown to modulate downstream signaling pathways, including the PI3K/AKT/mTOR and JNK/NF-κB pathways, which are crucial in inflammation and cell survival.[4][5]
This compound is a potent and highly selective reversible inhibitor of HNE. Its high selectivity minimizes off-target effects, a desirable characteristic for therapeutic candidates.
Below is a diagram illustrating the central role of HNE in the inflammatory cascade and the points of intervention for inhibitors like this compound and Sivelestat.
Caption: HNE-mediated inflammatory pathway and inhibitor action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used in the evaluation of HNE inhibitors.
In Vitro HNE Inhibition Assay (Fluorometric)
This assay determines the in vitro potency of a compound by measuring its ability to inhibit the enzymatic activity of purified HNE.
Materials:
-
Purified human neutrophil elastase
-
Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.05% Triton X-100)
-
Test compounds (this compound or Sivelestat) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add a defined amount of HNE to each well.
-
Add the diluted test compounds and a vehicle control (DMSO) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic HNE substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation / 500 nm emission) over time.
-
Calculate the rate of substrate cleavage for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Acute Lung Injury Model (LPS-Induced)
This protocol outlines a general procedure for inducing acute lung injury in rodents to evaluate the in vivo efficacy of HNE inhibitors.
Animal Model:
-
Male Sprague-Dawley rats or C57BL/6 mice.
Induction of Lung Injury:
-
Anesthetize the animals (e.g., with isoflurane (B1672236) or ketamine/xylazine).
-
Intratracheally instill a single dose of lipopolysaccharide (LPS) from Escherichia coli (e.g., 5 mg/kg for rats) to induce lung inflammation.[6]
Drug Administration:
-
Sivelestat: Administer intravenously or intraperitoneally at a specified dose (e.g., 10-30 mg/kg) at a set time point relative to the LPS challenge (e.g., 1 hour before or after).[6]
-
This compound: As an orally bioavailable compound, it can be administered via oral gavage at a specified dose and time relative to the LPS challenge.
Endpoint Analysis (typically 24 hours post-LPS):
-
Euthanize the animals and collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
BALF Analysis:
-
Perform total and differential cell counts to quantify neutrophil infiltration.
-
Measure total protein concentration as an indicator of alveolar-capillary barrier permeability.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA.
-
-
Lung Tissue Analysis:
-
Perform histological examination (H&E staining) to assess lung injury, including edema, inflammation, and alveolar damage.
-
Measure myeloperoxidase (MPO) activity as a marker of neutrophil accumulation.
-
Determine the lung wet-to-dry weight ratio to quantify pulmonary edema.
-
Caption: Workflow for in vivo evaluation of HNE inhibitors.
Conclusion
Both this compound and Sivelestat are valuable tools for investigating the role of human neutrophil elastase in health and disease. This compound stands out for its superior in vitro potency and high selectivity, making it an excellent candidate for preclinical studies requiring precise HNE inhibition. Sivelestat, with its established clinical use in some regions, provides a relevant benchmark and a well-documented safety profile in humans. The choice between these inhibitors will depend on the specific experimental goals, the desired route of administration, and the importance of selectivity versus a history of clinical application. Further head-to-head in vivo studies would be beneficial to directly compare their efficacy and pharmacokinetic/pharmacodynamic relationships in relevant disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway | PLOS One [journals.plos.org]
- 6. benchchem.com [benchchem.com]
Head-to-Head Comparison: BAY-678 and Alvelestat in Neutrophil Elastase Inhibition
A detailed analysis for researchers and drug development professionals in pulmonary diseases.
In the landscape of therapeutic development for inflammatory lung diseases such as Alpha-1 Antitrypsin Deficiency (AATD) and Chronic Obstructive Pulmonary Disease (COPD), the inhibition of human neutrophil elastase (HNE) has emerged as a promising strategy. HNE, a potent serine protease released by neutrophils, plays a critical role in the degradation of extracellular matrix proteins and the propagation of inflammation, leading to progressive lung damage. This guide provides a comprehensive head-to-head comparison of two leading oral HNE inhibitors: BAY-678 and Alvelestat (formerly AZD9668), presenting key experimental data, detailed methodologies, and a visual representation of the targeted signaling pathway.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the key in vitro potency, selectivity, and pharmacokinetic parameters of this compound and Alvelestat, facilitating a direct comparison of their pharmacological profiles.
Table 1: In Vitro Potency against Human Neutrophil Elastase (HNE)
| Compound | IC50 (nM) | Ki (nM) |
| This compound | 20[1][2][3][4][5][6] | 15[1] |
| Alvelestat | 12[7] | 9.4[7][8] |
Table 2: Selectivity Profile
| Compound | Selectivity |
| This compound | >2000-fold over a panel of 21 other serine proteases[4][5][6][9][10]. |
| Alvelestat | At least 600-fold more selective for HNE over other serine proteases[7]. |
Table 3: Pharmacokinetic Properties
| Parameter | This compound | Alvelestat |
| Route of Administration | Oral[1][2][3][9] | Oral[7][8] |
| Bioavailability | Orally bioavailable[1][2][3][9] | Orally bioavailable[7][8] |
| Time to Peak Plasma Concentration (Tmax) | Not reported in humans | 0.5 - 1.5 hours in humans[4][11] |
| Elimination Half-life (t1/2) | 1.3 hours in rats[1] | Consistent with twice-daily dosing in humans[4][11] |
| Metabolism and Excretion | Not detailed in humans | Approximately 40% eliminated renally as unchanged compound in humans[4][11]. Metabolized by CYP3A4, 3A5, and 2B6[12]. |
Mechanism of Action and Signaling Pathway
Both this compound and Alvelestat are reversible inhibitors of human neutrophil elastase.[1][11] HNE, when released from activated neutrophils in the airways, can overwhelm the endogenous anti-protease screen, leading to a cascade of pathological events. These include the degradation of elastin, a key component of the lung's extracellular matrix, which results in emphysema. Furthermore, HNE can cleave and activate pro-inflammatory cytokines and damage airway epithelium, perpetuating the inflammatory cycle. By binding to the active site of HNE, this compound and Alvelestat block its enzymatic activity, thereby mitigating these downstream effects.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound and Alvelestat typically involves a fluorogenic substrate-based enzymatic assay. Below is a generalized protocol for determining the IC50 of a neutrophil elastase inhibitor.
In Vitro Neutrophil Elastase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of human neutrophil elastase by 50%.
Materials:
-
Purified human neutrophil elastase (HNE)
-
Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)
-
Test inhibitor (this compound or Alvelestat)
-
Control inhibitor (e.g., Sivelestat)
-
DMSO (for dissolving compounds)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor and control inhibitor in DMSO.
-
Create a series of dilutions of the inhibitors in Assay Buffer.
-
Dilute the HNE enzyme to a working concentration in Assay Buffer.
-
Prepare the HNE substrate solution in Assay Buffer.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add the diluted inhibitor solutions. Include wells for a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only, no enzyme).
-
Add the diluted HNE solution to all wells except the negative control.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the HNE substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time (kinetic read) at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. apexbt.com [apexbt.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacokinetics and safety of AZD9668, an oral neutrophil elastase inhibitor, in healthy volunteers and patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. rndsystems.com [rndsystems.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. BAY 678 | Elastases | Tocris Bioscience [tocris.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
The Inactive Enantiomer of BAY-678: A Validated Negative Control for Neutrophil Elastase Inhibition Studies
For researchers in immunology, respiratory diseases, and drug discovery, the use of precise and reliable controls is paramount to generating robust and interpretable data. In the study of human neutrophil elastase (HNE) inhibitors, the inactive S-enantiomer of BAY-678 serves as an exemplary negative control, allowing for the dissection of on-target versus off-target effects of its potent R-enantiomer counterpart.
This guide provides a comprehensive comparison of the active and inactive enantiomers of this compound, detailing their biochemical activity, experimental usage, and the rationale for employing the inactive enantiomer as a negative control. This information is intended for researchers, scientists, and drug development professionals seeking to design rigorous experiments in the field of HNE inhibition.
Correcting the Target: this compound is a Human Neutrophil Elastase (HNE) Inhibitor
Initial understanding of a compound's target is critical. Contrary to potential misconceptions, this compound is not an inhibitor of cyclic GMP-AMP synthase (cGAS).[1][2][3] Instead, it is a highly potent, selective, and orally bioavailable inhibitor of human neutrophil elastase (HNE).[1][2][3] HNE is a serine protease implicated in a variety of inflammatory diseases.[4][5] The stereochemistry of this compound is crucial for its inhibitory activity, with the R-enantiomer being significantly more potent than the S-enantiomer.[4]
The Importance of a Stereoisomeric Negative Control
The use of an inactive enantiomer as a negative control is a powerful tool in pharmacology and drug discovery.[6][7][8] Since enantiomers share identical physicochemical properties (e.g., solubility, pKa), any observed biological differences can be confidently attributed to their stereospecific interactions with the target protein. The inactive S-enantiomer of this compound provides a more rigorous control than vehicle or unrelated compounds, as it accounts for potential off-target effects or non-specific interactions of the chemical scaffold.
Comparative Analysis: Active vs. Inactive Enantiomers of this compound
The following table summarizes the key quantitative data comparing the active (R)-enantiomer and the inactive (S)-enantiomer of this compound.
| Parameter | Active (R)-Enantiomer (this compound) | Inactive (S)-Enantiomer | Reference |
| Target | Human Neutrophil Elastase (HNE) | Human Neutrophil Elastase (HNE) | [4] |
| IC50 (HNE) | 20 nM | 7 µM (7000 nM) | [4] |
| Potency Difference | ~350-fold more potent | - | [4] |
| Selectivity | >2000-fold against 21 other serine proteases | Not reported, but expected to be low | [2][3] |
Experimental Protocols
Human Neutrophil Elastase (HNE) Inhibition Assay
A typical experimental workflow to determine the IC50 values for HNE inhibitors is as follows:
Caption: Workflow for determining HNE inhibitory activity.
Methodology:
-
Reagents:
-
Human Neutrophil Elastase (HNE) enzyme
-
Fluorogenic HNE substrate (e.g., MeOSuc-AAPV-AMC)
-
Assay buffer (e.g., Tris-HCl with NaCl and a detergent)
-
Active (R)-enantiomer of this compound (stock solution in DMSO)
-
Inactive (S)-enantiomer of this compound (stock solution in DMSO)
-
DMSO (for control)
-
-
Procedure:
-
Prepare serial dilutions of the active and inactive enantiomers of this compound in assay buffer.
-
In a 96-well plate, add the HNE enzyme to each well.
-
Add the diluted inhibitors or DMSO (vehicle control) to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for MeOSuc-AAPV-AMC) over a set period.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (slope of the fluorescence versus time curve).
-
Determine the percentage of HNE inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Logical Framework for Using the Inactive Enantiomer as a Negative Control
The following diagram illustrates the logical basis for using the inactive enantiomer of this compound as a negative control to differentiate on-target from off-target effects.
Caption: Differentiating on-target from off-target effects.
By comparing the biological effects of the active and inactive enantiomers, researchers can attribute any shared effects to off-target interactions of the chemical scaffold, while effects observed only with the active enantiomer can be confidently linked to the inhibition of HNE.
Alternative Negative Controls
While the inactive enantiomer is the gold standard, other negative controls can be considered, each with its own limitations:
-
Vehicle Control (e.g., DMSO): Essential for controlling for the effects of the solvent, but does not account for the effects of the chemical scaffold.
-
Structurally Unrelated Inhibitor: Can help to confirm that the observed phenotype is due to inhibition of the target, but may have its own distinct off-target effects.
-
Inactive Structural Analog: A compound with a minor modification that ablates activity can be a good control, but may not share the exact same physicochemical properties as the active compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BAY 678 | Elastases | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives [mdpi.com]
- 8. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
BAY-678: A Comparative Analysis of its Cross-Reactivity with Other Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the serine protease inhibitor BAY-678's cross-reactivity with other serine proteases, supported by available experimental data. The information is intended to assist researchers and professionals in evaluating the selectivity and potential off-target effects of this compound in drug development and biomedical research.
This compound is a potent and selective inhibitor of human neutrophil elastase (HNE), a serine protease implicated in a variety of inflammatory and tissue-damaging diseases.[1] The efficacy of a targeted inhibitor is critically dependent on its selectivity for the intended target over other related enzymes to minimize off-target effects and associated toxicities. This guide summarizes the available data on the selectivity profile of this compound.
Experimental Workflow for Assessing Serine Protease Inhibitor Selectivity
The determination of an inhibitor's selectivity profile typically involves a standardized workflow. The following diagram illustrates a general experimental approach for assessing the cross-reactivity of a compound like this compound against a panel of serine proteases.
Caption: A diagram illustrating the key steps in determining the selectivity of a serine protease inhibitor.
Quantitative Data: this compound Cross-Reactivity Profile
This compound has been demonstrated to be a highly selective inhibitor of human neutrophil elastase (HNE). Experimental data from multiple sources indicate that it exhibits minimal to no activity against a broad panel of other serine proteases at concentrations significantly higher than its IC50 for HNE.
| Target Protease | Inhibitor | IC50 / Ki | Selectivity vs. HNE |
| Human Neutrophil Elastase (HNE) | This compound | IC50: 20 nM, Ki: 15 nM[2] | - |
| Mouse Neutrophil Elastase (MNE) | This compound | Ki: 700 nM[1] | 46.7-fold (Ki-based) |
| Panel of 21 other serine proteases | This compound | > 30 µM[2] | > 1500-fold (IC50-based) |
Note: The specific list of the 21 other serine proteases is not detailed in the publicly available literature. However, the consistent reporting of IC50 values greater than 30 µM underscores the high selectivity of this compound.
Experimental Methodologies
The inhibitory activity of this compound and its cross-reactivity against other serine proteases are typically determined using in vitro enzymatic assays. A general protocol for such an assay is described below.
General Protocol for Serine Protease Inhibition Assay (Fluorogenic Substrate-Based)
This method is a common approach for measuring the potency and selectivity of serine protease inhibitors.
-
Reagents and Materials:
-
Purified serine proteases (e.g., HNE, trypsin, chymotrypsin, etc.).
-
This compound stock solution (typically in DMSO).
-
Specific fluorogenic peptide substrate for each protease.
-
Assay buffer (e.g., Tris-HCl or HEPES with appropriate salts and detergents).
-
96-well black microplates.
-
Fluorescence microplate reader.
-
-
Assay Procedure:
-
A serial dilution of this compound is prepared in the assay buffer.
-
A fixed concentration of the target serine protease is added to the wells of the microplate.
-
The diluted this compound is then added to the wells containing the enzyme and incubated for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
The enzymatic reaction is initiated by the addition of the specific fluorogenic substrate.
-
The fluorescence intensity is measured kinetically over time using a microplate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The rate of the enzymatic reaction (initial velocity) is determined from the linear phase of the fluorescence signal increase.
-
The percentage of inhibition for each concentration of this compound is calculated relative to a control reaction without the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Selectivity Profile of this compound
The high selectivity of this compound for HNE over other serine proteases is a key attribute for its potential as a therapeutic agent. The following diagram visually represents this selectivity profile.
Caption: A diagram illustrating the high selectivity of this compound for HNE over a panel of other serine proteases.
Conclusion
References
On-Target Efficacy of BAY-678 in Cell Lysates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BAY-678, a potent inhibitor of human neutrophil elastase (HNE), with other relevant inhibitors. Experimental data is presented to objectively assess its on-target effects in cell lysates, a critical step in preclinical drug development.
Comparative Analysis of HNE Inhibitors
Human neutrophil elastase is a serine protease implicated in a variety of inflammatory diseases. The following table summarizes the in vitro potency of this compound and its alternatives.
| Inhibitor | Target | IC50 (in vitro) | Cell-Based Potency | Key Features |
| This compound | Human Neutrophil Elastase (HNE) | 20 nM | Not explicitly found in a direct comparative cell-based assay | Orally bioavailable, selective, and cell-permeable.[1] |
| BAY-85-8501 | Human Neutrophil Elastase (HNE) | 65 pM | Significantly inhibits HNE in isolated human neutrophils.[2] | Highly potent, selective, and reversible inhibitor.[2] |
| Sivelestat | Human Neutrophil Elastase (HNE) | Not specified in direct comparison | Effective in inhibiting HNE in cellular models.[3][4] | Clinically approved in Japan and South Korea for acute lung injury.[5] |
Experimental Protocols
To validate the on-target effect of this compound in a cellular context, two primary experimental approaches are recommended: a fluorometric activity assay to measure HNE inhibition directly in cell lysates and a western blot to assess the levels of active HNE.
Protocol 1: Fluorometric Neutrophil Elastase (HNE) Activity Assay in Cell Lysates
This protocol details the measurement of HNE activity in cell lysates using a specific fluorogenic substrate.
Materials:
-
Cell line expressing HNE (e.g., human neutrophil-like cell lines)
-
This compound and other test inhibitors (BAY-85-8501, Sivelestat)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
96-well black microplates
-
Fluorescence plate reader (Excitation/Emission ~380/500 nm)
-
Phorbol 12-myristate 13-acetate (PMA) or other stimulants (optional, for inducing HNE release)
Procedure:
-
Cell Culture and Treatment: Culture HNE-expressing cells to optimal density. Treat cells with varying concentrations of this compound or other inhibitors for a predetermined time. Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells using an appropriate lysis buffer.
-
Lysate Preparation: Centrifuge the cell lysates to pellet cellular debris. Collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.
-
Assay Setup: In a 96-well black microplate, add a standardized amount of cell lysate to each well.
-
Inhibitor Incubation: Add the test inhibitors at various concentrations to the wells containing the cell lysate and incubate for a specified period.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic HNE substrate to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of substrate cleavage from the linear phase of the kinetic read. Determine the percentage of HNE inhibition for each inhibitor concentration relative to the vehicle control and calculate the IC50 values.
Protocol 2: Western Blot Analysis of Active HNE
This protocol describes the detection of active HNE in cell lysates by western blot.
Materials:
-
Cell lysates prepared as in Protocol 1
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific for active human neutrophil elastase
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix cell lysates with Laemmli sample buffer and boil to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein per lane and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against active HNE overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity to determine the relative amount of active HNE in treated versus untreated cell lysates.
Visualizing Pathways and Workflows
To better understand the biological context and experimental design, the following diagrams illustrate the relevant signaling pathway and the workflow for confirming the on-target effect of this compound.
References
- 1. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Natural Polypeptides as Significant Elastase Inhibitors [frontiersin.org]
BAY-678: A Potent and Selective Inhibitor of Human Neutrophil Elastase
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the selectivity profile of BAY-678 against a panel of proteases, supported by experimental data and detailed protocols.
This compound is a potent, orally bioavailable, and cell-permeable inhibitor of human neutrophil elastase (HNE), a serine protease implicated in a variety of inflammatory and pulmonary diseases. With a half-maximal inhibitory concentration (IC50) of 20 nM for HNE, this compound demonstrates significant potential as a therapeutic agent. A key attribute of an effective drug candidate is its selectivity, and this compound exhibits a remarkable selectivity profile, showing over 2,000-fold greater potency for HNE compared to other serine proteases.
Selectivity Profile of this compound
The selectivity of this compound has been assessed against a panel of 21 serine proteases. In these studies, this compound displayed an IC50 value of greater than 30 µM for all tested proteases, highlighting its specific inhibitory action on HNE. While the complete list of the 21 proteases is not publicly available, data for some key proteases has been reported.
| Protease | IC50 (nM) | Fold Selectivity vs. HNE |
| Human Neutrophil Elastase (HNE) | 20 | 1 |
| Cathepsin G | > 30,000 | > 1,500 |
| Porcine Pancreatic Elastase | > 30,000 | > 1,500 |
| Chymotrypsin | > 30,000 | > 1,500 |
| Proteinase 3 (PR3) | Not Tested | - |
| Panel of 18 other serine proteases | > 30,000 | > 1,500 |
Table 1: Inhibitory activity of this compound against various proteases. This table summarizes the 50% inhibitory concentrations (IC50) of this compound.
Mechanism of Action
This compound employs a reversible, induced-fit binding mechanism to inhibit HNE. This mode of action contributes to its high potency and selectivity.
Experimental Protocols
The following is a representative protocol for an in vitro protease inhibition assay, similar to the methods used to characterize this compound.
In Vitro Protease Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protease.
Materials:
-
Test compound (e.g., this compound)
-
Target protease (e.g., Human Neutrophil Elastase)
-
Fluorogenic or chromogenic protease substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Enzyme Preparation: Dilute the protease to a final concentration that yields a linear reaction rate.
-
Assay Reaction:
-
Add a fixed volume of the protease solution to each well of the microtiter plate.
-
Add the serially diluted test compound to the wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined period to allow the compound to bind to the enzyme.
-
-
Substrate Addition: Add the protease substrate to each well to initiate the enzymatic reaction.
-
Data Acquisition: Monitor the change in fluorescence or absorbance over time using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction rates for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Signaling Pathway Context
Human Neutrophil Elastase is a key effector molecule in inflammatory signaling pathways. It is released by activated neutrophils and can degrade components of the extracellular matrix, leading to tissue damage. HNE can also cleave and activate other signaling molecules, further propagating the inflammatory response. Inhibitors like this compound can block these downstream effects.
Reproducibility of BAY-678 inhibitory effects across different studies.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reported inhibitory effects of BAY-678 on its primary target, human neutrophil elastase (HNE). The data presented is compiled from publicly available studies to assess the reproducibility of its inhibitory potency. Detailed experimental methodologies are provided where available to aid researchers in their own investigations.
Executive Summary
This compound is consistently reported as a potent and selective inhibitor of human neutrophil elastase (HNE). Across multiple sources, the half-maximal inhibitory concentration (IC50) is uniformly cited as 20 nM , with a corresponding inhibition constant (Ki) of 15 nM . This consistency stems from the initial characterization of the compound, with most available data tracing back to the primary publication by von Nussbaum et al. in 2015. While independent, peer-reviewed validations of these exact values are not readily found in the public domain, the widespread citation of these figures by commercial suppliers and chemical probe databases suggests a general acceptance of this data within the research community.
Quantitative Data on Inhibitory Potency
The following table summarizes the key inhibitory metrics for this compound against human neutrophil elastase.
| Parameter | Value | Target Enzyme | Reported By | Reference |
| IC50 | 20 nM | Human Neutrophil Elastase (HNE) | von Nussbaum F, et al. (2015) & various suppliers[1][2][3][4][5] | ChemMedChem. 2015 Jul;10(7):1163-73.[1] |
| Ki | 15 nM | Human Neutrophil Elastase (HNE) | von Nussbaum F, et al. (2015)[1] | ChemMedChem. 2015 Jul;10(7):1163-73.[1] |
Selectivity Profile
This compound has been shown to be highly selective for human neutrophil elastase. The initial study reported that this compound exhibited no significant inhibition against a panel of 21 other related serine proteases at concentrations up to 30 μM, indicating a selectivity of over 2,000-fold for HNE.[1][2][3]
Experimental Protocols
While the full detailed experimental protocol from the primary publication by von Nussbaum et al. is not publicly available, a standard biochemical assay for determining the inhibitory activity of compounds against human neutrophil elastase is described below. This protocol is based on commonly used methods in the field.
In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay
Objective: To determine the IC50 value of a test compound (e.g., this compound) against purified human neutrophil elastase.
Principle: The assay measures the enzymatic activity of HNE using a fluorogenic or chromogenic substrate. In the presence of an inhibitor, the rate of substrate cleavage is reduced, which can be quantified by measuring the fluorescence or absorbance.
Materials:
-
Human Neutrophil Elastase (active enzyme)
-
Fluorogenic Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC) or Chromogenic Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA)
-
Assay Buffer (e.g., 0.1 M HEPES pH 7.5, 0.5 M NaCl, 0.1% (w/v) Brij-35)
-
Test Compound (this compound)
-
Positive Control Inhibitor (e.g., Sivelestat)
-
DMSO (for dissolving compounds)
-
96-well black or clear microplates
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and positive control in DMSO.
-
Dilute the HNE enzyme and substrate in the assay buffer to the desired working concentrations.
-
-
Assay Protocol:
-
Add a small volume of the test compound dilutions to the wells of the microplate.
-
Add the HNE enzyme solution to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately measure the fluorescence (Ex/Em ≈ 380/460 nm for AMC-based substrates) or absorbance (405 nm for pNA-based substrates) over time in a kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the progress curves.
-
Plot the percentage of HNE inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
References
Western Blot Analysis to Confirm Downstream Effects of BAY-678: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of BAY-678, a potent and selective human neutrophil elastase (HNE) inhibitor, and its alternatives. It details the downstream signaling effects of HNE inhibition and provides comprehensive experimental protocols for their validation using Western blot analysis.
Introduction to this compound and Human Neutrophil Elastase
This compound is an orally bioavailable and cell-permeable inhibitor of human neutrophil elastase (HNE), a serine protease implicated in a variety of inflammatory diseases.[1] With an IC50 of 20 nM and a Ki of 15 nM, this compound demonstrates high potency and selectivity.[1] HNE is known to degrade extracellular matrix components and modulate inflammatory signaling pathways. Its inhibition is a key therapeutic strategy for conditions such as chronic obstructive pulmonary disease (COPD), acute lung injury (ALI), and cystic fibrosis.
Downstream Signaling Pathways Affected by HNE Inhibition
Inhibition of HNE by compounds similar to this compound has been shown to modulate several key signaling pathways involved in inflammation, cell survival, and oxidative stress. While direct Western blot analysis of this compound's downstream effects is not extensively published, data from studies on other HNE inhibitors, such as Sivelestat and GW311616A, provide strong evidence for the following downstream consequences:
-
Inhibition of the PI3K/Akt Signaling Pathway: HNE can activate the PI3K/Akt pathway, which promotes cell proliferation and inhibits apoptosis. Inhibition of HNE is therefore expected to lead to a decrease in the phosphorylation of Akt.
-
Suppression of the JNK/NF-κB Signaling Pathway: The JNK/NF-κB pathway is a central regulator of inflammation. HNE activity can lead to the activation of this pathway. Inhibition of HNE is expected to decrease the phosphorylation of JNK and the nuclear translocation of NF-κB.
-
Activation of the Nrf2/HO-1 Signaling Pathway: The Nrf2/HO-1 pathway is a critical defense mechanism against oxidative stress. Some studies suggest that HNE inhibition can lead to the activation of this protective pathway.
The following diagram illustrates the proposed downstream signaling pathways affected by HNE and its inhibition by this compound.
Caption: Downstream signaling pathways modulated by HNE and its inhibitor this compound.
Comparison of this compound with Alternative HNE Inhibitors
Several other small molecule inhibitors of HNE have been developed and can be used as comparators in research. The table below summarizes the key characteristics of this compound and some of its common alternatives.
| Compound | Target | IC50 / Ki | Mechanism of Action | Key Downstream Effects (Inferred/Demonstrated) | References |
| This compound | Human Neutrophil Elastase (HNE) | IC50: 20 nM, Ki: 15 nM | Reversible, competitive inhibitor | Inhibition of PI3K/Akt and JNK/NF-κB pathways; potential activation of Nrf2/HO-1. | [1] |
| Sivelestat | Human Neutrophil Elastase (HNE) | IC50: ~44 nM | Reversible, competitive inhibitor | Inhibition of JNK/NF-κB and PI3K/Akt/mTOR pathways; activation of Nrf2/HO-1 pathway. | |
| Alvelestat (MPH966) | Human Neutrophil Elastase (HNE) | Potent inhibitor (specific IC50 not publicly available) | Reversible, oral inhibitor | Reduces biomarkers of NE activity and elastin (B1584352) breakdown. | |
| BAY 85-8501 | Human Neutrophil Elastase (HNE) | Potent inhibitor (specific IC50 not publicly available) | Selective and reversible inhibitor | Decreased HNE activity in blood. | |
| GW311616A | Human Neutrophil Elastase (HNE) | Potent inhibitor (specific IC50 not publicly available) | Reversible, competitive inhibitor | Suppression of pro-inflammatory cytokines and chemokines; reduction of apoptosis. |
Experimental Protocols: Western Blot Analysis
The following protocols are designed to confirm the downstream effects of this compound and other HNE inhibitors on target signaling pathways in a relevant cell line (e.g., human bronchial epithelial cells or neutrophils).
Experimental Workflow
Caption: Workflow for Western blot analysis of this compound downstream effects.
Detailed Protocol for PI3K/Akt Pathway Analysis
1. Cell Culture and Treatment:
-
Plate human bronchial epithelial cells (HBECs) or neutrophils at a suitable density and allow them to adhere/stabilize overnight.
-
Pre-treat cells with various concentrations of this compound (e.g., 10, 100, 1000 nM) or vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., LPS or fMLP) to activate the PI3K/Akt pathway for a predetermined time (e.g., 15-30 minutes).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal and the loading control.
Detailed Protocol for NF-κB Pathway Analysis
1. Cell Culture and Treatment:
-
Follow the same cell culture and treatment procedure as for the PI3K/Akt pathway analysis. For NF-κB activation, LPS is a common stimulant.
2. Subcellular Fractionation (Optional but Recommended):
-
To specifically assess NF-κB nuclear translocation, perform subcellular fractionation to separate cytoplasmic and nuclear extracts. Kits are commercially available for this purpose.
3. Western Blotting:
-
Perform SDS-PAGE and protein transfer as described above.
-
For whole-cell lysates, probe for phospho-IκBα, total IκBα, phospho-p65, and total p65.
-
For fractionated lysates, probe for p65 in both the cytoplasmic and nuclear fractions. Use a cytoplasmic marker (e.g., GAPDH) and a nuclear marker (e.g., Lamin B1 or Histone H3) to confirm the purity of the fractions.
-
Follow the same blocking, antibody incubation, washing, and detection steps as outlined for the PI3K/Akt pathway.
4. Data Analysis:
-
For whole-cell lysates, determine the ratio of phosphorylated to total protein.
-
For fractionated lysates, quantify the amount of p65 in the nuclear fraction relative to the cytoplasmic fraction and normalize to the respective loading controls.
By following these protocols, researchers can effectively utilize Western blot analysis to confirm and quantify the downstream effects of this compound and compare its efficacy with other HNE inhibitors, thereby providing valuable data for drug development and mechanistic studies.
References
The Selectivity of HNE Inhibitors: A Comparative Analysis of BAY-678 and Other Key Molecules
For Immediate Release
A detailed comparison of prominent human neutrophil elastase (HNE) inhibitors reveals significant differences in potency and selectivity, with BAY-678 demonstrating a high degree of specificity. This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals, addressing the critical question of selectivity in this class of therapeutic agents.
It is important to clarify a common point of confusion: the user's query referenced "HNE" in the context of this compound. In the field of protease inhibition, HNE almost universally stands for human neutrophil elastase, a serine protease, and not 4-hydroxynonenal, a product of lipid peroxidation. This compound is a well-characterized inhibitor of human neutrophil elastase. This guide will therefore focus on the comparative selectivity of this compound and other leading inhibitors of human neutrophil elastase.
Human neutrophil elastase is a key player in the inflammatory cascade and its dysregulation is implicated in a variety of diseases, most notably chronic obstructive pulmonary disease (COPD), acute lung injury (ALI), and cystic fibrosis. The development of potent and selective HNE inhibitors is a major goal for therapeutic intervention in these conditions. An ideal inhibitor will potently target HNE while minimizing off-target effects on other proteases, which could lead to unintended side effects.
This guide compares the in vitro potency and selectivity of this compound with other notable HNE inhibitors: BAY 85-8501, Alvelestat (AZD9668), and Sivelestat.
Quantitative Comparison of HNE Inhibitors
The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) against HNE and the selectivity profiles of these key inhibitors. It is important to note that the selectivity data has been compiled from various sources and the experimental conditions, including the specific panel of proteases tested, may differ.
| Inhibitor | Chemical Class | IC50 for HNE | Selectivity Profile | Key Therapeutic Areas |
| This compound | Dihydropyrimidinone | 20 nM[1][2] | >2000-fold selective against a panel of 21 other serine proteases.[1][2] | Pulmonary Diseases |
| BAY 85-8501 | Dihydropyrimidinone | 0.065 nM[3][4] | Described as having "outstanding target selectivity"; inactive against the same 21-protease panel as this compound.[5][6] | Pulmonary Diseases |
| Alvelestat (AZD9668) | Pyridone derivative | ~12 nM[7][8] | At least 600-fold more selective for HNE over other serine proteases.[7][8] | Alpha-1 Antitrypsin Deficiency, Bronchiectasis |
| Sivelestat (ONO-5046) | N-acyl-L-valyl-N-(2-carboxyethyl)anilide derivative | ~44 nM[3][9] | Does not inhibit trypsin, thrombin, plasmin, chymotrypsin, and cathepsin G at 100 µM.[9] | Acute Lung Injury, Acute Respiratory Distress Syndrome |
Analysis of Selectivity
Based on the available data, both This compound and its successor BAY 85-8501 exhibit a very high degree of selectivity. This compound has been shown to be over 2000-fold selective against a panel of 21 other serine proteases.[1][2] While a detailed list of this panel is not consistently published in readily available sources, this high fold-selectivity is a strong indicator of its specificity. BAY 85-8501, a more potent successor to this compound, is also reported to have outstanding selectivity and was tested against the same panel of 21 proteases with no significant inhibition.[5]
Alvelestat also demonstrates a high degree of selectivity, being at least 600-fold more selective for HNE over other serine proteases.[7][8] Sivelestat is highly selective for neutrophil elastase over pancreatic elastase and shows no inhibition of several other key serine proteases at high concentrations.[9]
Without a direct, head-to-head study of all these inhibitors against a comprehensive and identical panel of proteases, it is challenging to definitively declare one as "the most" selective. However, the reported >2000-fold selectivity of this compound against a substantial panel of proteases suggests it is among the most selective HNE inhibitors developed. The even greater potency of BAY 85-8501, combined with its similar high selectivity, marks it as a leading candidate in this class.
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of these findings. Below is a representative protocol for determining the in vitro potency and selectivity of an HNE inhibitor.
In Vitro HNE Inhibition Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human neutrophil elastase.
Materials:
-
Purified human neutrophil elastase (HNE)
-
Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Tween-20
-
Test inhibitor compound (e.g., this compound)
-
Positive control inhibitor (e.g., Sivelestat)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test inhibitor in Assay Buffer to create a range of concentrations.
-
Dilute the HNE to a working concentration in Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate.
-
Prepare the fluorogenic substrate at twice the desired final concentration in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the appropriate dilutions of the test inhibitor or vehicle control (Assay Buffer with the same final concentration of DMSO).
-
Add the diluted HNE solution to each well.
-
Include wells with HNE and vehicle (positive control) and wells with Assay Buffer only (negative control).
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the 2x substrate solution to all wells.
-
Immediately place the microplate in a fluorometric microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) over a set period.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each inhibitor concentration.
-
Calculate the percentage of HNE inhibition relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of HNE activity, by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).
-
Selectivity Profiling Assay
To assess selectivity, the same fundamental protocol is followed, but the test inhibitor is screened against a panel of other relevant proteases (e.g., other serine proteases like trypsin, chymotrypsin, cathepsin G, and proteinase 3). The IC50 value for each of these proteases is determined and compared to the IC50 value for HNE to calculate the fold-selectivity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the pathological role of HNE and a typical workflow for evaluating HNE inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BAY 678 | Elastases | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protease-Specific Biomarkers to Analyse Protease Inhibitors for Emphysema Associated with Alpha 1-Antitrypsin Deficiency. An Overview of Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Pancreas Preservation with a Neutrophil Elastase Inhibitor, Alvelestat, Contributes to Improvement of Porcine Islet Isolation and Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of BAY-678: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for BAY-678, a potent and selective human neutrophil elastase (HNE) inhibitor. In the absence of explicit disposal instructions from the manufacturer, a cautious approach, treating the compound as hazardous waste, is advised.
Chemical and Physical Properties of this compound
A clear understanding of the properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 400.35 g/mol |
| Formula | C₂₀H₁₅F₃N₄O₂ |
| Solubility | Soluble to 100 mM in DMSO |
| Purity | ≥98% |
| Storage Temperature | -20°C |
| CAS Number | 675103-36-3 |
Step-by-Step Disposal Protocol for this compound
The following procedures are based on general best practices for laboratory chemical waste disposal. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations.
1. Personal Protective Equipment (PPE): Before handling this compound or its waste, ensure you are wearing appropriate PPE:
-
Gloves: Use butyl rubber gloves, as dimethyl sulfoxide (B87167) (DMSO) can penetrate nitrile gloves.
-
Eye Protection: Chemical splash goggles are essential.
-
Lab Coat: A fully buttoned lab coat should be worn.
2. Waste Identification and Segregation:
-
Waste Determination: In the absence of a specific Safety Data Sheet (SDS) detailing its hazards, treat all this compound waste as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams.
-
Liquid Waste: Solutions of this compound in DMSO should be collected in a dedicated, compatible hazardous waste container for organic solvents.[1]
-
Solid Waste: Items contaminated with this compound, such as pipette tips, vials, and gloves, should be collected in a separate, clearly labeled solid waste container.[1]
-
3. Waste Container Management:
-
Container Selection: Use containers that are compatible with the chemical waste. For this compound in DMSO, a container suitable for organic solvents is appropriate.[1] The container must have a leak-proof, screw-on cap.[2]
-
Labeling: As soon as you begin accumulating waste, label the container with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound" and "Dimethyl Sulfoxide".
-
The approximate concentrations or amounts of each component.
-
The date accumulation started.
-
-
Storage: Keep waste containers securely closed except when adding waste.[2] Store them in a designated, well-ventilated hazardous waste accumulation area, such as a flammable storage cabinet, away from incompatible materials.[1]
4. Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, deface or remove the original label, and dispose of the container according to your institution's guidelines for empty chemical containers.
5. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for your hazardous waste. Do not dispose of this compound or its solutions down the drain or in the regular trash.
Experimental Protocols and Signaling Pathways
Detailed experimental protocols involving this compound would be specific to the research being conducted. Researchers should develop their own protocols in accordance with standard laboratory practices and their institution's safety guidelines.
The primary signaling pathway involving this compound is the inhibition of human neutrophil elastase (HNE). HNE is a serine protease that plays a role in inflammatory processes. By inhibiting HNE, this compound can modulate these inflammatory pathways.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure laboratory environment and minimizing environmental impact.
References
Essential Safety and Logistical Information for Handling BAY-678
For researchers, scientists, and drug development professionals working with BAY-678, a potent and selective inhibitor of human neutrophil elastase (HNE), adherence to strict safety and handling protocols is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on safety data sheet guidelines.
| Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or glasses | Protects eyes from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | Minimizes inhalation of dust or aerosols. |
Operational Plans: Handling and Storage
Handling:
-
Engineering Controls: Handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Procedural Controls: Avoid generating dust. Weigh and handle the solid compound with care. When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in areas where the compound is handled or stored.
Storage:
-
Store this compound in a tightly sealed, light-resistant container.
-
Keep in a cool, dry, and well-ventilated area.
-
Recommended storage temperature is -20°C for long-term stability.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure compliance with regulations.
-
Waste Collection: Collect all waste materials containing this compound, including unused compound, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, in a designated and clearly labeled hazardous waste container.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. As a trifluoromethyl-containing compound, it should be treated as hazardous chemical waste.[1]
-
Container Management: Ensure the waste container is kept closed except when adding waste. The exterior of the container should be clean and free of contamination.
-
Institutional Guidelines: Follow all local, state, and federal regulations, as well as your institution's specific guidelines for the disposal of hazardous chemical waste. Arrange for pick-up and disposal by a certified hazardous waste management company.
Experimental Protocols: Preparation of this compound Solutions for In Vivo Studies
The following are two established protocols for the preparation of this compound solutions for in vivo administration.[2]
Protocol 1: Aqueous Formulation
This protocol yields a clear solution of ≥ 2.5 mg/mL.
-
Prepare a stock solution of this compound in DMSO at 25 mg/mL.
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the solution and mix until uniform.
-
Add 450 µL of saline to reach the final volume of 1 mL.
Protocol 2: Oil-based Formulation
This protocol also yields a clear solution of ≥ 2.5 mg/mL and may be suitable for longer-term dosing studies.[2]
-
Prepare a stock solution of this compound in DMSO at 25 mg/mL.
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix thoroughly.
Signaling Pathway of Human Neutrophil Elastase (HNE)
This compound is a potent inhibitor of human neutrophil elastase (HNE). Understanding the signaling pathways activated by HNE provides context for the mechanism of action of this compound. One such pathway involves the activation of the PI3K/Akt signaling cascade, which can promote cell proliferation and inhibit apoptosis in certain cell types.[3] Another identified pathway demonstrates how HNE can induce MUC1 transcription in lung epithelial cells.[4][5]
Caption: HNE-induced signaling pathway leading to MUC1 transcription, inhibited by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neutrophil elastase enhances the proliferation and decreases apoptosis of leukemia cells via activation of PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The signaling pathway involved in neutrophil elastase stimulated MUC1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
